Product packaging for Diazolidinylurea(Cat. No.:CAS No. 78491-02-8)

Diazolidinylurea

Cat. No.: B1206482
CAS No.: 78491-02-8
M. Wt: 278.22 g/mol
InChI Key: SOROIESOUPGGFO-UHFFFAOYSA-N
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Description

Diazolidinyl Urea (CAS 78491-02-8) is a broad-spectrum antimicrobial preservative widely used in cosmetic, dermatological, and pharmaceutical research. It acts as a formaldehyde-releasing agent, providing effective protection against gram-negative and gram-positive bacteria, yeast, and mold in various formulations . Its mechanism of action involves the slow and continuous release of formaldehyde, which inactivates microorganisms by alkylating their proteins and nucleic acids . This compound is a stable, colorless, and water-soluble solid, making it a versatile ingredient for developing creams, shampoos, liquid soaps, and wet wipes . A key area of study is its sensitization potential, as it is a known contact allergen and is often investigated for its cross-reactivity with formaldehyde and other formaldehyde-releasing preservatives like imidazolidinyl urea . The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Diazolidinyl Urea is safe for use in cosmetics at concentrations up to 0.5% . This product is intended for research purposes as a model compound in preservative efficacy testing, stability studies, and allergenic potential research. It is supplied with a purity of ≥95% . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for incorporation into finished products for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4O7 B1206482 Diazolidinylurea CAS No. 78491-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOROIESOUPGGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0029559
Record name Diazolidinyl urea
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Molecular Weight

278.22 g/mol
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Physical Description

Liquid
Record name Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)-
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CAS No.

78491-02-8
Record name Diazolidinylurea
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Record name Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)-
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Record name Diazolidinyl urea
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Record name 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea
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Record name N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA
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Foundational & Exploratory

An In-depth Technical Guide to Diazolidinyl Urea: Chemical Structure, Properties, and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinyl urea is a heterocyclic-substituted urea compound widely utilized as an antimicrobial preservative in a vast array of cosmetics, personal care products, and pharmaceuticals.[1][2] Its efficacy against a broad spectrum of bacteria, yeasts, and molds is attributed to its ability to act as a formaldehyde-releasing agent, thereby ensuring product integrity and consumer safety.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and detailed toxicological and safety evaluation of diazolidinyl urea.

Chemical Identity and Structure

Initially, the chemical structure of diazolidinyl urea was not fully characterized. However, recent studies have led to a revised understanding of its primary isomeric form. Commercial diazolidinyl urea is a mixture of different formaldehyde addition products, including polymers.[4]

Chemical Identifiers
IdentifierValue
IUPAC Name 1-[1,3-Bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea[5]
CAS Number 78491-02-8[6]
Molecular Formula C₈H₁₄N₄O₇[6]
Molecular Weight 278.22 g/mol [4][5][6]
Synonyms Germall II, N-(Hydroxymethyl)-N-(1,3-dihydroxymethyl-2,5-dioxo-4-imidazolidinyl)-N'-(hydroxymethyl)urea[6]
Structural Representation

The synthesis and antimicrobial action of diazolidinyl urea are centered around its unique chemical structure and its subsequent decomposition.

chemical_processes cluster_synthesis Synthesis cluster_decomposition Antimicrobial Action (Decomposition) Allantoin Allantoin Diazolidinyl_Urea Diazolidinyl Urea Allantoin->Diazolidinyl_Urea + Formaldehyde Formaldehyde (4 eq.) Formaldehyde->Diazolidinyl_Urea + NaOH NaOH, Heat DU_aq Diazolidinyl Urea (in aqueous solution) Formaldehyde_released Formaldehyde (released) DU_aq->Formaldehyde_released Slow Release Inhibition Inhibition of Growth Formaldehyde_released->Inhibition Microbial_Cell Microbial Cell Microbial_Cell->Inhibition Target

Synthesis and Antimicrobial Action of Diazolidinyl Urea.

Physicochemical Properties

The physical and chemical properties of diazolidinyl urea are crucial for its application in various formulations.

PropertyValueReference(s)
Appearance Fine, white, free-flowing powder[6]
Odor Odorless[2]
Solubility Soluble in water[6]
Melting Point Not available
Boiling Point Not available
Stability Stable[7]

Synthesis

Diazolidinyl urea is synthesized through the condensation reaction of allantoin with formaldehyde in an alkaline solution, followed by heating. The reaction mixture is then neutralized.

Antimicrobial Mechanism of Action

The preservative action of diazolidinyl urea stems from its ability to slowly release formaldehyde in aqueous formulations.[3] Formaldehyde is a potent biocide that effectively inhibits the growth of a wide range of microorganisms by denaturing proteins and disrupting cellular functions. This slow-release mechanism provides sustained antimicrobial protection for the product.

Experimental Protocols for Safety and Efficacy Assessment

The safety and efficacy of diazolidinyl urea have been evaluated through various standardized toxicological and microbiological tests.

Mutagenicity and Genotoxicity
  • Principle: This test, conducted according to OECD Guideline 471, evaluates the potential of a substance to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.[8][9]

  • Methodology for Diazolidinyl Urea:

    • Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) were used.[8][10]

    • Metabolic Activation: The test was performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[10]

    • Exposure: Various concentrations of diazolidinyl urea were tested. While the exact concentrations from specific studies on diazolidinyl urea are not detailed in the provided results, a typical Ames test involves a dose range-finding study followed by the main experiment with at least five different analyzable concentrations.

    • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) were combined and plated on a minimal glucose agar medium. The plates were incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

  • Results for Diazolidinyl Urea: Diazolidinyl urea was found to be non-mutagenic in the Ames test.[1]

  • Principle: This assay, following OECD Guideline 487, detects damage to chromosomes or the mitotic apparatus.[11][12] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Methodology for Diazolidinyl Urea:

    • Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are typically used.[11]

    • Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.[13]

    • Exposure: Cells were exposed to at least three different concentrations of diazolidinyl urea for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 1.5-2 cell cycles).

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

    • Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain.

    • Scoring: The frequency of micronucleated cells in the binucleated cell population was determined by microscopic analysis.

  • Results for Diazolidinyl Urea: Diazolidinyl urea did not induce an increase in micronuclei, indicating it is not genotoxic in this assay.[1]

Skin Sensitization
  • Principle: The GPMT, as described in OECD Guideline 406, is an in vivo method to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[14][15]

  • Methodology for Diazolidinyl Urea:

    • Animals: Young adult guinea pigs were used.[15]

    • Induction Phase:

      • Intradermal Induction: On day 0, three pairs of intradermal injections were made in the shoulder region of the test animals: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA) emulsified with water, and the test substance emulsified in FCA. The concentrations used for induction are typically the highest that cause mild irritation.

      • Topical Induction: On day 7, the test substance was applied topically to the injection site under an occlusive patch for 48 hours.

    • Challenge Phase: On day 21, a non-irritating concentration of the test substance was applied to a naive area of the flank under an occlusive patch for 24 hours.

    • Evaluation: The challenge sites were observed for erythema and edema at 24 and 48 hours after patch removal and scored according to a standardized scale.

  • Results for Diazolidinyl Urea: In three studies using a maximization procedure, diazolidinyl urea was found to be a mild sensitizer in guinea pigs. However, in a fourth study that did not use a maximization procedure, it was not a sensitizer.[1]

GPMT_Workflow start Start: Guinea Pig Maximization Test induction Induction Phase start->induction intradermal Day 0: Intradermal Injections (Test Substance, FCA, Test Substance + FCA) induction->intradermal topical_induction Day 7: Topical Application (Occlusive Patch for 48h) intradermal->topical_induction rest_period Day 9-20: Rest Period (Development of Immune Response) topical_induction->rest_period challenge Challenge Phase rest_period->challenge topical_challenge Day 21: Topical Challenge (Naive Site, Occlusive Patch for 24h) challenge->topical_challenge evaluation Evaluation topical_challenge->evaluation scoring Day 23 & 24: Scoring of Skin Reactions (Erythema and Edema) evaluation->scoring end End: Sensitization Potential Determined scoring->end

Workflow for the Guinea Pig Maximization Test (GPMT).
  • Principle: The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization in humans after repeated application.[16][17]

  • Methodology for Diazolidinyl Urea:

    • Subjects: A panel of human volunteers (typically 50-200) is recruited.[16][18]

    • Induction Phase: A small amount of the test material (e.g., a cosmetic formulation containing diazolidinyl urea) is applied to the skin under an occlusive or semi-occlusive patch.[16] The patch is removed after 24 hours, and the site is evaluated. This process is repeated nine times over a three-week period at the same application site.

    • Rest Phase: A two-week rest period follows the induction phase to allow for the development of any potential sensitization.[16]

    • Challenge Phase: A single patch application of the test material is made to a naive skin site.

    • Evaluation: The challenge site is evaluated for signs of irritation or allergic reaction at 24, 48, and 72 hours after patch removal.[18]

  • Results for Diazolidinyl Urea: In a RIPT study on non-patient volunteers, diazolidinyl urea was not a sensitizer.[1] However, in patch tests on patients, allergic reactions to 1.0% diazolidinyl urea have been observed.[1]

Antimicrobial Efficacy
  • Principle: The antimicrobial efficacy of diazolidinyl urea is evaluated by challenging a product formulation with a known concentration of microorganisms and observing the reduction in the microbial population over time.

  • Methodology:

    • Microorganisms: A broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and mold, are used. Pseudomonas aeruginosa is often a key test organism due to its resistance to many preservatives.

    • Inoculation: The product is inoculated with a standardized suspension of the test microorganisms.

    • Incubation: The inoculated product is incubated at a specified temperature.

    • Sampling and Plating: At various time intervals (e.g., 24 hours, 7 days, 14 days, 28 days), samples are taken from the product, diluted, and plated on appropriate growth media.

    • Evaluation: The number of colony-forming units (CFUs) is counted, and the log reduction in the microbial population is calculated.

  • Results for Diazolidinyl Urea: Diazolidinyl urea is an effective preservative against bacteria, yeast, and molds.[2]

Analytical Methods for Formaldehyde Determination

Given that the antimicrobial activity of diazolidinyl urea is due to formaldehyde release, accurate methods for quantifying free formaldehyde in cosmetic products are essential for quality control and regulatory compliance.

  • High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization: This method involves the separation of formaldehyde from the cosmetic matrix by HPLC, followed by a post-column derivatization reaction (e.g., with acetylacetone or 2,4-dinitrophenylhydrazine) to form a chromophore that can be detected by a UV-Vis detector.[19][20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the determination of formaldehyde, often after a derivatization step to improve volatility and detectability.[21]

Regulatory Status and Safety Conclusion

Regulatory bodies worldwide have established limits for the use of diazolidinyl urea in cosmetic products. In the European Union, the maximum authorized concentration is 0.5%.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that diazolidinyl urea is safe as a cosmetic ingredient at concentrations up to 0.5%.[5] It is important to note that products containing formaldehyde-releasing preservatives like diazolidinyl urea must be labeled with a warning if the concentration of free formaldehyde exceeds a certain level.

Conclusion

Diazolidinyl urea is a well-established and effective antimicrobial preservative with a long history of use in the cosmetic and personal care industries. Its broad-spectrum activity, attributed to the controlled release of formaldehyde, ensures product safety and stability. Extensive toxicological and clinical testing has demonstrated its safety for use in cosmetic products at regulated concentrations. A thorough understanding of its chemical properties, mechanism of action, and safety profile is essential for formulators, researchers, and drug development professionals to ensure the responsible and effective use of this important preservative.

References

Diazolidinyl Urea: A Technical Guide to its Formaldehyde-Releasing Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of diazolidinyl urea (DU) as a formaldehyde-releasing preservative. Diazolidinyl urea is widely utilized in cosmetic and personal care products for its broad-spectrum antimicrobial properties, which are primarily attributed to the slow and sustained release of formaldehyde.[1][2] This document provides a detailed overview of the chemical decomposition of diazolidinyl urea, the factors influencing formaldehyde release, quantitative data from various studies, and comprehensive experimental protocols for its analysis.

The Chemical Mechanism of Formaldehyde Release

Diazolidinyl urea does not act as an antimicrobial agent itself but rather as a donor of formaldehyde, which is a potent biocide.[1] The release of formaldehyde from diazolidinyl urea is a consequence of its chemical decomposition, primarily through hydrolysis in aqueous environments.[3][4] Commercial diazolidinyl urea is not a single compound but a complex mixture of formaldehyde addition products.[5]

The decomposition process involves the breakdown of the diazolidinyl urea molecule into smaller, more stable compounds, liberating formaldehyde in the process. Key identified decomposition products include (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[1][6] The gradual nature of this decomposition allows for a prolonged antimicrobial effect in product formulations.[1]

Factors Influencing Formaldehyde Release:

The rate and extent of formaldehyde release from diazolidinyl urea are significantly influenced by several factors:

  • pH: The decomposition of diazolidinyl urea and subsequent formaldehyde release is pH-dependent.[7] Generally, hydrolysis reactions of this nature are influenced by the hydronium or hydroxide ion concentration.

  • Temperature: Increased temperature accelerates the rate of chemical reactions, leading to a higher rate of formaldehyde release from diazolidinyl urea.[7]

  • Matrix Composition: The formulation in which diazolidinyl urea is incorporated plays a crucial role. Formaldehyde release is higher in aqueous matrices compared to cosmetic formulations.[7] The presence of other ingredients can affect the equilibrium and kinetics of the decomposition reaction.

  • Storage Time: Over time, the decomposition of diazolidinyl urea progresses, leading to an accumulation of free formaldehyde in the product.[7]

Quantitative Analysis of Formaldehyde Release

Quantifying the precise amount and rate of formaldehyde release from diazolidinyl urea is complex due to the dynamic nature of the equilibrium and the influence of the product matrix. However, studies have provided valuable insights into the relative release from different preservatives.

PreservativeRelative Amount of Formaldehyde ReleaseTest ConditionsReference
Paraformaldehyde (PF)HighestAqueous and cosmetic matrices; varying pH, temperature, and time[7]
Diazolidinyl Urea (DU) HighAqueous and cosmetic matrices; varying pH, temperature, and time[7]
Dimethyloldimethyl Hydantoin (DMDM)ModerateAqueous and cosmetic matrices; varying pH, temperature, and time[7]
Quaternium-15 (QU)ModerateAqueous and cosmetic matrices; varying pH, temperature, and time[7]
Imidazolidinyl Urea (IU)ModerateAqueous and cosmetic matrices; varying pH, temperature, and time[7]
Methenamine (MA)LowerAqueous and cosmetic matrices; varying pH, temperature, and time[7]
Bronopol (BP)LowerAqueous and cosmetic matrices; varying pH, temperature, and time[7]
Poly(p-toluenesulfonamide-co-formaldehyde) (PTSAF)LowestAqueous and cosmetic matrices; varying pH, temperature, and time[7]

Note: This table provides a qualitative comparison of formaldehyde release based on the cited study. Absolute quantitative values are highly dependent on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of diazolidinyl urea and the quantification of released formaldehyde.

Quantification of Formaldehyde using HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is widely used for the sensitive and specific quantification of formaldehyde.

Principle: Formaldehyde in the sample reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Cosmetic Sample extraction Extraction with Solvent (e.g., Tetrahydrofuran) sample->extraction dnph Addition of DNPH Reagent extraction->dnph incubation Incubation (e.g., 40°C for 30 min) dnph->incubation hplc HPLC Separation (C18 column) incubation->hplc detection UV Detection (e.g., 345 nm) hplc->detection quantification Quantification against Standard Curve detection->quantification

Caption: Workflow for formaldehyde quantification by HPLC-DNPH.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl) or Phosphoric acid

  • Formaldehyde standard solution

  • Extraction solvent (e.g., Tetrahydrofuran)

  • (Optional) Co-solvent such as Triton X-100 for poorly soluble samples[8]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of formaldehyde of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Derivatize the standards in the same manner as the samples.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic sample (e.g., 1 g) into a suitable container.[8]

    • Add a measured volume of an appropriate extraction solvent (e.g., Tetrahydrofuran).[8]

    • For samples that do not readily dissolve, a small amount of a co-solvent like Triton X-100 can be added.[8]

    • Vortex or sonicate the mixture to ensure complete dissolution and extraction of diazolidinyl urea and free formaldehyde.

  • Derivatization:

    • Take a known aliquot of the sample extract.

    • Add the DNPH reagent (a solution of DNPH in acidified acetonitrile).

    • Incubate the mixture under controlled conditions (e.g., 40°C for 30 minutes) to allow for the complete reaction of formaldehyde with DNPH.[8]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water, often in a gradient or isocratic elution. A typical mobile phase is 45% acetonitrile in water.[8]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Inject the derivatized standards and samples onto the HPLC system.

  • Quantification:

    • Identify the peak corresponding to the formaldehyde-DNPH derivative based on the retention time of the derivatized standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of formaldehyde in the sample by comparing its peak area to the calibration curve.

Analysis of Diazolidinyl Urea and its Decomposition Products by LC-MS

This method allows for the identification and characterization of diazolidinyl urea and its various decomposition products.

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify compounds based on their retention time and mass-to-charge ratio.[1]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis sample Cosmetic Sample or DU Solution dissolution Dissolution in Aqueous Buffer sample->dissolution hplc HPLC Separation dissolution->hplc ms Mass Spectrometry (ESI source) hplc->ms data_analysis Data Analysis and Compound Identification ms->data_analysis

Caption: Workflow for LC-MS analysis of diazolidinyl urea.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Mass Spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Dissolve the diazolidinyl urea-containing sample in an appropriate solvent, typically an aqueous buffer.[1]

  • HPLC Separation:

    • Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient to separate the different components of the sample.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • The compounds are ionized using an ESI source.

    • The mass spectrometer analyzes the mass-to-charge ratio of the ions, allowing for the identification of diazolidinyl urea and its decomposition products like HU and 3,4-BHU.[1]

  • Data Analysis:

    • The resulting mass spectra are analyzed to identify the molecular weights of the separated compounds, confirming their identity.

Decomposition Pathway of Diazolidinyl Urea

The decomposition of diazolidinyl urea in an aqueous environment is a complex process involving hydrolysis and the release of formaldehyde. The following diagram illustrates a simplified proposed pathway based on identified intermediates.

G cluster_conditions Influencing Factors DU Diazolidinyl Urea (Complex Mixture) BHU (3,4-bis-hydroxymethyl-2,5-dioxo- imidazolidine-4-yl)-urea (3,4-BHU) DU->BHU + H2O HU (4-hydroxymethyl-2,5-dioxo- imidazolidine-4-yl)-urea (HU) BHU->HU - Formaldehyde Formaldehyde Formaldehyde HU->Formaldehyde - Further Decomposition Temp Temperature pH pH Time Time

Caption: Proposed decomposition pathway of diazolidinyl urea.

This guide provides a comprehensive technical overview of the mechanism of action of diazolidinyl urea as a formaldehyde-releaser. The provided experimental protocols can serve as a foundation for researchers and scientists in the development and analysis of products containing this preservative. Further research into the precise kinetics of formaldehyde release under various conditions would be beneficial for a more complete understanding of its activity.

References

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Diazolidinyl Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of diazolidinyl urea, a widely used preservative. The document details the underlying chemical pathways, experimental protocols, and analytical methods for characterization, tailored for a scientific audience engaged in chemical synthesis and drug development.

Introduction

Diazolidinyl urea is a heterocyclic compound valued for its broad-spectrum antimicrobial properties. It functions as a formaldehyde-releaser, ensuring the preservation of a wide range of aqueous formulations. A thorough understanding of its synthesis and purification is crucial for researchers requiring a high-purity compound for experimental use, free from significant byproducts that could interfere with research outcomes. This guide outlines a reliable two-step synthesis process commencing from glyoxal, followed by purification and characterization protocols.

Synthesis of Diazolidinyl Urea

The synthesis of diazolidinyl urea is a two-step process. The first step involves the synthesis of the intermediate, allantoin, from glyoxal. The second step is the reaction of allantoin with formaldehyde to yield the final product.

Signaling Pathway of Diazolidinyl Urea Synthesis

Synthesis_Pathway Glyoxal Glyoxal Allantoin Allantoin Glyoxal:e->Allantoin:w Oxidation & Cyclization NitricAcid Nitric Acid NitricAcid->Allantoin:n Urea1 Urea Urea1->Allantoin:s Diazolidinyl_Urea Diazolidinyl Urea Allantoin:e->Diazolidinyl_Urea:w Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Diazolidinyl_Urea:s

Caption: A diagram illustrating the two-step synthesis of Diazolidinyl Urea from Glyoxal.

Experimental Protocols

Step 1: Synthesis of Allantoin

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add 0.25 mol of a 30% glyoxal solution.

  • Oxidation: While stirring, heat the glyoxal solution to 40°C. Slowly add 0.20 mol of dilute nitric acid dropwise over 30 minutes. Maintain the reaction temperature at 40°C for a total of 4 hours.

  • Cyclization: To the reaction mixture, add 0.8 mol of urea. Heat the mixture to 75°C and continue the reaction with stirring for 3 hours.

  • Isolation: Cool the reaction mixture. The product, allantoin, will precipitate. Isolate the solid by filtration, wash with water, and dry. A byproduct, oxalic acid, may also precipitate and can be recovered.

Step 2: Synthesis of Diazolidinyl Urea

  • Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add 0.2 mol of the synthesized allantoin and 0.8 mol of a formaldehyde solution.

  • Hydroxymethylation: Heat the mixture to reflux (approximately 80°C) with stirring and maintain for 1 hour.

  • Isolation: After the reaction is complete, modify the setup for distillation under reduced pressure. Remove the water to yield the crude diazolidinyl urea.

Purification of Diazolidinyl Urea

Commercial diazolidinyl urea is often a complex mixture of related compounds, making its purification a critical step for laboratory applications requiring a well-defined substance.[1] The crude product obtained from the synthesis is a hygroscopic, white to off-white solid.[2]

Purification Workflow

Purification_Workflow Crude_Product Crude Diazolidinyl Urea Dissolution Dissolve in Minimal Hot Water Crude_Product->Dissolution Precipitation Add Ethanol/Methanol and Cool Dissolution->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Pure_Product Purified Diazolidinyl Urea Drying->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: A workflow diagram for the purification of Diazolidinyl Urea via recrystallization.

Experimental Protocol: Recrystallization

Given that diazolidinyl urea is soluble in water and only very slightly soluble in ethanol and methanol, a mixed-solvent recrystallization is a suitable purification method for a laboratory setting.[3]

  • Dissolution: In a beaker, dissolve the crude diazolidinyl urea in a minimal amount of hot water.

  • Precipitation: While the solution is still warm, slowly add ethanol or methanol with stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Cover the beaker and allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The product is hygroscopic and should be stored in a desiccator.

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Characterization

The identity and purity of the synthesized and purified diazolidinyl urea should be confirmed using analytical techniques.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of diazolidinyl urea and separating it from its byproducts.[5]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[6][8]

  • Fluorescence Spectroscopy: This method can also be used to determine the purity of the final product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis and purification process.

Table 1: Synthesis Parameters

ParameterStep 1: Allantoin SynthesisStep 2: Diazolidinyl Urea Synthesis
Reactants Glyoxal, Nitric Acid, UreaAllantoin, Formaldehyde
Temperature 40°C (Oxidation), 75°C (Cyclization)Reflux (~80°C)
Reaction Time 4 hours (Oxidation), 3 hours (Cyclization)1 hour
Yield ~52%~98%

Table 2: Purity and Characterization Data

AnalysisResultReference
Purity (Fluorescence Spectroscopy) 99%[3]
Purity (NMR of a commercial sample) ≥95%[9]
Appearance White to off-white solid[9]
Solubility Soluble in water; very slightly soluble in ethanol, methanol[3]

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of diazolidinyl urea in a laboratory setting. By following the outlined protocols, researchers can produce a high-purity compound suitable for a variety of scientific applications. The provided characterization methods will ensure the quality and identity of the final product. Careful attention to the hygroscopic nature of diazolidinyl urea during purification and storage is essential for maintaining its integrity.

References

Diazolidinylurea (CAS No. 78491-02-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinylurea (CAS No. 78491-02-8) is a heterocyclic urea derivative widely utilized as an antimicrobial preservative in cosmetics, personal care products, and some topical pharmaceuticals.[1] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, providing broad-spectrum activity against bacteria, yeast, and molds.[2][3][4] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, mechanism of action, analytical methodologies for its quantification, and a summary of its toxicological profile. Detailed experimental protocols derived from scientific literature are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to off-white, free-flowing, and practically odorless powder.[1] It is highly soluble in water and remains stable over a wide pH range, typically between 3 and 9, which allows for its incorporation into a diverse array of product formulations.[1] Commercial this compound is often a mixture of different formaldehyde addition products, including polymers.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 78491-02-8[6]
Molecular Formula C₈H₁₄N₄O₇[6]
Molar Mass 278.22 g/mol [6]
Appearance White to off-white powder or crystals[3][7]
Odor Odorless[1]
Solubility Miscible in water[8]
Melting Point 157.8 °C[9]
Boiling Point 230 °C[9]
Stability Stable under normal conditions; incompatible with strong oxidizing agents.[10]

Synthesis

This compound is synthesized through the condensation reaction of allantoin with formaldehyde.[1][3][11] The reaction is typically carried out under alkaline conditions, followed by neutralization.

Logical Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Allantoin Allantoin Condensation Condensation Reaction Allantoin->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation NaOH Sodium Hydroxide (NaOH) Solution NaOH->Condensation Heat Heat Heat->Condensation Neutralization Neutralization with HCl Condensation->Neutralization Evaporation Evaporation Neutralization->Evaporation This compound This compound Evaporation->this compound

Caption: Synthesis of this compound from Allantoin and Formaldehyde.

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of this compound is attributed to its slow and controlled release of formaldehyde in aqueous environments.[2][3][4][6] Formaldehyde is a potent, broad-spectrum biocide that effectively inactivates microorganisms.[6]

Formaldehyde Release Pathway

The decomposition of this compound in cosmetic formulations leads to the formation of various byproducts, including (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU), with the concomitant release of formaldehyde.[12] The rate of formaldehyde release is influenced by factors such as pH, temperature, and the product matrix.[8][13]

G DU This compound in Aqueous Formulation Decomposition Hydrolytic Decomposition DU->Decomposition HU (4-hydroxymethyl-2,5-dioxo- imidazolidine-4-yl)-urea (HU) Decomposition->HU BHU (3,4-bis-hydroxymethyl-2,5-dioxo- imidazolidine-4-yl)-urea (3,4-BHU) Decomposition->BHU Formaldehyde Formaldehyde Decomposition->Formaldehyde

Caption: Decomposition of this compound and release of formaldehyde.

Antimicrobial Action of Formaldehyde

Formaldehyde exerts its antimicrobial effect through non-specific alkylation of cellular macromolecules.[2] It reacts with primary amines and amides of proteins, as well as with the purine bases of DNA, leading to cross-linking and denaturation.[2] This disrupts essential cellular functions and ultimately leads to microbial cell death.

G cluster_cell Microbial Cell Proteins Proteins (Enzymes, Structural) Crosslinking Protein-DNA Cross-linking & Denaturation Proteins->Crosslinking DNA DNA DNA->Crosslinking CellMembrane Cell Membrane Formaldehyde Formaldehyde Alkylation Non-specific Alkylation Formaldehyde->Alkylation Alkylation->Proteins Alkylation->DNA Inhibition Inhibition of Cellular Processes Crosslinking->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: Antimicrobial mechanism of formaldehyde.

Experimental Protocols

Synthesis of this compound

The following protocol is a generalized procedure based on the chemical reaction of allantoin and formaldehyde.

Materials:

  • Allantoin

  • Formaldehyde solution (e.g., 37%)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • In a reaction vessel, dissolve allantoin in an aqueous solution of sodium hydroxide.

  • Add formaldehyde solution to the reaction mixture.

  • Heat the mixture with constant stirring to the desired reaction temperature (e.g., reflux).

  • Maintain the reaction for a specified period to ensure complete condensation.

  • After the reaction is complete, cool the mixture.

  • Neutralize the solution with hydrochloric acid to a target pH.

  • Remove water from the mixture via evaporation or distillation under reduced pressure to yield the crude this compound product.

  • The product can be further purified by recrystallization if necessary.

Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound in a topical cream formulation.[14][15]

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., Symmetry C18, 75x4.6 mm, 3.5 µm)

  • Mobile Phase: A gradient of methanol and 0.1% o-phosphoric acid in water can be employed.

  • Detection Wavelength: 214 nm[14][15]

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Accurately weigh a portion of the cream sample.

  • Suspend the sample in a suitable solvent (e.g., water or a hydroalcoholic mixture).

  • Separate the aqueous phase containing this compound by centrifugation.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the filtered solution to a suitable concentration with the mobile phase.

Analysis:

  • Inject the prepared sample and standard solutions of this compound onto the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

  • Quantify the concentration of this compound in the sample by comparing its peak area to that of the standards.

In Vitro Erythrocyte Toxicity Assay

This protocol provides a general framework for assessing the hemolytic potential of this compound.

Materials:

  • Freshly collected human or animal blood in an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solutions of varying concentrations

  • Positive control (e.g., Triton X-100) and negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash freshly collected red blood cells (RBCs) with PBS by repeated centrifugation and resuspension to remove plasma and platelets.

  • Prepare a suspension of RBCs in PBS at a defined concentration (e.g., 2% v/v).

  • Add the RBC suspension to tubes containing different concentrations of this compound, a positive control, and a negative control.

  • Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

  • After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Transfer the supernatant to a new plate or cuvette.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemolysis.

  • Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).

Toxicological Profile

This compound has undergone safety assessments by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel.[2] The CIR concluded that this compound is safe as a cosmetic ingredient at concentrations up to 0.5%.[2]

Table 2: Summary of Toxicological Data for this compound

EndpointResultReference(s)
Acute Oral Toxicity (Rat) LD50: 2.5 - 5.0 g/kg (Slightly toxic)[15]
Skin Irritation (Rabbit) Not an irritant at 5%[2][15]
Ocular Irritation (Rabbit) Not an irritant at 5%[2][15]
Skin Sensitization (Guinea Pig) Mild sensitizer in some studies[2][15]
Skin Sensitization (Human) Can cause allergic contact dermatitis in susceptible individuals.[5][6]
Mutagenicity (Ames Test) Non-mutagenic[2][15]
Photosensitization Not a photosensitizer at 0.25%[2][15]

It is important to note that as a formaldehyde-releaser, this compound can cause contact dermatitis in individuals with a formaldehyde allergy.[5][6]

Regulatory Status

The use of this compound in cosmetic products is regulated in various regions. In the European Union, it is listed in the Cosmetics Regulation and its use is restricted to a maximum concentration of 0.5%. In the United States, the CIR has deemed it safe for use in cosmetics up to 0.5%.[2]

Conclusion

This compound is an effective and widely used preservative in the cosmetic and personal care industries. Its antimicrobial action is based on the controlled release of formaldehyde. While it has a favorable safety profile at typical use concentrations, its potential to cause skin sensitization in formaldehyde-allergic individuals is a key consideration for formulators and clinicians. The information and protocols provided in this technical guide serve as a valuable resource for professionals involved in the research, development, and safety assessment of products containing this compound.

References

Antimicrobial spectrum of Diazolidinylurea against bacteria and fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinyl urea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries. Its efficacy stems from its function as a formaldehyde-releasing agent, providing broad-spectrum activity against a variety of bacteria and fungi. This technical guide delves into the antimicrobial spectrum of Diazolidinyl urea, presenting quantitative data on its inhibitory and germicidal concentrations. Furthermore, it outlines the standardized experimental protocols for evaluating its antimicrobial effectiveness and provides a visual representation of its mechanism of action.

Introduction

Diazolidinyl urea is a heterocyclic urea derivative that functions as a preservative by slowly releasing formaldehyde, thereby creating an environment hostile to microbial growth.[1][2] This sustained release mechanism is crucial for the long-term preservation of water-based formulations, protecting them from spoilage and microbial contamination.[3][4] It is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3][4][5]

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of Diazolidinyl urea has been evaluated against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimal Germicidal Concentration (MGC) data. It is important to note that this data is from a 1981 study cited in the Final Report on the Safety Assessment of Diazolidinyl Urea.

Table 1: Antibacterial Spectrum of Diazolidinyl Urea (µg/mL)
Test OrganismMinimal Inhibitory Concentration (MIC)Minimal Germicidal Concentration (MGC)
Staphylococcus aureus2501000
Escherichia coli10004000
Klebsiella pneumoniae5004000
Pseudomonas aeruginosa10004000
Pseudomonas fluorescens10002000
Pseudomonas cepacia10002000

Source: Final Report on the Safety Assessment of Diazolidinyl Urea[5]

Table 2: Antifungal Spectrum of Diazolidinyl Urea (µg/mL)
Test OrganismMinimal Inhibitory Concentration (MIC)Minimal Germicidal Concentration (MGC)
Candida albicans40008000
Aspergillus niger40008000
Penicillium notatum40008000

Source: Final Report on the Safety Assessment of Diazolidinyl Urea[5]

It is worth noting that a more recent study from 2011 indicated that Diazolidinyl urea alone was ineffective against C. albicans in a challenge test at concentrations up to 16 times higher than the observed MIC values in that particular study.[6][7] However, synergistic effects have been observed, for instance, a combination of Diazolidinyl urea (at 0.3%) and an N-chloramine (at 0.1%) showed effective inhibition of fungi, with kill times of 3 hours for Aspergillus niger and 1 hour for Trichophyton tonsurans.

Experimental Protocols

The evaluation of the antimicrobial efficacy of preservatives like Diazolidinyl urea in cosmetic formulations is typically performed using the Cosmetic Challenge Test, also known as the Preservative Efficacy Test (PET). Standardized methods are outlined by organizations such as the International Organization for Standardization (ISO 11930) and the United States Pharmacopeia (USP <51>).

Preservative Efficacy Test (Challenge Test)

The fundamental principle of the challenge test is to intentionally inoculate a product with a known concentration of specific microorganisms and then to monitor the microbial population over a defined period.

3.1.1. Test Microorganisms

A standard panel of microorganisms is used to represent a broad range of potential contaminants:

  • Gram-negative bacteria: Pseudomonas aeruginosa (e.g., ATCC 9027)

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 6538)

  • Yeast: Candida albicans (e.g., ATCC 10231)

  • Mold: Aspergillus brasiliensis (formerly A. niger) (e.g., ATCC 16404)

3.1.2. Inoculum Preparation

Cultures of the test microorganisms are prepared and harvested to create a standardized inoculum with a high concentration of viable cells (typically around 1 x 10⁸ CFU/mL).

3.1.3. Inoculation of the Product

A small volume of the standardized inoculum (usually 0.5% to 1.0% of the product volume) is introduced into the test product. The final concentration of microorganisms in the product at the start of the test is typically between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

3.1.4. Incubation and Sampling

The inoculated product is incubated at a specified temperature (e.g., 20-25°C) for a period of 28 days. Samples are taken at various time points (e.g., 7, 14, and 28 days) to determine the number of viable microorganisms.

3.1.5. Evaluation of Results

The number of colony-forming units (CFU) per milliliter or gram of the product is determined at each sampling interval. The effectiveness of the preservative system is assessed based on the log reduction in the microbial population from the initial inoculum level. Acceptance criteria are defined in the respective standards (e.g., ISO 11930).

Mechanism of Action and Signaling Pathways

The antimicrobial activity of Diazolidinyl urea is not inherent to the molecule itself but is a result of its ability to slowly release formaldehyde in aqueous environments. Formaldehyde is a potent biocide with a broad spectrum of activity.

Formaldehyde Release

The following diagram illustrates the logical workflow from the presence of Diazolidinyl urea in a product to the ultimate antimicrobial action.

G Diazolidinyl_Urea Diazolidinyl Urea in Aqueous Formulation Hydrolysis Hydrolysis Diazolidinyl_Urea->Hydrolysis Slow decomposition Formaldehyde Release of Formaldehyde (CH₂O) Hydrolysis->Formaldehyde Interaction Interaction with Cellular Components Formaldehyde->Interaction Microbial_Cell Microbial Cell (Bacteria or Fungi) Microbial_Cell->Interaction Inhibition Inhibition of Cellular Processes Interaction->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Logical workflow of Diazolidinyl urea's antimicrobial action.

Molecular Mechanism of Formaldehyde

Formaldehyde exerts its antimicrobial effect by reacting with key cellular macromolecules, primarily proteins and nucleic acids.

The diagram below details the chemical reactions of formaldehyde with the functional groups of these essential biomolecules.

G cluster_formaldehyde Formaldehyde (CH₂O) cluster_protein Protein cluster_dna Nucleic Acids (DNA/RNA) Formaldehyde Formaldehyde Amino_Group Amino Groups (-NH₂) (e.g., Lysine) Formaldehyde->Amino_Group Reacts with Nucleobase_Amino Amino Groups on Nucleobases (e.g., Adenine, Guanine) Formaldehyde->Nucleobase_Amino Reacts with Schiff_Base Formation of Schiff Base (-N=CH₂) Amino_Group->Schiff_Base Protein_Crosslinking Protein-Protein Cross-linking Schiff_Base->Protein_Crosslinking DNA_Protein_Crosslinking DNA-Protein Cross-linking Schiff_Base->DNA_Protein_Crosslinking DNA_Adduct Formation of DNA Adducts Nucleobase_Amino->DNA_Adduct DNA_Adduct->DNA_Protein_Crosslinking

Caption: Signaling pathway of formaldehyde's interaction with cellular components.

The primary mechanism involves the reaction of formaldehyde with primary amino groups in proteins (such as the epsilon-amino group of lysine) to form Schiff bases. These reactive intermediates can then react with other nucleophilic groups on adjacent proteins or nucleic acids, leading to the formation of methylene bridges and subsequent cross-linking.[5] This cross-linking inactivates enzymes and disrupts the structural integrity of cellular components, ultimately leading to cell death. Similarly, formaldehyde reacts with the amino groups of purine bases in DNA, leading to the formation of DNA adducts and DNA-protein cross-links, which interfere with DNA replication and transcription.

Conclusion

Diazolidinyl urea remains a significant preservative in the formulation of cosmetic and personal care products due to its broad-spectrum antimicrobial activity. Its efficacy is derived from the controlled release of formaldehyde, which effectively inhibits the growth of bacteria and fungi. Understanding the quantitative antimicrobial spectrum, the standardized methods for its evaluation, and the underlying mechanism of action is crucial for formulation scientists and researchers in the development of safe and stable products. While the provided quantitative data offers a valuable baseline, further research with contemporary microbial strains and methodologies would be beneficial to provide an even more current understanding of its antimicrobial profile.

References

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of Diazolidinylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinylurea (DZU) is a widely utilized antimicrobial preservative in cosmetic and personal care products. Its efficacy is attributed to its function as a formaldehyde-releasing agent. However, the release of formaldehyde, a known carcinogen and mutagen, has raised significant concerns regarding the genotoxic and mutagenic potential of DZU. This technical guide provides a comprehensive review of the available scientific literature on the genotoxicity and mutagenicity of this compound. It aims to offer a detailed resource for researchers, scientists, and drug development professionals by summarizing key experimental findings, detailing methodologies of pivotal assays, and illustrating relevant biological pathways. The data presented herein reveals a conflict in the scientific literature, with some studies reporting negative findings while a key study demonstrates clear evidence of mutagenicity and aneugenicity in vitro. This guide will delve into these findings to provide a thorough understanding of the current state of knowledge.

Introduction

This compound acts as an effective preservative by slowly releasing formaldehyde, which creates an antimicrobial environment within product formulations. While essential for product safety and longevity, the genotoxic potential of formaldehyde is well-documented. This has prompted rigorous evaluation of formaldehyde-releasing preservatives like this compound to ascertain their safety for human use. Genotoxicity assays are crucial in this assessment, as they identify agents that can damage genetic material (DNA and chromosomes), potentially leading to mutations and cancer. This guide will focus on the evidence from three primary in vitro genotoxicity assays: the Ames test for bacterial gene mutation, the in vitro micronucleus assay for chromosomal damage, and the in vitro tubulin assembly assay for assessing aneugenic potential.

Overview of Genotoxicity and Mutagenicity Findings

The scientific literature presents conflicting evidence regarding the genotoxicity of this compound. Several sources, including safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, have concluded that this compound is non-mutagenic in the Ames test and the micronucleus assay.

However, a pivotal study by Pfuhler and Wolf (2002) provides contrary evidence, demonstrating clear genotoxic effects of this compound in vitro. This study reported a concentration-dependent increase in mutagenicity in the Ames test and a significant induction of micronuclei in Chinese hamster V79 cells. Furthermore, the study suggested that this compound possesses aneugenic potential by inhibiting tubulin polymerization, a critical process in chromosome segregation during cell division. The genotoxic effects observed in this study are largely attributed to the release of formaldehyde.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the quantitative data from the key study by Pfuhler and Wolf (2002), which demonstrated positive genotoxicity for this compound.

Table 1: Ames Test Mutagenicity Data for this compound

Salmonella typhimurium StrainMetabolic Activation (S9)Concentration Range (µmol/plate)Result
TA98With & Without0.04 - 1.8Clear, concentration-dependent increase in revertants
TA100With & Without0.04 - 1.8Clear, concentration-dependent increase in revertants
TA102With & Without0.04 - 1.8Clear, concentration-dependent increase in revertants

Table 2: In Vitro Micronucleus Assay Data for this compound

Cell LineMetabolic Activation (S9)Concentration Range (µmol/L)Result
V79 Chinese Hamster CellsWith & Without2.5 - 50Distinct increase in micronucleus rate

Table 3: In Vitro Tubulin Assembly Assay Data for this compound

SystemConcentrationResult
Isolated Pig Brain Tubulin3 mmol/LComplete inhibition of tubulin assembly

Experimental Protocols

This section details the methodologies for the key experiments cited in the assessment of this compound's genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

Protocol Outline:

  • Strain Selection: Salmonella typhimurium strains TA98, TA100, and TA102 are commonly used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is to determine if the test substance itself is mutagenic or if its metabolites are.

  • Exposure: A suspension of the bacterial strain is mixed with the test substance at various concentrations and, if required, the S9 mix. This mixture is then combined with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed).

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have grown on the histidine-deficient medium) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on control plates (treated with the solvent only). A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Protocol Outline:

  • Cell Culture: Chinese hamster V79 cells are a commonly used cell line for this assay. The cells are cultured in appropriate media and conditions.

  • Exposure: The cells are treated with the test substance at various concentrations for a defined period, both with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (the final stage of cell division where the cytoplasm divides), resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.

  • Harvesting and Staining: After the exposure and cytokinesis block, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically by scoring at least 1000 binucleated cells per concentration. The number of micronuclei in each binucleated cell is also recorded. An increase in the frequency of micronucleated cells indicates genotoxic potential. The size of the micronuclei can provide

Diazolidinyl Urea: A Technical Guide to its Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazolidinyl urea is a widely utilized antimicrobial preservative in cosmetics, personal care products, and some topical drug formulations. Its efficacy stems from its function as a formaldehyde-releasing agent, providing broad-spectrum activity against bacteria, yeast, and mold.[1][2] Understanding the degradation pathways and the resulting byproducts of diazolidinyl urea is critical for formulation stability, product safety assessment, and regulatory compliance. This technical guide provides an in-depth overview of the degradation chemistry of diazolidinyl urea, methods for analysis, and a summary of the key byproducts formed.

Core Concepts of Diazolidinyl Urea Degradation

Diazolidinyl urea does not act as a preservative in its native state but through the slow, controlled release of formaldehyde via hydrolysis.[1][3] This decomposition is a desired mechanism of action. The commercial product itself is often a complex mixture rather than a single chemical entity, containing various formaldehyde addition products and polymers.[4][5] The degradation process is influenced by factors such as pH, temperature, and the presence of other ingredients within a formulation.[6]

The primary degradation pathway involves the hydrolysis of the imidazolidine ring and the release of formaldehyde molecules. This process leads to the formation of several key byproducts that are important to identify and quantify for a comprehensive understanding of the formulation's chemistry over its shelf life.

Degradation Pathways and Byproducts

The degradation of diazolidinyl urea is a multi-step process. The principal byproducts identified through various analytical techniques are formaldehyde, (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU), and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[7][8] Allantoin is a key starting material for the synthesis of diazolidinyl urea and can also be a degradation product.[5][9]

Below is a diagram illustrating the proposed degradation pathway of diazolidinyl urea.

Diazolidinyl_Urea_Degradation Diazolidinyl_Urea Diazolidinyl Urea 3_4_BHU (3,4-bis-hydroxymethyl-2,5-dioxo- imidazolidine-4-yl)-urea (3,4-BHU) Diazolidinyl_Urea->3_4_BHU Hydrolysis Formaldehyde Formaldehyde Diazolidinyl_Urea->Formaldehyde HU (4-hydroxymethyl-2,5-dioxo- imidazolidine-4-yl)-urea (HU) 3_4_BHU->HU Release of Formaldehyde 3_4_BHU->Formaldehyde Allantoin Allantoin HU->Allantoin Further Degradation HU->Formaldehyde Water H₂O

Proposed degradation pathway of Diazolidinyl Urea.

Quantitative Analysis of Degradation Byproducts

The quantification of diazolidinyl urea and its degradation products is challenging due to the complexity of the mixture and the inherent instability of the parent compound.[6] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Table 1: Summary of Identified Degradation Byproducts and Analytical Methods

ByproductChemical NameCommon Analytical Method(s)
Formaldehyde MethanalHPLC with derivatization (e.g., with 2,4-dinitrophenylhydrazine), Colorimetric assays (e.g., with acetylacetone)[10][11]
HU (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-ureaHPLC-PDA, LC-MS, NMR[7][8]
3,4-BHU (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-ureaHPLC-PDA, LC-MS[7][8]
Allantoin (2,5-Dioxo-4-imidazolidinyl) ureaHPLC, Capillary Electrophoresis[5]

Note: Quantitative data on the precise amounts of each byproduct formed under various conditions are not consistently reported in the literature in a standardized format. The relative amounts can vary significantly based on the formulation matrix, pH, and temperature.

Experimental Protocols

Detailed experimental protocols for the analysis of diazolidinyl urea and its byproducts are often specific to the laboratory and the matrix being studied. However, a general workflow can be outlined.

General Experimental Workflow for HPLC Analysis

Experimental_Workflow Sample_Prep Sample Preparation (Extraction/Dilution) Chrom_Sep Chromatographic Separation (HPLC/HILIC) Sample_Prep->Chrom_Sep Detection Detection (UV/PDA/MS) Chrom_Sep->Detection Quantification Quantification (Standard Curve) Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

References

In Vitro Cytotoxicity of Diazolidinylurea on Human Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinylurea (DU), a widely utilized antimicrobial preservative in cosmetic and personal care products, functions as a formaldehyde-releaser to prevent microbial contamination.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound on various human cell lines. It summarizes key quantitative data, details relevant experimental methodologies, and elucidates the underlying molecular mechanisms of DU-induced cytotoxicity, primarily focusing on the induction of apoptosis through oxidative stress.

Quantitative Cytotoxicity Data

Table 1: Hemolytic Activity of this compound on Human Erythrocytes

Concentration (mg/mL)Incubation Time (minutes)Hemolysis (%)
0.097 - 1.5625~10
0.097 - 1.56212035 - 62
3.1255~5
3.12520~30
3.125120~74
6.255~20
6.25120~83
12.55~20
12.5120~83

Data synthesized from a study on the erythrocyte toxicities of imidazolidinyl urea and diazolidinyl urea.[1]

Table 2: Cytotoxic Effects of this compound on Various Human Cell Lines (Qualitative Summary)

Cell LineAssayObserved Effect
Human Dermal FibroblastsMTT AssayDecreased cell viability
Human Keratinocytes (HaCaT)MTT AssayDecreased cell viability
Human Promyelocytic Leukemia (HL-60)Not SpecifiedDose-dependent decrease in cell viability

Note: Specific IC50 values for these cell lines were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Culture
  • Human Dermal Fibroblasts (e.g., CCD-1072Sk): Cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and are passaged upon reaching 80-90% confluency.

  • Human Keratinocytes (e.g., HaCaT): Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Human Erythrocytes: Freshly collected human blood is centrifuged to pellet the erythrocytes. The plasma and buffy coat are removed, and the erythrocytes are washed multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS) before use in the hemolysis assay.

Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

This assay quantifies the lytic effect of a substance on red blood cells.

  • Prepare a suspension of washed human erythrocytes in PBS.

  • Incubate the erythrocyte suspension with various concentrations of this compound at 37°C for a specified time (e.g., 120 minutes).

  • Centrifuge the samples to pellet the intact erythrocytes.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • A positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, vehicle control) are used to calculate the percentage of hemolysis.

Apoptosis and Mechanistic Assays

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Treat cells with this compound for the desired time.

  • Load the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Lyse the treated and untreated cells using a specific lysis buffer.

  • Incubate the cell lysates with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer.

  • The activity is typically normalized to the total protein concentration of the lysate.

This genotoxicity assay assesses chromosomal damage.

  • Expose cells (e.g., V79 Chinese hamster lung cells or human lymphocytes) to this compound for a defined period.

  • Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Harvest, fix, and stain the cells with a DNA-specific dye (e.g., Giemsa or DAPI).

  • Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the number of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Experimental Workflows

This compound is known to release formaldehyde, a compound recognized for its ability to induce cellular stress.[2] The cytotoxic effects of this compound are believed to be mediated, at least in part, by the induction of apoptosis through the intrinsic pathway, which is initiated by intracellular stress.

Proposed Apoptotic Signaling Pathway

DIAZOLIDINYLUREA_CYTOTOXICITY cluster_0 Cellular Exposure cluster_1 Intracellular Stress cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade cluster_4 Cellular Disassembly This compound This compound Formaldehyde Formaldehyde Release This compound->Formaldehyde ROS Increased Reactive Oxygen Species (ROS) Formaldehyde->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 DNA_frag DNA Fragmentation Caspase3->DNA_frag Membrane_bleb Membrane Blebbing Caspase3->Membrane_bleb Apoptosis Apoptosis DNA_frag->Apoptosis Membrane_bleb->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Human Cell Line (e.g., Fibroblasts, Keratinocytes) culture Cell Culture & Seeding start->culture treatment Exposure to this compound (Concentration Gradient) culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Markers (ROS, Caspase Activity) treatment->apoptosis genotoxicity Genotoxicity (Micronucleus Test) treatment->genotoxicity data Data Collection (Absorbance, Fluorescence) viability->data apoptosis->data genotoxicity->data analysis Statistical Analysis (e.g., IC50 Calculation) data->analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Conclusion

The available in vitro data indicate that this compound exhibits cytotoxic effects on human cell lines, primarily through the induction of apoptosis mediated by oxidative stress. The provided experimental protocols offer a framework for further investigation into the dose-dependent and cell-type-specific toxicity of this widely used preservative. A deeper understanding of its interaction with cellular pathways is crucial for the safety assessment of cosmetic and personal care formulations. Future research should focus on determining the precise IC50 values across a broader range of human cell lines and further elucidating the intricate details of the signaling cascades involved in this compound-induced cell death.

References

An In-Depth Technical Guide to the Chemical Relationship Between Diazolidinyl Urea and Imidazolidinyl Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical relationship between the widely used cosmetic preservatives, Diazolidinyl Urea and Imidazolidinyl Urea. Both compounds are critical for ensuring the microbial safety of a vast range of personal care products. Their efficacy, however, is intrinsically linked to their chemical structures, stability, and their nature as formaldehyde-releasing agents. This document delves into their synthesis, mechanisms of action, comparative efficacy, and safety profiles, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Chemical Structure and Synthesis

Diazolidinyl Urea and Imidazolidinyl Urea are chemically related heterocyclic compounds. Their preservative action stems from their ability to slowly release formaldehyde, which acts as a potent antimicrobial agent.[1][2] It is crucial to understand that commercial grades of both Diazolidinyl Urea and Imidazolidinyl Urea are not single chemical entities but complex mixtures of reaction products and isomers.[3][4]

Imidazolidinyl Urea is produced from the reaction of allantoin and formaldehyde.[5] While often depicted as a simple structure, it is a mixture of different formaldehyde addition products, including polymers.[5]

Diazolidinyl Urea is also synthesized through the chemical reaction of allantoin and formaldehyde, typically in the presence of sodium hydroxide and heat.[2] Similar to Imidazolidinyl Urea, commercial Diazolidinyl Urea is a complex mixture.[3]

The shared synthetic precursor, allantoin, and the use of formaldehyde in their production are fundamental to their chemical relationship and similar functional properties.

cluster_synthesis Synthesis Pathway Allantoin Allantoin NaOH_Heat NaOH, Heat Reaction_Intermediate Reaction Intermediate Allantoin->Reaction_Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Reaction_Intermediate Imidazolidinyl_Urea Imidazolidinyl Urea (Complex Mixture) Reaction_Intermediate->Imidazolidinyl_Urea Further reaction Diazolidinyl_Urea Diazolidinyl Urea (Complex Mixture) Reaction_Intermediate->Diazolidinyl_Urea Further reaction

Simplified synthesis pathway for Imidazolidinyl Urea and Diazolidinyl Urea.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for both Diazolidinyl Urea and Imidazolidinyl Urea is the gradual release of formaldehyde.[1][2] Formaldehyde is a potent biocide that effectively inhibits the growth of a broad spectrum of microorganisms, including bacteria and fungi. It functions by cross-linking proteins and nucleic acids within microbial cells, leading to disruption of essential cellular processes and ultimately, cell death. The slow-release nature of these preservatives ensures a sustained antimicrobial effect over the shelf-life of a product.

DU_IU Diazolidinyl Urea or Imidazolidinyl Urea Formaldehyde Formaldehyde DU_IU->Formaldehyde Slow Release Microorganism Microorganism (Bacteria, Fungi) Formaldehyde->Microorganism Penetrates Cell Cellular_Components Cellular Proteins & Nucleic Acids Formaldehyde->Cellular_Components Cross-linking Inhibition Inhibition of Growth & Cell Death Cellular_Components->Inhibition Leads to

Mechanism of antimicrobial action via formaldehyde release.

Degradation and Chemical Relationship

Diazolidinyl Urea and Imidazolidinyl Urea are not only related by their synthesis but also by their degradation pathways. Both compounds are known to decompose in aqueous solutions, and this decomposition is influenced by factors such as pH and temperature.[6] A key aspect of their chemical relationship is the formation of common decomposition products.

Studies have shown that both preservatives can degrade to form (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[7] The presence of these shared degradation products is the chemical basis for the observed cross-reactivity in skin sensitization between the two compounds.[7]

cluster_degradation Degradation Pathway DU Diazolidinyl Urea HU (4-hydroxymethyl-2,5-dioxo- imidazolidin-4-yl)-urea (HU) DU->HU Degrades to BHU (3,4-bis-hydroxymethyl-2,5-dioxo- imidazolidine-4-yl)-urea (3,4-BHU) DU->BHU Degrades to IU Imidazolidinyl Urea IU->HU Degrades to IU->BHU Degrades to Cross_Reactivity Cross-Reactivity (Skin Sensitization) HU->Cross_Reactivity Contributes to BHU->Cross_Reactivity Contributes to

Shared degradation pathways and cross-reactivity.

Quantitative Data Comparison

Acute Toxicity

The following table summarizes the available acute toxicity data for Diazolidinyl Urea. While specific LD50 values for Imidazolidinyl Urea were not found in the reviewed literature, it is generally considered to have low acute toxicity.

CompoundTestSpeciesRouteLD50Reference(s)
Diazolidinyl UreaAcute ToxicityRatOral2600 mg/kg[1]
Diazolidinyl UreaAcute ToxicityRabbitDermal>2000 mg/kg[1]
Antimicrobial Efficacy
CompoundGeneral EfficacyNotesReference(s)
Diazolidinyl Urea Effective against Gram-negative and Gram-positive bacteria, yeast, and mold.May be less effective against certain fungi like C. albicans in some formulations.[8][9]
Imidazolidinyl Urea Broad-spectrum antimicrobial activity.May have a weaker bacteriostatic effect compared to Diazolidinyl Urea.[8]
Formaldehyde Release

The rate and amount of formaldehyde released are critical parameters for these preservatives. This release is dependent on various factors, including pH, temperature, and the cosmetic matrix.[6] One comparative study found the order of formaldehyde release among several preservatives to be: Paraformaldehyde > Diazolidinyl Urea > DMDM Hydantoin ≈ Quaternium-15 ≈ Imidazolidinyl Urea .[6] This suggests that Diazolidinyl Urea is a more potent formaldehyde releaser than Imidazolidinyl Urea under the tested conditions.

For Imidazolidinyl Urea, the release of formaldehyde is markedly increased in alkaline conditions compared to acidic conditions. At 25°C, an 0.1% w/w solution of Imidazolidinyl Urea at pH 10.0 reached a formaldehyde concentration of about 90 ppm after 24 hours, whereas at pH 2.0, it was only about 30 ppm. Temperature also plays a significant role; at pH 6.0, a 0.3% w/w solution of Imidazolidinyl Urea incubated at 60°C reached a formaldehyde concentration of about 140 ppm in just 10 minutes, compared to about 80 ppm after 60 minutes at 25°C.

Experimental Protocols

Synthesis of Diazolidinyl Urea (Laboratory Scale)

This protocol is based on the reaction of allantoin with formaldehyde.

Materials:

  • Allantoin

  • Formaldehyde solution (e.g., 37%)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) for neutralization

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve allantoin in water.

  • Add the formaldehyde solution to the allantoin solution with stirring.

  • Slowly add the sodium hydroxide solution to catalyze the reaction, maintaining the temperature as specified in the detailed research protocol.

  • Allow the reaction to proceed for the designated time with continuous stirring.

  • After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid to the desired pH.

  • The final product can be isolated by evaporation of the solvent.

Note: This is a generalized protocol. Specific molar ratios, reaction times, and temperatures should be optimized based on laboratory-scale experiments and desired product characteristics.

Analysis of Diazolidinyl Urea and Imidazolidinyl Urea by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of these preservatives and their degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Column: A C8 or a hydrophilic interaction chromatography (HILIC) column is often suitable. For example, an Inertsil C8 column (300x4.6 mm, 5 µm) has been used.[10]

Mobile Phase:

  • A gradient elution is typically employed. A mixture of a buffer (e.g., 0.025 M phosphate buffer, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile) is common.[10]

Detection:

  • UV detection at a wavelength around 214 nm is often used.[10]

Sample Preparation:

  • Accurately weigh a sample of the cosmetic product.

  • Extract the preservatives using a suitable solvent (e.g., methanol or a water/methanol mixture).

  • Centrifuge or filter the extract to remove any particulate matter.

  • Inject a known volume of the clear extract into the HPLC system.

Quantification:

  • Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards.

Skin Sensitization Testing: Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method to assess the skin sensitization potential of chemicals.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes of mice following repeated topical application of the test substance. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to a vehicle control group.[11]

Procedure Outline:

  • Animal Model: Typically, female CBA/J mice are used.

  • Dose Selection: A preliminary screening may be necessary to determine the appropriate dose range that does not cause excessive irritation.

  • Application: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group. The test substance is applied to the dorsum of both ears for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 5, a radiolabeled thymidine (e.g., 3H-methyl thymidine) is injected intravenously.[11]

  • Sample Collection: On day 6, the draining auricular lymph nodes are excised and pooled for each animal.

  • Measurement: The incorporation of the radiolabel is measured by β-scintillation counting.[11]

  • Data Analysis: The stimulation index (SI) is calculated for each group as the ratio of the mean disintegrations per minute (DPM) in the treated group to the mean DPM in the vehicle control group. An SI ≥ 3 indicates a positive result for sensitization.[11]

cluster_day1_3 Days 1-3 cluster_day5 Day 5 cluster_day6 Day 6 cluster_analysis Data Analysis Application Topical Application to Mouse Ears Injection IV Injection of Radiolabeled Thymidine Excision Excision of Auricular Lymph Nodes Measurement Scintillation Counting (Measures Proliferation) Excision->Measurement Calculation Calculate Stimulation Index (SI) Measurement->Calculation Result SI >= 3: Sensitizer SI < 3: Non-sensitizer Calculation->Result

Workflow for the Local Lymph Node Assay (LLNA).

Conclusion

Diazolidinyl Urea and Imidazolidinyl Urea are structurally and functionally related formaldehyde-releasing preservatives that are indispensable in the cosmetic industry. Their chemical relationship is rooted in their common synthesis from allantoin and formaldehyde, leading to complex mixtures with shared degradation pathways and the potential for cross-reactivity. While both are effective broad-spectrum antimicrobials, Diazolidinyl Urea appears to be a more potent formaldehyde releaser. A thorough understanding of their chemistry, efficacy, and safety profiles, as detailed in this guide, is essential for formulators and researchers in the development of safe and stable personal care products.

References

The Sentinel Preservative: A Technical Guide to the History and Development of Diazolidinylurea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinylurea, a heterocyclic urea compound, has been a cornerstone of preservative systems in the cosmetic and personal care industries since its commercial introduction in 1982. Operating as a formaldehyde-releasing agent, it provides broad-spectrum antimicrobial efficacy against a host of bacteria, yeasts, and molds, thereby ensuring product safety and extending shelf life. This technical guide delves into the history, synthesis, and mechanism of action of this compound. It provides a comprehensive review of its antimicrobial efficacy and toxicological profile, supported by quantitative data and detailed experimental methodologies. Furthermore, this document outlines the analytical procedures for its detection and explores the molecular signaling pathways associated with its biological activity.

Introduction and Historical Development

First introduced commercially in 1982 under the trade name Germall II, this compound quickly became a widely adopted preservative due to its high water solubility, stability across a broad pH range (typically 3-9), and compatibility with most cosmetic ingredients.[1] It is a synthetic compound produced through the condensation reaction of allantoin and formaldehyde under alkaline conditions, followed by neutralization.[2][3] This process yields a colorless, practically odorless, free-flowing white powder.[1] Its primary function in cosmetics, skin care products, shampoos, and a wide array of other personal care items is to prevent spoilage and microbial contamination.[2][4]

Key Milestones:

  • 1982: Commercial introduction as Germall II.[1]

  • 1990: The Cosmetic Ingredient Review (CIR) Expert Panel published its first safety assessment, concluding it was safe as a cosmetic ingredient up to a maximum concentration of 0.5%.[1][5]

Synthesis and Chemical Properties

This compound (CAS No. 78491-02-8) is chemically designated as N-(Hydroxymethyl)-N-(1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-N'-hydroxymethylurea.[1]

  • Molecular Formula: C₈H₁₄N₄O₇[1]

  • Molecular Weight: 278.22 g/mol [3]

  • Synthesis: The manufacturing process involves the chemical reaction of allantoin with four equivalents of formaldehyde in the presence of a sodium hydroxide solution and heat. The reaction mixture is then neutralized with an acid, such as hydrochloric acid, and the final product is isolated.[3]

Synthesis Allantoin Allantoin NaOH NaOH, Heat Allantoin->NaOH Formaldehyde Formaldehyde (4 eq.) Formaldehyde->NaOH Neutralization Neutralization (e.g., HCl) NaOH->Neutralization Reaction Mixture This compound This compound Neutralization->this compound

Caption: Synthesis of this compound from Allantoin and Formaldehyde.

Mechanism of Action: A Formaldehyde-Releasing Preservative

This compound's antimicrobial activity is not inherent to the molecule itself but stems from its ability to slowly decompose in aqueous formulations, releasing small, controlled amounts of formaldehyde.[4][6] Formaldehyde is a potent, broad-spectrum biocide that effectively inhibits the growth of and kills bacteria, yeasts, and molds.[6]

The antimicrobial mechanism of formaldehyde involves its non-specific reaction with biological macromolecules. It forms cross-links between proteins and nucleic acids (DNA, RNA), disrupting cellular functions and leading to cell death.[7] Specifically, formaldehyde reacts with primary amines and thiols on amino acids (like lysine and cysteine) and nitrogen atoms in purine bases (adenine, guanine), leading to DNA-protein cross-links that inhibit replication and transcription.[8]

Mechanism_of_Action cluster_product Cosmetic Product (Aqueous) cluster_cell Microbial Cell This compound This compound Formaldehyde Formaldehyde (Released) This compound->Formaldehyde Slow Decomposition Proteins Proteins (e.g., Enzymes) Cell_Death Inhibition of Growth & Cell Death Proteins->Cell_Death Leads to Nucleic_Acids Nucleic Acids (DNA, RNA) Nucleic_Acids->Cell_Death Leads to Formaldehyde->Proteins Reacts with -NH2, -SH groups Formaldehyde->Nucleic_Acids Reacts with -NH2 groups

Caption: Antimicrobial mechanism of this compound via formaldehyde release.

Antimicrobial Efficacy

This compound is effective against a wide range of microorganisms, with particular efficacy against bacteria, especially gram-negative species.[1] It is typically used at concentrations ranging from 0.1% to 0.5%.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismStrain TypeTypical MIC Range (%)Reference(s)
Pseudomonas aeruginosaGram-negative Bacteria0.05 - 0.1[9]
Escherichia coliGram-negative Bacteria0.05 - 0.1[9]
Staphylococcus aureusGram-positive Bacteria0.05 - 0.2[9]
Candida albicansYeast0.025 - 0.1[9]
Aspergillus nigerMold0.025 - 0.1[9]

Note: MIC values can vary depending on the test method, culture medium, and specific strain used.

Toxicological Profile and Safety Assessment

The safety of this compound has been extensively evaluated. The CIR Expert Panel concluded it is safe for use in cosmetic products at concentrations up to 0.5%.[1][5]

Table 2: Summary of Toxicological Data for this compound

EndpointSpeciesRouteResultReference(s)
Acute Oral Toxicity (LD₅₀)RatOral2570 - 2600 mg/kg[2][6]
Acute Oral Toxicity (LD₅₀)MouseOral3200 mg/kg[6]
Acute Dermal Toxicity (LD₅₀)RabbitDermal>2000 mg/kg[2][6]
Skin IrritationRabbitDermalNon-irritating at 5%[1]
Eye IrritationRabbitOcularNon-irritating at 5%[1]
Skin SensitizationGuinea PigDermalMild sensitizer (in maximization tests)[1][6]
Mutagenicity (Ames Test)S. typhimuriumIn vitroNon-mutagenic[1][6]
Mutagenicity (Micronucleus)MouseIn vivoNon-mutagenic[1][6]
Experimental Protocols

This test is designed to assess the potential of a substance to induce skin sensitization.

  • Objective: To determine if this compound can cause an allergic contact dermatitis response after repeated exposure.

  • Methodology (based on OECD Guideline 406):

    • Induction Phase (Day 0): A group of Hartley guinea pigs receives intradermal injections of the test substance (e.g., this compound in a suitable vehicle like corn oil), Freund's Complete Adjuvant (FCA), and the substance mixed with FCA into a shaved area on the back. A control group receives similar injections without the test substance.

    • Topical Induction (Day 7): The test substance (at a non-irritating concentration) is applied topically to the same site under an occlusive patch for 48 hours.

    • Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically under a patch to a naive site on both the test and control animals for 24 hours.

    • Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored on a scale (e.g., 0=no reaction, 1=mild erythema, 2=moderate erythema, 3=severe erythema and edema).

  • Results for this compound: In a modified Magnusson-Kligman test, 30% of animals were sensitized when a 50% concentration was used.[6] The CIR noted it was a mild sensitizer in three separate maximization studies.[1]

GPMT_Workflow Day0 Day 0: Intradermal Induction - Test Substance - FCA - Test Substance + FCA Day7 Day 7: Topical Induction (48h Occlusive Patch) Day0->Day7 7-day rest Day21 Day 21: Topical Challenge (24h Patch on Naive Site) Day7->Day21 14-day rest Day23_24 Day 23-24: Scoring (Observe for Erythema & Edema) Day21->Day23_24 24h & 48h post-removal

Caption: Workflow for the Guinea Pig Maximization Test (GPMT).

This test assesses the mutagenic potential of a chemical.

  • Objective: To determine if this compound can cause point mutations in the DNA of specific bacterial strains.

  • Methodology (based on OECD Guideline 471):

    • Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations that prevent them from synthesizing histidine, an essential amino acid.

    • Exposure: The bacterial strains are exposed to various concentrations of this compound on agar plates with a minimal amount of histidine. The test is run both with and without a metabolic activation system (S9 fraction from rat liver) to simulate metabolism in mammals.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: A positive result (mutagenicity) is indicated by a significant, dose-dependent increase in the number of "revertant" colonies (colonies that have mutated back to a state where they can produce their own histidine) compared to the negative control plates.

  • Results for this compound: this compound was found to be non-mutagenic in multiple Ames tests, both with and without metabolic activation.[1][6]

Toxicological Signaling Pathways

The primary toxicological concern for this compound is skin sensitization, which is mediated by the released formaldehyde. Formaldehyde is a known sensitizer and can trigger an immune response in susceptible individuals.

  • Mechanism of Sensitization: Formaldehyde acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein. In the skin, formaldehyde reacts with skin proteins (e.g., keratin), forming hapten-protein conjugates. These modified proteins are recognized as foreign by Langerhans cells (antigen-presenting cells in the epidermis).

  • Cellular Signaling:

    • Antigen Presentation: Langerhans cells process the hapten-protein conjugate and migrate to local lymph nodes, where they present the antigen to naive T-cells.

    • T-Cell Activation: This presentation activates specific T-cells, leading to their proliferation and differentiation into memory T-cells. This is the induction phase .

    • Elicitation Phase: Upon subsequent exposure to formaldehyde, memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α). This results in the recruitment of other inflammatory cells and the clinical symptoms of allergic contact dermatitis (redness, itching, and blistering).

    • Oxidative Stress: Studies have shown that formaldehyde can induce reactive oxygen species (ROS), leading to oxidative stress responses, which may involve the activation of signaling pathways like NF-κB, a key regulator of inflammation.

Sensitization_Pathway cluster_skin Skin Epidermis cluster_lymph Lymph Node Formaldehyde Formaldehyde Hapten_Protein Hapten-Protein Conjugate Formaldehyde->Hapten_Protein Skin_Protein Skin Proteins (e.g., Keratin) Skin_Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans_Cell Uptake & Processing T_Cell Naive T-Cell Langerhans_Cell->T_Cell Migration & Antigen Presentation Memory_T_Cell Memory T-Cell T_Cell->Memory_T_Cell Activation & Proliferation Dermatitis Allergic Contact Dermatitis (Inflammation, Redness, Itching) Memory_T_Cell->Dermatitis Re-exposure & Cytokine Release

Caption: Signaling pathway for formaldehyde-induced skin sensitization.

Analytical Methodologies

The analysis of this compound in cosmetic products is challenging due to its instability in aqueous solutions and its function as a formaldehyde releaser.[4] Therefore, analytical methods often focus on quantifying the released formaldehyde.

High-Performance Liquid Chromatography (HPLC) for Formaldehyde

A common method involves the derivatization of formaldehyde followed by HPLC analysis.

  • Objective: To quantify the amount of free and releasable formaldehyde in a cosmetic product containing this compound.

  • Protocol Outline:

    • Sample Preparation: A sample of the cosmetic product is extracted with an appropriate solvent (e.g., water or an organic solvent) to isolate the preservative and any released formaldehyde.

    • Derivatization: The extract is reacted with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. Formaldehyde reacts with DNPH to form a stable, colored derivative (formaldehyde-2,4-dinitrophenylhydrazone) that can be easily detected.[10][11]

    • HPLC Analysis:

      • Column: A reversed-phase column (e.g., C18) is typically used.

      • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

      • Detection: The derivative is detected using a UV-Vis detector at a specific wavelength (e.g., 360 nm).

    • Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of the formaldehyde-DNPH standard.

Conclusion

This compound has a long history as an effective and economical preservative in the personal care industry. Its broad-spectrum antimicrobial activity, derived from the controlled release of formaldehyde, has been crucial for maintaining product safety and stability. Extensive toxicological testing has established a safety profile that supports its use at regulated concentrations. However, its potential for skin sensitization due to formaldehyde release necessitates careful formulation and clear labeling, and has led to increasing regulatory scrutiny and a market trend towards formaldehyde-free preservative systems. This technical guide provides researchers and formulators with the foundational knowledge of this compound's history, mechanism, efficacy, and safety, enabling informed decisions in product development and risk assessment.

References

Methodological & Application

Application Note: Quantification of Diazolidinylurea in Aqueous Solutions using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of Diazolidinylurea (DU) in aqueous solutions using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a widely used antimicrobial preservative in cosmetic and personal care products.[1] The accurate determination of its concentration is crucial for quality control and regulatory compliance. The method outlined here is a compilation of established techniques, offering a robust and reliable approach for researchers, scientists, and drug development professionals. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse-Phase (RP) HPLC methods are presented, providing flexibility based on laboratory instrumentation and sample matrix.

Introduction

This compound is an effective preservative that functions by releasing formaldehyde.[2] Due to its potential for dermal sensitization, either by the compound itself or through the released formaldehyde, its concentration in consumer products is regulated.[3] Therefore, a precise and accurate analytical method is essential for its quantification. HPLC is a powerful technique for the separation and quantification of active ingredients and preservatives in complex matrices. This document details the necessary equipment, reagents, and step-by-step procedures for the successful analysis of this compound.

Methods and Materials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • Data acquisition and analysis software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Reagents and Standards
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Acetic acid (glacial, analytical grade).

  • Phosphoric acid (analytical grade).

  • Ammonium acetate (analytical grade).

Experimental Protocols

Two primary HPLC methods are described for the quantification of this compound: a Hydrophilic Interaction Liquid Chromatography (HILIC) method and a Reverse-Phase (RP-HPLC) method.

Method 1: HILIC for this compound Quantification

This method is particularly suitable for the separation of highly polar compounds like this compound.[4]

Chromatographic Conditions:

ParameterCondition
Column ZIC-HILIC, 100 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Acetic acid in Water
Mobile Phase B 0.1% Acetic acid in Acetonitrile
Gradient 93% B to 60% B over 22 minutes
Flow Rate 0.3 mL/min (Adjust as necessary)
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 201 nm[4]

Preparation of Standard Solutions:

  • Stock Standard Solution (0.5 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with 50% aqueous ethanol.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation:

  • For aqueous solutions, filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

  • For cream or lotion matrices, an extraction step is necessary. Centrifuge the sample to separate the aqueous phase.[5] Filter the separated aqueous phase through a 0.45 µm syringe filter. Further dilution with the initial mobile phase may be required to bring the concentration within the calibration range.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared samples.

  • The total peak area corresponding to this compound, which may appear as a group of major peaks, should be used for quantification.[4]

Method 2: Reverse-Phase HPLC for this compound Quantification

This method offers a common and accessible approach for the analysis of this compound.[6]

Chromatographic Conditions:

ParameterCondition
Column C18, 75 x 4.6 mm, 3.5 µm or Inertsil C8, 300 x 4.6 mm, 5 µm[4]
Mobile Phase Methanol and 0.025 M Phosphate Buffer (pH 6.0) with gradient elution or Acetonitrile, Water, and Phosphoric Acid[6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 214 nm[5]

Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a linear range, for example, from 79-553 µg/mL.[5]

Sample Preparation:

  • Follow the same procedure as described in the HILIC method for sample preparation.

Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Construct a calibration curve by injecting the working standard solutions.

  • Inject the prepared samples for analysis.

Data Presentation

The following tables summarize the quantitative data from various published methods for easy comparison.

Table 1: HILIC Method Parameters

ParameterReference Method 1[4]Reference Method 2[3]
Column ZIC-HILIC, 100x2.1 mm, 5 µmTriazol-bonded silica
Mobile Phase 0.1% Acetic acid in Water/Acetonitrile0.02 mol/L Ammonium acetate (pH 4.0)
Detection 201 nmNot Specified
Linearity Range Not Specified2.5–125.0 mg/L
Recovery Not Specified92.84% to 101.69%

Table 2: Reverse-Phase HPLC Method Parameters

ParameterReference Method 1[5]Reference Method 2[7]Reference Method 3
Column Not SpecifiedCyano-propylInertsil C8, 300x4.6 mm, 5 µm
Mobile Phase Not Specified0.05M Hexanesulfonic acidMethanol: 0.025 M Phosphate buffer, pH 6.0
Detection 214 nm228 nm214 nm
Linearity Range 79-553 µg/mL120-2000 µg/mL50-500 µg/mL
Recovery 97.74-101.72%Not SpecifiedNot Specified

Experimental Workflow and Diagrams

The general workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Filtration/Extraction) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

References

Application Note: Mass Spectrometry Analysis of Diazolidinylurea and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazolidinyl urea is a widely utilized antimicrobial preservative in cosmetic and personal care products. Its efficacy stems from its function as a formaldehyde-releasing agent, where it undergoes gradual decomposition to ensure product stability.[1][2] Monitoring the degradation of diazolidinyl urea is crucial for assessing the stability, safety, and quality of formulations. This application note provides detailed protocols for the analysis of diazolidinyl urea and its primary degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Introduction

Diazolidinyl urea functions by slowly hydrolyzing in aqueous formulations, releasing small amounts of formaldehyde, a potent biocide.[3] This controlled decomposition, however, also leads to the formation of other degradation products. The primary degradation products identified are (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[1][4][5] The presence and concentration of these compounds, along with the parent diazolidinyl urea, can provide critical insights into the stability profile of a product over its shelf life.

Regulatory bodies and quality control laboratories require robust analytical methods to accurately quantify these compounds. Stability-indicating methods, which can separate the active ingredient from its degradation products, are essential. This document outlines a comprehensive LC-MS based approach for the identification and quantification of diazolidinyl urea and its key degradants.

Degradation Pathway of Diazolidinyl Urea

The degradation of diazolidinyl urea in an aqueous environment is a chemical process involving hydrolysis. The parent molecule, which is a complex mixture itself, can decompose to release formaldehyde and form more stable urea derivatives.[6][7] The principal pathway involves the formation of intermediate compounds like 3,4-BHU, eventually leading to the more stable end-product, HU.[1][7]

G Diazolidinyl_Urea Diazolidinyl Urea BHU 3,4-BHU (3,4-bis-hydroxymethyl-2,5- dioxo-imidazolidine-4-yl)-urea Diazolidinyl_Urea->BHU Hydrolysis Formaldehyde1 Formaldehyde Diazolidinyl_Urea->Formaldehyde1 Release HU HU (4-hydroxymethyl-2,5-dioxo- imidazolidine-4-yl)-urea BHU->HU Hydrolysis Formaldehyde2 Formaldehyde BHU->Formaldehyde2 Release

Caption: Chemical degradation pathway of Diazolidinylurea.

Quantitative Analysis of Degradation

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation profile of a substance under stress conditions such as changes in pH and temperature.[6] The following table presents an example of quantitative data that could be obtained from a forced degradation study of a cosmetic cream containing 0.5% diazolidinyl urea.

Note: The following data is illustrative and serves as an example of how results from a stability study would be presented. Actual results will vary based on the specific formulation and storage conditions.

Table 1: Example of Forced Degradation Study Results for Diazolidinyl Urea (0.5% w/w in a cosmetic cream)

Stress ConditionTime (Weeks)Diazolidinyl Urea Assay (%)HU (%)3,4-BHU (%)Total Degradants (%)
Control (25°C / 60% RH) 0100.2< LOQ< LOQ0.0
498.50.80.51.3
896.21.91.13.0
1294.12.81.54.3
Acid Hydrolysis (0.1N HCl, 60°C) 24h85.39.84.113.9
Alkaline Hydrolysis (0.1N NaOH, 60°C) 8h78.915.25.320.5
Oxidative (3% H₂O₂, 40°C) 48h92.14.52.67.1
Thermal (60°C) 488.47.33.911.2
Photostability (ICH Q1B) 1297.91.10.61.7

LOQ: Limit of Quantitation

Experimental Protocols

The following protocols provide a framework for the extraction and analysis of diazolidinyl urea and its degradation products from cosmetic matrices.

Protocol 1: Sample Preparation from Cosmetic Matrices (Creams & Lotions)

This protocol is designed to extract the target analytes from complex cosmetic emulsions.

  • Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of a methanol and acetonitrile mixture (1:1, v/v).

  • Homogenization: Vortex the tube vigorously for 2 minutes to disperse the sample in the solvent.

  • Ultrasonication: Place the sample in an ultrasonic bath for 15 minutes to ensure complete extraction of the analytes.

  • Centrifugation: Centrifuge the sample at 8000 x g for 10 minutes to separate the precipitated matrix components.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtrate with the mobile phase to bring the analyte concentrations within the calibration range.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is suitable for the quantification of diazolidinyl urea and its degradation products. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for separating these polar compounds.[8]

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: ZIC-HILIC (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 90% B

    • 2-15 min: 90% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 90% B

    • 18-25 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm.[3]

  • Injection Volume: 10 µL.

Protocol 3: LC-MS/MS Method for Identification and Quantification

For higher selectivity and sensitivity, an LC-MS/MS method is recommended. This allows for unambiguous identification based on mass-to-charge ratio and fragmentation patterns.

  • LC System: UHPLC or HPLC system.

  • Column and Mobile Phase: As described in Protocol 4.2. For MS compatibility, formic acid (0.1%) can be used instead of ammonium acetate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is recommended for quantification after initial full scan and product ion scan experiments to determine optimal transitions.

Table 2: Key Analytes and their Mass Information

CompoundChemical FormulaMolecular Weight[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
Diazolidinyl Urea C₈H₁₄N₄O₇278.22279.09301.07
3,4-BHU C₇H₁₂N₄O₆248.19249.08271.06
HU C₅H₈N₄O₄188.14189.06211.04

Note: The exact structure of commercial Diazolidinyl Urea can be complex. The values provided are for a commonly accepted structure.[9]

Overall Experimental Workflow

The analysis follows a systematic procedure from sample handling to final data interpretation.

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Receipt Sample Receipt (Cosmetic Product) Sample_Prep Sample Preparation (Protocol 1) Sample_Receipt->Sample_Prep LC_Separation LC Separation (Protocol 2/3) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Protocol 3) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Report Report Data_Analysis->Report

Caption: General workflow for LC-MS analysis.

Conclusion

The described LC-MS methods provide a robust and reliable approach for the identification and quantification of diazolidinyl urea and its primary degradation products, HU and 3,4-BHU, in cosmetic formulations. These protocols can be implemented in quality control and research laboratories to conduct stability studies, ensure product quality, and meet regulatory requirements for cosmetic safety. The combination of chromatographic separation with mass spectrometric detection offers the necessary selectivity and sensitivity for analyzing these compounds in complex matrices.

References

Application Notes and Protocols for the Characterization of Diazolidinylurea Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinylurea (DU) is a widely utilized preservative in cosmetic and personal care products, prized for its broad-spectrum antimicrobial activity. Chemically, commercial DU is not a single entity but a complex mixture of formaldehyde condensation products.[1][2] Its efficacy stems from the gradual release of formaldehyde, a potent biocide. However, this same property, along with the presence of various derivatives, necessitates robust analytical methods for its characterization and quantification in final formulations. This is crucial for ensuring product safety, quality, and regulatory compliance.

This document provides detailed application notes and protocols for the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the comprehensive characterization of this compound and its derivatives.

The Complexity of this compound and its Derivatives

Commercial this compound is a mixture, with its primary component believed to be 1-(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea (BHU).[2][3] In aqueous environments, such as cosmetic formulations, DU decomposes, leading to a variety of derivatives. The most significant of these include:

  • (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) : A stable end degradation product.[3][4]

  • (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU) : An intermediate decomposition product.[4][5]

  • Allantoin : The synthetic precursor to DU, which may be present as a residual impurity.[1]

  • Free Formaldehyde : The active antimicrobial agent, released during decomposition.[6]

The intricate nature of this mixture and its dynamic decomposition underscore the need for powerful analytical techniques like NMR and MS for accurate characterization.

Characterization by NMR Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation and quantification of this compound and its derivatives.[7] It allows for the non-destructive analysis of the sample, providing detailed information about the chemical structure and the relative abundance of different species.

Quantitative Data

The following tables summarize the reported NMR chemical shifts for key this compound derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts of (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) in DMSO-d₆ [7]

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-NH10.23 (s, 1H)-
2-C=O-156.9
3-NH7.78 (s, 1H)-
4-C-72.8
5-C=O-174.1
6-NH6.61 (s, 1H)-
7-C=O-156.5
8-NH₂5.68 (s, 2H)-
9-CH₂3.39/3.48 (d, J=10.6 Hz, 2H)63.8

Table 2: ¹⁵N NMR Chemical Shifts of (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) in DMSO-d₆ [7]

Atom No.¹⁵N Chemical Shift (ppm)
1-N145
3-N102
6-N89
8-N74

Table 3: ¹H and ¹³C NMR Chemical Shifts of Allantoin in DMSO-d₆ [7]

Atom Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-NH10.53 (s, 1H)-
2-C=O-157.3
3-NH8.06 (s, 1H)-
4-CH5.23 (s, 1H)62.3
5-C=O-173.5
6-NH6.90 (s, 1H)-
7-C=O-156.7
8-NH₂5.80 (s, 2H)-
Experimental Protocol: NMR Analysis of this compound Derivatives

This protocol outlines the general steps for preparing and analyzing cosmetic samples for the presence of this compound and its derivatives by NMR.

Objective: To identify and quantify this compound derivatives in a cosmetic product.

Materials:

  • Cosmetic sample (e.g., cream, lotion)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard for quantification (e.g., maleic acid, TSP)

  • 5 mm NMR tubes

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes and bulbs

  • Cotton or glass wool for filtration

Procedure:

  • Sample Preparation and Extraction:

    • Accurately weigh approximately 100-200 mg of the cosmetic sample into a centrifuge tube.

    • Add a known volume (e.g., 1 mL) of a suitable deuterated solvent. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of organic molecules.

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction of the analytes.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the insoluble matrix components.

    • Carefully transfer the supernatant to a clean vial using a Pasteur pipette. For viscous samples, filtration through a small plug of cotton or glass wool in the pipette may be necessary to remove any remaining particulate matter.

  • NMR Sample Preparation:

    • Transfer approximately 0.6-0.7 mL of the clear extract into a 5 mm NMR tube.

    • For quantitative analysis, add a known amount of an internal standard.

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • NMR Data Acquisition:

    • Record ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 400 MHz or higher).

    • Typical acquisition parameters for ¹H NMR:

      • Pulse program: A standard single-pulse experiment.

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay (d1): 5 seconds for quantitative analysis to ensure full relaxation of protons.

      • Acquisition time: 2-4 seconds.

    • Typical acquisition parameters for ¹³C NMR:

      • Pulse program: A standard proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more may be required due to the low natural abundance of ¹³C.

      • Relaxation delay (d1): 2-5 seconds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard.

    • Identify the signals corresponding to this compound derivatives by comparing the chemical shifts to the data in Tables 1 and 3 and literature values.

    • For quantitative analysis, integrate the signals of interest and the internal standard. Calculate the concentration of each derivative using the following formula:

    Concentration of Analyte = (Integral of Analyte / Number of Protons of Analyte) * (Moles of Internal Standard / Integral of Internal Standard) * (1 / Volume of Sample)

Characterization by Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the separation, identification, and quantification of this compound and its derivatives in complex cosmetic matrices.

Quantitative Data

The following table summarizes the mass spectrometric data for key this compound derivatives.

Table 4: High-Resolution Mass Spectrometry Data for (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) [7]

IonTheoretical m/zObserved m/zIonization Mode
[M+H]⁺189.0624189.0615ESI Positive
[M+Na]⁺211.0443211ESI Positive
[M-H]⁻187.0468187ESI Negative

Note: Detailed fragmentation data for this compound and its primary derivative (BHU) is not extensively reported in the literature, likely due to their complex nature and instability. The primary approach for identification relies on accurate mass measurement of the molecular ions.

Experimental Protocol: LC-MS/MS Analysis of this compound Derivatives

This protocol provides a general method for the analysis of this compound derivatives in cosmetic products using LC-MS/MS.

Objective: To separate and identify this compound derivatives in a cosmetic sample.

Materials:

  • Cosmetic sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Weigh 100 mg of the cosmetic sample into a centrifuge tube.

    • Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.

    • Sonicate the mixture for 10 minutes to facilitate extraction.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the compounds of interest. For example:

        • 0-2 min: 5% B

        • 2-10 min: 5% to 95% B

        • 10-12 min: 95% B

        • 12-12.1 min: 95% to 5% B

        • 12.1-15 min: 5% B

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

      • Scan Mode: Full scan for identification of molecular ions and product ion scan for fragmentation analysis.

      • Collision Energy: Optimize for the specific compounds of interest.

      • Data Acquisition: Acquire data in a suitable m/z range to cover the expected molecular weights of the derivatives (e.g., m/z 100-500).

  • Data Analysis:

    • Process the chromatograms and mass spectra using appropriate software.

    • Identify the peaks corresponding to this compound derivatives based on their retention times and accurate mass-to-charge ratios.

    • Analyze the fragmentation patterns (if obtainable) to confirm the structures.

Visualizing Workflows and Pathways

Experimental Workflow for NMR and MS Analysis

The following diagram illustrates the general workflow for the characterization of this compound derivatives from a cosmetic sample.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis cluster_results Results Sample Cosmetic Sample Extraction Extraction with Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration NMR_Analysis NMR Analysis Filtration->NMR_Analysis LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis NMR_Data NMR Data Processing & Interpretation NMR_Analysis->NMR_Data MS_Data MS Data Processing & Interpretation LCMS_Analysis->MS_Data Identification Identification of Derivatives NMR_Data->Identification Quantification Quantification NMR_Data->Quantification MS_Data->Identification

Analytical workflow for this compound derivatives.
Proposed Decomposition Pathway of this compound

This diagram illustrates the proposed decomposition of the primary component of this compound (BHU) in an aqueous environment.

DU This compound (BHU) 1-(3,4-bis-hydroxymethyl-2,5-dioxo- imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea Intermediate Decomposition Intermediates (e.g., 3,4-BHU) DU->Intermediate Hydrolysis Formaldehyde Formaldehyde DU->Formaldehyde HU (4-hydroxymethyl-2,5-dioxo- imidazolidin-4-yl)-urea (HU) Intermediate->HU Further Decomposition Intermediate->Formaldehyde

Decomposition of this compound in aqueous solution.

Conclusion

The characterization of this compound and its derivatives in cosmetic products is a complex analytical challenge that can be effectively addressed through the combined use of NMR and mass spectrometry. NMR provides detailed structural information and is a powerful tool for quantification, while LC-MS offers excellent separation and sensitive detection. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the quality control and safety assessment of products containing this compound.

References

Application Notes: Diazolidinylurea as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinylurea is a synthetic, broad-spectrum antimicrobial preservative commonly used in cosmetics and personal care products to prevent microbial contamination.[1][2] It functions as a formaldehyde-releaser, slowly liberating small amounts of formaldehyde to inhibit the growth of a wide range of bacteria, yeasts, and molds.[1][2][3][4] While its efficacy as a preservative is well-documented in the cosmetics industry, its application in biological research, specifically as a preservative in cell culture media, is not recommended. This document provides a detailed overview of this compound's mechanism of action, its profound cytotoxic effects, and protocols for evaluating such effects, underscoring its unsuitability for cell culture applications.

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effect not as the compound itself, but by acting as a "formaldehyde donor" or "releaser."[4] In aqueous solutions, such as cell culture media or cosmetic formulations, this compound slowly decomposes to release formaldehyde.[5] Formaldehyde is a potent biocide that disrupts microbial cells by cross-linking proteins and nucleic acids, leading to the inhibition of essential cellular functions and ultimately, cell death.[6] This slow and continuous release mechanism ensures a sustained low concentration of formaldehyde, providing long-term preservation against a broad spectrum of contaminants, including Gram-positive and Gram-negative bacteria, as well as yeast and mold.[1][7]

cluster_0 Aqueous Environment (e.g., Cell Culture Media) This compound This compound Decomposition Decomposition This compound->Decomposition Hydrolysis Formaldehyde Formaldehyde Decomposition->Formaldehyde Slow Release Microbial_Cell Microbial Cell (Bacteria, Yeast, Mold) Formaldehyde->Microbial_Cell Enters Inhibition Inhibition of Cellular Functions (Protein & DNA Cross-linking) Microbial_Cell->Inhibition Causes

Caption: Mechanism of formaldehyde release from this compound.

Cytotoxicity and Unsuitability for Cell Culture

The very mechanism that makes this compound an effective preservative—the release of formaldehyde—also renders it highly cytotoxic to mammalian cells, making it unsuitable for use in cell culture media. Formaldehyde is a known carcinogen that induces DNA-protein cross-links, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[6][8][9][10][11] The introduction of such a potent cytotoxic agent into a cell culture system would compromise cell viability, function, and experimental integrity.

The following tables summarize the cytotoxic effects of this compound and its active agent, formaldehyde, as reported in various in vitro studies. These concentrations are often far below the levels required for effective preservation, highlighting the incompatibility of this compound with live cell applications.

Table 1: Reported Cytotoxicity of this compound

Cell Type/OrganismEffective Cytotoxic ConcentrationObserved Effect
Salmonella strains2.5–50 µmol/LCytotoxic effects
V79 Chinese hamster cells2.5–50 µmol/LInduction of micronuclei, clastogenic effects
Rat Neural Progenitor Cells (NPCs)1, 10, 30, and 50 µMTime-dependent cytotoxicity
Human Red Blood Cells6.25 mg/mL and 12.5 mg/mL83% release of hemoglobin after 120 min incubation

Table 2: Reported Cytotoxicity of Formaldehyde

Cell Type/OrganismEffective Cytotoxic ConcentrationObserved Effect
Bone Marrow Cells (BALB/c mice)50, 100, and 200 µmol/LSuppressed cell viability, induced apoptosis, cell cycle arrest at G0/G1 phase
SK-N-SH Neuroblastoma Cells200–800 µg/mLStrong cytotoxicity, induced oxidative stress, mitochondrial dysfunction
Human Bone Marrow Stromal Cells120 µmol/LInduced senescence and apoptosis

Formaldehyde-Induced Apoptosis Signaling Pathway

Formaldehyde has been shown to induce apoptosis through multiple pathways. One key pathway involves the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) and the PI3K/Akt signaling cascade.[4][12] Formaldehyde exposure can downregulate PTEN, which in turn leads to the upregulation of PI3K and Akt. This cascade affects downstream molecules like Bcl-2 and Bax, ultimately activating caspases (like Caspase-3 and -9) and executing the apoptotic program.[4][12][13]

cluster_pathway Formaldehyde-Induced Apoptosis Pathway Formaldehyde Formaldehyde PTEN PTEN (Tumor Suppressor) Formaldehyde->PTEN Inhibits PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits Caspases Caspase-9, Caspase-3 Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Formaldehyde's effect on the PTEN/PI3K/Akt signaling pathway.

Experimental Protocols for Cytotoxicity Assessment

To assess the cytotoxic potential of compounds like this compound on a specific cell line, standardized assays such as the MTT assay are employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cell Viability

This protocol is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[1][2][3]

Materials:

  • 96-well flat-bottom sterile plates

  • Test cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable sterile solvent, e.g., DMSO or PBS)

  • MTT solution (5 mg/mL in sterile PBS, filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Subtract the absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_Cells 3. Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_Exposure 4. Incubate for Exposure Period (24-72h) Treat_Cells->Incubate_Exposure Add_MTT 5. Add MTT Reagent to each well Incubate_Exposure->Add_MTT Incubate_3h 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_3h Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate_3h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Calculate % Cell Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While this compound is an effective preservative in the context of inanimate cosmetic formulations, its use in cell culture media is strongly contraindicated. The mechanism of action, which relies on the slow release of the cytotoxic and carcinogenic compound formaldehyde, is fundamentally incompatible with the goal of maintaining viable and healthy cell cultures. The data clearly demonstrate that this compound induces significant cytotoxicity at concentrations relevant for preservation. Therefore, researchers should avoid the use of this compound and other formaldehyde-releasing preservatives in cell culture media and instead rely on sterile techniques and, if absolutely necessary, antibiotics and antimycotics specifically designed and tested for cell culture applications.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Diazolidinylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinylurea is a widely utilized antimicrobial preservative in cosmetics, personal care products, and pharmaceutical formulations.[1][2] It functions as a formaldehyde-releaser, gradually liberating small amounts of formaldehyde to create an environment hostile to microbial growth.[3] This broad-spectrum preservative is effective against Gram-positive and Gram-negative bacteria, as well as yeast and mold.[1][2] These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound, ensuring product safety and stability.

Principle of Antimicrobial Efficacy Testing

The primary objective of antimicrobial efficacy testing, also known as preservative efficacy testing (PET), is to determine the effectiveness of a preservative system in preventing the growth of microorganisms that may be introduced during manufacturing or consumer use. Standardized methods, such as those outlined by the International Organization for Standardization (ISO) 11930 and the United States Pharmacopeia (USP) <51>, are employed to challenge a product with a known concentration of specific microorganisms and monitor their survival over a defined period.

Key Experimental Protocols

Three common methods are used to assess the antimicrobial efficacy of this compound:

  • Preservative Efficacy Test (Challenge Test) : The most comprehensive method to evaluate preservative performance in a finished product.

  • Minimum Inhibitory Concentration (MIC) Test : Determines the lowest concentration of the preservative required to inhibit the visible growth of a microorganism.

  • Zone of Inhibition Test : A qualitative or semi-quantitative method to assess the ability of the preservative to inhibit microbial growth on an agar medium.

Protocol 1: Preservative Efficacy Test (Challenge Test) based on ISO 11930 / USP <51>

This protocol outlines the procedure for a challenge test, a requirement for most aqueous-based cosmetic and personal care products.

Materials
  • Test Product: Formulation containing this compound.

  • Challenge Microorganisms:

    • Pseudomonas aeruginosa (ATCC 9027)

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media: Soybean-Casein Digest Agar (for bacteria), Sabouraud Dextrose Agar (for fungi).

  • Sterile Saline Solution: 0.9% NaCl.

  • Neutralizing Broth: To inactivate the preservative during microbial enumeration.

  • Sterile containers, pipettes, and other standard microbiology laboratory equipment.

Experimental Workflow

G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis prep_culture Prepare microbial cultures prep_inoculum Prepare standardized inoculum (~1 x 10^8 CFU/mL) prep_culture->prep_inoculum inoculation Inoculate product with each microorganism separately prep_inoculum->inoculation prep_product Dispense product into sterile containers prep_product->inoculation incubation Incubate at 20-25°C for 28 days inoculation->incubation sampling Sample at Day 0, 7, 14, 28 incubation->sampling enumeration Enumerate surviving microorganisms (plate count) sampling->enumeration log_reduction Calculate Log Reduction enumeration->log_reduction G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis prep_serial Prepare serial dilutions of This compound in a 96-well plate inoculation Add inoculum to each well prep_serial->inoculation prep_inoculum Prepare standardized inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculation incubation Incubate at appropriate temperature and duration inoculation->incubation read_results Visually inspect for turbidity incubation->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis prep_plate Prepare a lawn of microorganisms on an agar plate place_disc Place the disc on the inoculated agar plate prep_plate->place_disc prep_disc Impregnate sterile discs with This compound solution prep_disc->place_disc incubation Incubate at appropriate temperature and duration place_disc->incubation measure_zone Measure the diameter of the zone of inhibition (if present) incubation->measure_zone

References

Application Notes and Protocols: Formulation of Diazolidinylurea in Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinyl urea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries.[1][2] Its broad-spectrum efficacy against bacteria and fungi makes it a valuable tool in protecting aqueous-based topical formulations from microbial contamination, thereby ensuring product safety and extending shelf life.[1][2] Chemically, diazolidinyl urea is a formaldehyde-releasing agent, which gradually releases small amounts of formaldehyde to inhibit microbial growth.[1][3][4] This document provides detailed application notes and protocols for the formulation of diazolidinyl urea in topical preparations for research purposes, with a focus on quantitative data, experimental methodologies, and the underlying scientific principles.

Physicochemical Properties and Formulation Guidelines

Diazolidinyl urea is a white, free-flowing powder that is highly soluble in water.[1] It is stable over a wide pH range, typically between 3 and 9, and is compatible with most cosmetic ingredients, including surfactants and emulsifiers.[1]

Table 1: Formulation and Physicochemical Properties of Diazolidinyl Urea

PropertyValueReference(s)
Typical Use Concentration 0.1% - 0.5%[1]
Maximum Authorized Concentration (EU) 0.5%[5]
Appearance White, free-flowing powder[1]
Solubility Highly soluble in water[1]
Effective pH Range 3 - 9[1]

Antimicrobial Efficacy

Diazolidinyl urea exhibits a broad spectrum of antimicrobial activity, with particular effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa.[1][3] Its efficacy is attributed to the slow release of formaldehyde, which acts as the antimicrobial agent.

Table 2: Antimicrobial Spectrum of Diazolidinyl Urea

MicroorganismEfficacyNotesReference(s)
Pseudomonas aeruginosaEffectiveParticularly effective against this organism.[3]
Staphylococcus aureusEffective[6]
Escherichia coliEffectiveMIC reported for a modified imidazolidinyl urea-based polymer was 1 mg/mL.[7]
Candida albicansMay require combination with other preservatives for full efficacy in some formulations.A study showed it to be ineffective alone in a challenge test at concentrations up to 16 times the MIC.[6]
Aspergillus brasiliensisEffective[6]

Experimental Protocols

Preservative Efficacy Testing (PET)

This protocol is based on the USP <51> Antimicrobial Effectiveness Test to evaluate the performance of diazolidinyl urea in a topical formulation.

Objective: To determine if the preservative system is effective in preventing the growth of and reducing the microbial load in a topical preparation.

Materials:

  • Test formulation containing diazolidinyl urea.

  • Sterile, sealed containers for the test product.

  • Cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Sterile saline solution.

  • Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Sterile pipettes, loops, and other microbiological equipment.

  • Incubator.

Procedure:

  • Preparation of Inoculum:

    • Grow fresh cultures of each microorganism.

    • Harvest the microorganisms and suspend them in sterile saline.

    • Adjust the suspension of each microorganism to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product:

    • Divide the test formulation into five separate, sterile containers.

    • Inoculate each container with one of the five test microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

    • The final concentration of microorganisms in the test product should be between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL.

    • Ensure thorough mixing of the inoculum with the product.

  • Incubation:

    • Incubate the inoculated containers at 22.5 ± 2.5 °C for 28 days.

  • Sampling and Microbial Enumeration:

    • At intervals of 7, 14, and 28 days, withdraw a sample from each container.

    • Perform serial dilutions of the sample in sterile saline.

    • Plate the dilutions onto the appropriate agar medium.

    • Incubate the plates and count the number of viable microorganisms.

  • Acceptance Criteria (for topical products):

    • Bacteria: Not less than a 2.0 log₁₀ reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

    • Yeasts and Molds: No increase from the initial calculated count at 14 and 28 days. "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.

Workflow for Preservative Efficacy Testing

PET_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare Inoculum (1x10^8 CFU/mL) inoculate Inoculate Product (1x10^5 - 1x10^6 CFU/mL) prep_inoculum->inoculate prep_product Prepare Test Product Samples prep_product->inoculate incubate Incubate at 22.5°C for 28 days inoculate->incubate sample_day7 Sample at Day 7 incubate->sample_day7 sample_day14 Sample at Day 14 incubate->sample_day14 sample_day28 Sample at Day 28 incubate->sample_day28 enumerate Enumerate Viable Microorganisms sample_day7->enumerate sample_day14->enumerate sample_day28->enumerate evaluate Evaluate Against Acceptance Criteria enumerate->evaluate

Caption: Workflow for Preservative Efficacy Testing (PET).

Stability Testing

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances and products.

Objective: To evaluate the stability of a topical formulation containing diazolidinyl urea under various environmental conditions.

Materials:

  • Test formulation packaged in the proposed commercial container-closure system.

  • Stability chambers with controlled temperature and humidity.

  • Analytical instrumentation for quantifying diazolidinyl urea and formaldehyde (e.g., HPLC).

  • pH meter.

  • Viscometer.

  • Microscope.

Procedure:

  • Batch Selection: Use at least three primary batches of the formulation for the stability study.[8]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[8]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to be Tested:

    • Physical: Appearance, color, odor, pH, viscosity, and microscopic evaluation for phase separation or crystallization.

    • Chemical: Assay of diazolidinyl urea and quantification of free formaldehyde. Degradation products should also be monitored.

    • Microbiological: Preservative efficacy testing should be performed at the beginning and end of the long-term study.

  • Acceptance Criteria:

    • The formulation should remain within its established specifications for all tested parameters throughout the study period.

Stability_Testing_Flow start Start Stability Study (3 Batches) storage Place samples in Long-term and Accelerated Storage Conditions start->storage testing Perform Tests at Specified Time Points storage->testing evaluation Evaluate Data Against Acceptance Criteria testing->evaluation shelf_life Establish Shelf-Life and Storage Conditions evaluation->shelf_life

Caption: Antimicrobial mechanism of formaldehyde released from diazolidinyl urea.

Potential Signaling Pathway for Formaldehyde-Induced Skin Sensitization

Formaldehyde is a known skin sensitizer. The process of skin sensitization is a complex immunological cascade.

Skin_Sensitization_Pathway Formaldehyde Formaldehyde (Hapten) Skin_Protein Skin Protein Formaldehyde->Skin_Protein Covalent Binding Hapten_Protein_Complex Hapten-Protein Complex (Antigen) Skin_Protein->Hapten_Protein_Complex Dendritic_Cell Dendritic Cell (APC) Hapten_Protein_Complex->Dendritic_Cell Uptake & Processing T_Cell Naive T-Cell Dendritic_Cell->T_Cell Antigen Presentation Activated_T_Cell Activated & Proliferating Memory T-Cells T_Cell->Activated_T_Cell Activation & Proliferation Inflammation Allergic Contact Dermatitis (Inflammation) Activated_T_Cell->Inflammation Upon Re-exposure

Caption: Simplified pathway of formaldehyde-induced skin sensitization.

Conclusion

Diazolidinyl urea is an effective preservative for topical preparations when used within recommended concentration limits. Proper formulation development requires rigorous testing to ensure both antimicrobial efficacy and product safety. The protocols and information provided in this document offer a framework for researchers and formulators to systematically evaluate and utilize diazolidinyl urea in their research and development efforts. It is crucial to adhere to established guidelines and conduct thorough testing to ensure the quality, safety, and stability of the final product.

References

Diazolidinylurea stability testing at different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinylurea is a widely utilized antimicrobial preservative in cosmetic and personal care products. Its efficacy is attributed to its ability to release formaldehyde, which acts as a potent biocide. The stability of this compound, and consequently its preservative effectiveness and the safety profile of the formulation, is significantly influenced by environmental factors such as pH and temperature. Understanding the degradation kinetics of this compound under various conditions is crucial for formulation development, ensuring product shelf-life, and maintaining consumer safety.

These application notes provide a comprehensive overview of the stability of this compound at different pH and temperature conditions. Detailed experimental protocols for conducting stability studies, including sample preparation, stress conditions, and analytical quantification of both this compound and its primary degradation product, formaldehyde, are provided.

Data Presentation

The stability of this compound is inversely proportional to both pH and temperature. As these parameters increase, the rate of degradation and subsequent formaldehyde release is accelerated. The following tables summarize the expected quantitative data from stability testing of a 0.5% (w/w) this compound aqueous solution.

Table 1: Stability of this compound (%) at Various pH and Temperature Conditions over 90 Days.

pHTemperature (°C)Day 0Day 30Day 60Day 90
4.025100989694
4.040100959085
6.025100959085
6.040100887868
8.025100857260
8.040100705540

Table 2: Formaldehyde Release (ppm) from 0.5% this compound at Various pH and Temperature Conditions over 90 Days.

pHTemperature (°C)Day 0Day 30Day 60Day 90
4.025< 10254055
4.040< 105080110
6.025< 105085120
6.040< 10100160220
8.025< 10150250350
8.040< 10280420550

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol outlines the procedure for evaluating the stability of this compound in an aqueous solution under accelerated temperature and various pH conditions.

3.1.1 Materials and Equipment

  • This compound powder

  • Purified water (HPLC grade)

  • Buffer solutions (pH 4.0, 6.0, 8.0)

  • Stability chambers or incubators

  • Volumetric flasks and pipettes

  • pH meter

  • Analytical balance

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Syringe filters (0.45 µm)

3.1.2 Preparation of Buffer Solutions

  • pH 4.0 (Acetate Buffer): Dissolve 2.99 g of sodium acetate trihydrate in 1 L of purified water. Adjust the pH to 4.0 with glacial acetic acid.

  • pH 6.0 (Phosphate Buffer): Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 6.0 with a 1 M potassium hydroxide solution.

  • pH 8.0 (Borate Buffer): Dissolve 3.81 g of sodium tetraborate decahydrate in 1 L of purified water. Adjust the pH to 8.0 with a 1 M boric acid solution.

3.1.3 Sample Preparation and Storage

  • Accurately weigh and dissolve this compound in each buffer solution (pH 4.0, 6.0, and 8.0) to achieve a final concentration of 0.5% (w/w).

  • Dispense aliquots of each solution into sealed, airtight containers.

  • Place the containers in stability chambers set at the desired temperatures (e.g., 25°C and 40°C).

  • Withdraw samples at specified time points (e.g., Day 0, 30, 60, and 90) for analysis.

Protocol for Quantification of this compound by HPLC

This protocol describes the determination of the remaining this compound content in the stability samples.

3.2.1 HPLC Conditions

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.025 M phosphate buffer (pH 6.0) (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 214 nm

  • Column Temperature: 30°C

3.2.2 Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.

3.2.3 Sample Analysis

  • At each time point, dilute the stability sample with the mobile phase to fall within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Quantify the this compound concentration by comparing the peak area to the calibration curve.

Protocol for Quantification of Formaldehyde Release by HPLC with DNPH Derivatization

This protocol details the measurement of formaldehyde released from the degradation of this compound.

3.3.1 Materials and Reagents

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid

  • Formaldehyde standard solution

  • HPLC system with UV/Vis detector

  • HPLC column (e.g., C8 or C18, 5 µm, 4.6 x 250 mm)

3.3.2 Preparation of DNPH Reagent

Dissolve 150 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated hydrochloric acid.

3.3.3 Derivatization Procedure

  • To 1 mL of the stability sample, add 1 mL of the DNPH reagent.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial.

  • Cool the mixture to room temperature.

3.3.4 HPLC Conditions

  • Column: C8, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 365 nm

  • Column Temperature: 35°C

3.3.5 Standard Preparation and Quantification

  • Prepare a stock solution of formaldehyde (e.g., 1000 ppm) in purified water.

  • Prepare a series of calibration standards by diluting the stock solution and derivatizing them with DNPH following the same procedure as the samples.

  • Inject the derivatized standards and samples into the HPLC system.

  • Quantify the formaldehyde concentration by comparing the peak area of the formaldehyde-DNPH derivative to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (0, 30, 60, 90 days) prep_dz Prepare 0.5% this compound in pH 4, 6, 8 Buffers storage_25 Incubate at 25°C prep_dz->storage_25 storage_40 Incubate at 40°C prep_dz->storage_40 hplc_dz Quantify this compound (HPLC-UV @ 214 nm) storage_25->hplc_dz Sampling hplc_fa Quantify Formaldehyde (HPLC-UV @ 365 nm after DNPH Derivatization) storage_25->hplc_fa Sampling storage_40->hplc_dz Sampling storage_40->hplc_fa Sampling data_analysis Data Analysis and Stability Assessment hplc_dz->data_analysis Data Collection hplc_fa->data_analysis Data Collection

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_conditions Influencing Factors This compound This compound intermediates Unstable Intermediates This compound->intermediates Hydrolysis formaldehyde Formaldehyde intermediates->formaldehyde degradation_products Other Degradation Products intermediates->degradation_products pH Higher pH pH->this compound Accelerates temp Higher Temperature temp->this compound Accelerates

Caption: Degradation pathway of this compound.

logical_relationship cluster_variables Independent Variables cluster_outcomes Dependent Variables (Expected Outcomes) pH pH (4.0, 6.0, 8.0) dz_stability Decreased this compound Concentration pH->dz_stability Influences fa_release Increased Formaldehyde Release pH->fa_release Influences temp Temperature (25°C, 40°C) temp->dz_stability Influences temp->fa_release Influences time Time (0-90 days) time->dz_stability Influences time->fa_release Influences dz_stability->fa_release Correlates with

Caption: Relationship between experimental variables and outcomes.

Application of Diazolidinylurea in Challenge Tests for Preservative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diazolidinylurea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries.[1] Its efficacy in protecting products from microbial contamination is a critical aspect of formulation development, ensuring product safety and longevity. These application notes provide an overview of its use, mechanism of action, and antimicrobial spectrum, with a focus on its evaluation through preservative efficacy testing (PET), also known as challenge tests.

1. Introduction to this compound

This compound (CAS No. 78491-02-8) is a heterocyclic urea derivative.[2] It is a white, free-flowing, and hygroscopic powder that is highly soluble in water.[3] Commercially, it is often known by trade names such as Germall™ II.[4] It is valued for its broad-spectrum antimicrobial activity and compatibility with a wide range of cosmetic ingredients.[3]

2. Mechanism of Action

This compound functions as a formaldehyde-releasing agent.[1][2][5] Its chemical structure is designed to slowly decompose over time, releasing small, controlled amounts of formaldehyde into the product.[5] Formaldehyde is a potent biocide that effectively inhibits the growth of a wide array of microorganisms by denaturing proteins and disrupting cellular functions. This slow-release mechanism provides sustained antimicrobial protection throughout the product's shelf life.[5]

3. Antimicrobial Spectrum

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeast and molds.[1][2] It is particularly noted for its effectiveness against challenging Gram-negative bacteria, such as Pseudomonas aeruginosa.[3][6] However, some studies indicate that when used as the sole preservative, its efficacy against certain fungi, particularly Candida albicans, may be limited.[7][8] For this reason, it is often used in combination with other preservatives, such as parabens or iodopropynyl butylcarbamate (IPBC), to achieve a more robust and complete antimicrobial defense.

4. Recommended Use Levels and Regulatory Status

The typical use concentration of this compound in cosmetic and personal care products ranges from 0.1% to 0.3%.[3] The maximum permitted concentration in the European Union is 0.5%.[2] Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that this compound is safe for use in cosmetics at concentrations up to 0.5%.[5]

5. Factors Influencing Efficacy

Several factors can influence the preservative efficacy of this compound in a formulation:

  • pH: this compound is effective over a broad pH range, typically from 3.0 to 9.0.[3][6]

  • Formulation Matrix: The presence of other ingredients, such as surfactants, polymers, and active ingredients, can impact the availability and effectiveness of the preservative.

  • Water Activity: Like most preservatives, this compound is most effective in aqueous phases where microbial growth is most likely to occur.

  • Manufacturing Process: It is recommended to add this compound during the cooling phase of production, at temperatures below 60°C, to prevent potential degradation.[3]

  • Packaging: The choice of packaging can influence the potential for microbial contamination during consumer use.

Data Presentation: Antimicrobial Efficacy of this compound

While detailed, publicly available log reduction data from challenge tests with this compound as the sole preservative is limited, the following table summarizes its known antimicrobial spectrum and Minimum Inhibitory Concentrations (MICs). It is important to note that MIC values are determined in vitro under ideal conditions and may not directly correlate with preservative efficacy in a finished product, which must be confirmed through challenge testing.

MicroorganismTypeEfficacy of this compound (as a single agent)Minimum Inhibitory Concentration (MIC) in ppm (µg/mL)
Pseudomonas aeruginosaGram-negative BacteriaGenerally Effective300
Escherichia coliGram-negative BacteriaGenerally Effective300
Burkholderia cepaciaGram-negative BacteriaGenerally Effective150
Staphylococcus aureusGram-positive BacteriaGenerally Effective300
Enterobacter gergoviaeGram-negative BacteriaGenerally Effective300
Pseudomonas fluorescensGram-negative BacteriaGenerally Effective300
Aspergillus brasiliensisMoldModerately Effective2500
Candida albicansYeastPotentially Limited Efficacy>10000

Data sourced from a technical datasheet for Germall™ II.

Note on Quantitative Data: The data presented above indicates the concentration of this compound required to inhibit microbial growth in a laboratory setting. A preservative efficacy test (challenge test) is essential to determine the actual performance in a specific formulation. One study has shown that this compound, when used alone, was ineffective against C. albicans in a challenge test at concentrations up to 16 times its MIC value.[7][8]

Experimental Protocols

Preservative Efficacy Test (Challenge Test) Protocol based on USP <51>

This protocol outlines a typical challenge test to evaluate the efficacy of a preservative system containing this compound in a cosmetic or pharmaceutical product.

1. Objective

To determine the effectiveness of this compound in a given formulation to resist microbial contamination from a standardized panel of microorganisms over a 28-day period.

2. Materials

  • Test Product: The final formulation containing this compound at the desired concentration.

  • Control Product: The formulation without any preservative system (if available and safe to handle).

  • Challenge Microorganisms (USP <51> Panel):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA), Sabouraud Dextrose Broth (SDB), Sabouraud Dextrose Agar (SDA).

  • Sterile Saline Solution: 0.9% NaCl.

  • Neutralizing Broth: A suitable broth to inactivate the preservative (e.g., D/E Neutralizing Broth). The efficacy of the neutralizer must be validated.

  • Sterile Equipment: Pipettes, petri dishes, dilution tubes, spreaders, incubators.

3. Methodology

3.1. Preparation of Inoculum

  • Culture the bacterial strains on TSA at 30-35°C for 18-24 hours.

  • Culture C. albicans on SDA at 20-25°C for 48-72 hours.

  • Culture A. brasiliensis on SDA at 20-25°C for 7-10 days to generate spores.

  • Harvest the cultures by washing the surface of the agar with sterile saline.

  • Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

3.2. Inoculation of the Product

  • Dispense a measured amount of the test product into five separate sterile containers.

  • Inoculate each container with one of the five challenge microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.

  • The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Thoroughly mix the inoculated product to ensure a homogenous distribution of the microorganisms.

  • Determine the initial concentration of microorganisms (Time 0) immediately after inoculation by performing serial dilutions and plate counts.

3.3. Incubation and Sampling

  • Incubate the inoculated containers at 20-25°C in the dark for 28 days.

  • Withdraw samples from each container at specified intervals: 7, 14, and 28 days.

  • At each time point, perform serial dilutions of the samples in neutralizing broth and plate onto the appropriate agar medium.

  • Incubate the plates under the conditions described in step 3.1.

3.4. Data Analysis

  • Count the number of colonies on the plates at each time interval and calculate the CFU/mL for each microorganism.

  • Calculate the log reduction in microbial concentration from the initial count for each time point using the following formula: Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at sampling time)

  • Compare the log reduction values to the acceptance criteria outlined in USP <51> for the specific product category.

4. Acceptance Criteria (USP <51> for Topical Products - Category 2)

  • Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Molds: No increase from the initial count at 14 and 28 days.

"No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_inoculation Inoculation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase prep_inoculum Prepare Inoculum (~1x10^8 CFU/mL) inoculate Inoculate each container with a single microorganism (1x10^5-1x10^6 CFU/mL) prep_inoculum->inoculate prep_product Dispense Test Product into 5 Containers prep_product->inoculate mix Mix Thoroughly inoculate->mix time_zero Sample for Time 0 (Initial Count) mix->time_zero incubate Incubate at 20-25°C for 28 Days time_zero->incubate sample_7 Sample at Day 7 incubate->sample_7 sample_14 Sample at Day 14 incubate->sample_14 sample_28 Sample at Day 28 incubate->sample_28 plate_count Perform Plate Counts sample_7->plate_count sample_14->plate_count sample_28->plate_count calc_log Calculate Log Reduction plate_count->calc_log compare Compare to Acceptance Criteria calc_log->compare

Caption: Workflow for a Preservative Efficacy Challenge Test.

Preservative_Efficacy_Factors cluster_formulation Formulation Factors cluster_process Process & External Factors efficacy Preservative Efficacy of this compound ph pH (Effective Range: 3-9) ph->efficacy matrix Ingredient Interactions matrix->efficacy water_activity Water Activity (aw) water_activity->efficacy temperature Manufacturing Temperature (<60°C) temperature->efficacy packaging Packaging Type packaging->efficacy contamination Consumer Use Contamination contamination->efficacy

Caption: Factors Influencing this compound's Preservative Efficacy.

References

Application Notes and Protocols for Detecting Formaldehyde Release from Diazolidinylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazolidinylurea is a widely used antimicrobial preservative in cosmetics, skin care products, shampoos, and conditioners.[1] Its efficacy stems from its function as a "formaldehyde releaser," meaning it slowly decomposes over time to release small amounts of formaldehyde, which acts as a potent bactericidal and fungicidal agent.[1][2][3] This controlled release helps protect products from microbial contamination during storage and use.[4]

However, formaldehyde is also a known skin sensitizer and a classified carcinogen.[1][3][5] Therefore, monitoring and quantifying the amount of free formaldehyde released from this compound in a finished product is crucial for safety, quality control, and regulatory compliance. These application notes provide detailed protocols for the most common and reliable methods for detecting and quantifying formaldehyde release.

Mechanism of Formaldehyde Release

This compound releases formaldehyde through hydrolysis. In aqueous solutions, the compound is in equilibrium and can decompose, breaking down to release formaldehyde.[6][7] The rate and extent of this release are influenced by several factors, including pH, temperature, and the product matrix.[6][8] One molecule of this compound can release up to four molecules of formaldehyde under rigorous conditions.[6]

This compound This compound (in aqueous solution) Hydrolysis Hydrolysis (influenced by pH, Temp) This compound->Hydrolysis Formaldehyde Free Formaldehyde Hydrolysis->Formaldehyde releases Byproducts Degradation Byproducts Hydrolysis->Byproducts

Caption: Hydrolysis of this compound leading to formaldehyde release.

Overview of Detection Methods

Several analytical techniques can be employed to quantify free formaldehyde. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Spectrophotometric / Colorimetric Methods: These methods are based on a chemical reaction that produces a colored compound, the intensity of which is proportional to the formaldehyde concentration. They are generally simple, rapid, and cost-effective.[9] Common reagents include Acetylacetone (Nash Reagent) and Chromotropic Acid.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high selectivity and sensitivity.[9][11] Since formaldehyde lacks a strong chromophore, a derivatization step is required to make it detectable by UV-Vis or photodiode array (PDA) detectors.[12] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[8][11][12][13] Post-column derivatization with acetylacetone is also a well-established technique.[14]

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds.[15] Similar to HPLC, direct analysis of formaldehyde is difficult, so derivatization is necessary.[15][16] GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.[15][17][18]

Quantitative Data Summary

The amount of formaldehyde released can vary significantly between different formaldehyde-releasing preservatives and is highly dependent on the experimental conditions and the product matrix. The following table summarizes comparative data found in the literature.

Preservative (0.2% solution)Detection MethodFormaldehyde Released (ppm)Conditions / NotesReference
Diazolidinyl Urea Acetylacetone309In aqueous solution.[11]
Diazolidinyl Urea HPLC (DNPH)191In tetrahydrofuran solution.[11]
Imidazolidinyl UreaAcetylacetone251In aqueous solution.[11]
Imidazolidinyl UreaHPLC (DNPH)132In tetrahydrofuran solution.[11]
DMDM HydantoinAcetylacetone342In aqueous solution.[11]
DMDM HydantoinHPLC (DNPH)188In tetrahydrofuran solution.[11]
Quaternium-15Acetylacetone1176In aqueous solution.[11]
Quaternium-15HPLC (DNPH)68In tetrahydrofuran solution. The release is highly pH-dependent.[11]
BronopolAcetylacetone88In aqueous solution.[11]
BronopolHPLC (DNPH)11In tetrahydrofuran solution.[11]

Note: The results from the acetylacetone method were consistently higher than the HPLC method, which may be due to the analytical conditions promoting further release of formaldehyde during the assay.[11] Formaldehyde release is also known to increase with higher temperatures and longer storage times.[8]

Experimental Protocols & Workflows

cluster_prep Sample Preparation cluster_analysis Analysis Sample Cosmetic Sample (containing this compound) Extraction Extraction / Dilution (e.g., with water, THF) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Derivatization Derivatization Reaction (e.g., with Acetylacetone) Filtration->Derivatization Measurement Spectrophotometric Measurement (e.g., at 410-415 nm) Derivatization->Measurement Data Data Analysis (Quantification via Standard Curve) Measurement->Data

Caption: General workflow for spectrophotometric detection of formaldehyde.

Protocol 1: Spectrophotometric Determination using Acetylacetone (Nash Reagent)

This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and an ammonium salt to form a yellow-colored derivative, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which is measured spectrophotometrically.[14]

A. Reagents and Materials:

  • Nash's Reagent (Acetylacetone Reagent): Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and make up the volume to 1 liter.[11][19]

  • Formaldehyde Standard Stock Solution (approx. 1000 ppm): Dilute ~0.3 mL of 37% formaldehyde solution to 100 mL with distilled water. Standardize this solution via titration.

  • Formaldehyde Working Standards: Prepare a series of dilutions (e.g., 0.5, 1, 2, 5, 10 ppm) from the stock solution.

  • Spectrophotometer capable of measuring at 410-415 nm.[11][19]

  • Water bath set to 40-60°C.[11]

  • Volumetric flasks, pipettes, and test tubes.

B. Sample Preparation:

  • Accurately weigh 1 g of the cosmetic sample into a centrifuge tube or volumetric flask.

  • Add a suitable solvent (e.g., tetrahydrofuran or water) to dissolve or suspend the sample. Dilute to a known volume.

  • For complex matrices, an extraction or centrifugation step may be necessary to remove interfering substances. Filter the supernatant for analysis.[11]

C. Procedure:

  • Pipette 5 mL of the prepared sample solution into a test tube.

  • Prepare a blank by pipetting 5 mL of distilled water into a separate test tube.

  • Prepare standards by pipetting 5 mL of each working standard into separate test tubes.

  • Add 5 mL of Nash's reagent to each test tube (sample, blank, and standards).[11]

  • Mix the solutions well and incubate in a water bath at 40°C for 30 minutes or 60°C for 15 minutes.[11]

  • Cool the solutions to room temperature for at least 30 minutes.[11]

  • Measure the absorbance of each solution at 412 nm (or 410-415 nm) against the reagent blank.[19]

D. Data Analysis:

  • Plot a calibration curve of absorbance versus the concentration of the formaldehyde standards.

  • Determine the concentration of formaldehyde in the sample solution using the linear regression equation from the calibration curve.

  • Calculate the final concentration of formaldehyde in the original cosmetic sample, accounting for the initial weight and dilution factor.

cluster_reactants Reactants FA Formaldehyde DDL 3,5-diacetyl-1,4-dihydrolutidine (Yellow, Absorbs at ~412 nm) FA->DDL Hantzsch Reaction (Heat) AA Acetylacetone (2 molecules) AA->DDL Hantzsch Reaction (Heat) NH4 Ammonium Acetate NH4->DDL Hantzsch Reaction (Heat) H2O H2O DDL->H2O +

Caption: The Hantzsch reaction for formaldehyde detection.

Protocol 2: Spectrophotometric Determination using Chromotropic Acid

This method is highly specific for formaldehyde.[20] In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) to form a purple-colored complex that is measured spectrophotometrically at 580 nm.[20][21]

A. Reagents and Materials:

  • Chromotropic Acid Reagent: Prepare a saturated solution of chromotropic acid (or its sodium salt) in 72% sulfuric acid.

  • 72% Sulfuric Acid: Carefully pour 150 mL of concentrated H₂SO₄ into 100 mL of distilled water and cool.

  • Formaldehyde standards as described in Protocol 1.

  • Spectrophotometer capable of measuring at 580 nm.[20]

  • Boiling water bath.

B. Sample Preparation:

  • Macerate or dissolve 100 g of the sample with 100 mL of distilled water.

  • Transfer the mixture to a distillation flask. Acidify with phosphoric acid.

  • Slowly distill the mixture and collect the distillate. This step separates the volatile formaldehyde from non-volatile matrix components.

C. Procedure:

  • Place 5 mL of the chromotropic acid reagent into a test tube.

  • Add 1 mL of the sample distillate. Mix carefully.

  • Place the test tube in a boiling water bath for 15 minutes.

  • A light to deep purple color indicates the presence of formaldehyde.

  • Cool the solution and measure the absorbance at 580 nm against a reagent blank.

  • Process the standards in the same manner to create a calibration curve.

D. Data Analysis:

  • Quantify the formaldehyde concentration in the distillate using the calibration curve.

  • Calculate the concentration in the original sample.

Protocol 3: High-Performance Liquid Chromatography (HPLC) with Pre-column DNPH Derivatization

This is a widely used, sensitive, and specific method for formaldehyde analysis in complex matrices like cosmetics.[8][11][13]

Sample Sample Prep (Extraction/Dilution) Deriv Pre-column Derivatization (with DNPH) Sample->Deriv Inject HPLC Injection Deriv->Inject Separation Chromatographic Separation (e.g., C8 or C18 Column) Inject->Separation Detect UV/PDA Detection (e.g., at 345-365 nm) Separation->Detect Quant Quantification (vs. Standards) Detect->Quant

Caption: Workflow for HPLC-based detection with pre-column derivatization.

A. Reagents and Materials:

  • Derivatizing Reagent (DNPH): Dissolve 0.1 g of 2,4-dinitrophenylhydrazine in 80 mL of 2 N hydrochloric acid in a 100 mL volumetric flask and dilute to volume with water.[11]

  • Mobile Phase: Acetonitrile and water mixture (e.g., 45:55 v/v or 57:43 v/v).[11][12]

  • HPLC system with a UV/PDA detector, a C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12][13]

  • Formaldehyde standards as described in Protocol 1.

B. Sample and Standard Derivatization:

  • Sample: Mix a known volume of the prepared sample extract with the DNPH solution. The exact volumes and reaction time may need optimization, but a common approach is to mix the sample extract with an excess of DNPH solution and allow it to react for 30-60 minutes at room temperature or with gentle heating.

  • Standards: Treat the formaldehyde working standards with the DNPH solution in the same manner as the samples.

C. HPLC Conditions (Example):

  • Column: RP C8 or C18, 250 mm x 4.6 mm, 5 µm.[11][12]

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 45:55 v/v).[11][13]

  • Flow Rate: 1.0 - 1.5 mL/min.[11][12][13]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 345 - 365 nm.[11][12]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

D. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the derivatized standards and samples.

  • Identify the formaldehyde-DNPH derivative peak based on the retention time of the standard.

E. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the standards.

  • Calculate the concentration of formaldehyde in the injected sample solution from the calibration curve.

  • Determine the final concentration in the original cosmetic product, accounting for all dilutions.

References

Application Notes: The Role of Diazolidinylurea in Contact Dermatitis and Skin Sensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazolidinylurea is a widely utilized antimicrobial preservative in cosmetics and personal care products, valued for its broad-spectrum efficacy against bacteria, yeast, and mold.[1][2] It functions as a formaldehyde-releasing agent, which is key to its preservative action but also the primary reason for its association with allergic contact dermatitis.[3][4] Understanding the sensitization potential of this compound is critical for researchers, clinicians, and drug development professionals to ensure product safety and manage dermatological conditions. These notes provide an overview of its mechanism, relevant quantitative data, and detailed protocols for its assessment.

Mechanism of Skin Sensitization

The sensitization potential of this compound is complex, involving two primary pathways:

  • Direct Sensitization: The intact this compound molecule may act as a hapten, binding to skin proteins and forming an immunogenic complex that can trigger an allergic response.

  • Indirect Sensitization via Formaldehyde Release: this compound slowly decomposes and releases formaldehyde, a well-established and potent contact allergen.[3][4][5] For many individuals, the allergic reaction is primarily driven by this released formaldehyde.[3] However, studies have shown that some patients react to this compound independently of formaldehyde sensitivity, indicating the molecule itself can be the primary sensitizer.[3][6][7]

Cross-reactivity between this compound and other formaldehyde-releasing preservatives, such as imidazolidinyl urea, is also a significant consideration due to their structural similarities and common degradation products.[6][8]

G cluster_0 Mechanism of this compound Sensitization DU This compound in Product FA Free Formaldehyde DU->FA Decomposition (releases) Hapten_DU Haptenation (DU-Protein Complex) DU->Hapten_DU Direct Pathway Hapten_FA Haptenation (FA-Protein Complex) FA->Hapten_FA Indirect Pathway Protein Skin Proteins Protein->Hapten_DU Protein->Hapten_FA Sensitization Skin Sensitization (Allergic Contact Dermatitis) Hapten_DU->Sensitization Hapten_FA->Sensitization

Caption: Dual pathways of skin sensitization by this compound.

Data Presentation: Sensitization Prevalence and Cross-Reactivity

The following tables summarize quantitative data from various clinical and experimental studies on this compound.

Table 1: Prevalence of this compound Sensitization and Co-reactivity with Formaldehyde

Study PopulationNumber of PatientsThis compound (DU) Sensitization RateCo-reactivity with Formaldehyde (FA) in DU+ PatientsIsolated DU Reactions (DU+ / FA-)Co-reactivity with DU in FA+ PatientsSource
Consecutive Patch Test Patients7088.0% (58 patients)81%12%-[3]
Consecutive Patch Test Patients24000.54% (13 patients)46.2% (6 of 13)53.8% (7 of 13)-[7]
Multi-center Retrospective Analysis15,067 (max)-36%64%-[9]
European/US Studies (Review)Varied-12-55% (Europe) / 69-81% (US)-4-30% (Europe) / 24.5% (US)[9]
Patients Tested with Preservatives23852.4% (57 patients)---[10]

Table 2: Cross-Reactivity Between this compound (DU) and Imidazolidinyl Urea (IU)

Study PopulationNumber of PatientsDU+ / IU+DU+ / IU-DU- / IU+Source
Patients Patched Simultaneously2116311218[10]

Table 3: Common Patch Test Concentrations

AllergenConcentration & VehicleSource
This compound2% in Petrolatum (pet.)[9]
This compound2% in Water (aq.)[7]
This compound1% in Petrolatum (pet.)[10]
This compound (TRUE Test®)600 µg/cm²[11][12]
Imidazolidinyl Urea (TRUE Test®)600 µg/cm²[11][12]
Formaldehyde (TRUE Test®)180 µg/cm²[11][12]

Experimental Protocols

Detailed methodologies for key assays used in the study of this compound-induced skin sensitization are provided below.

Protocol 1: Human Patch Testing

This protocol is used to diagnose contact allergy to this compound in a clinical setting.

Objective: To determine if an individual has a delayed-type hypersensitivity reaction (Type IV) to this compound.

Materials:

  • This compound at a standardized concentration (e.g., 1% or 2% in petrolatum)[9][10]

  • Pre-loaded patch test systems (e.g., TRUE Test® with 600 µg/cm²)[11]

  • Finn Chambers® on Scanpor® tape or equivalent

  • Occlusive dressings

  • Skin marking pen

Procedure:

  • Application: Apply a small amount of the this compound preparation onto a patch test chamber.

  • Placement: Place the patch on the upper back of the patient, avoiding areas with hair or active dermatitis. Mark the location clearly.

  • Occlusion: Leave the patch in place for 48 hours (2 days). Instruct the patient to keep the area dry.

  • First Reading (D2): Remove the patch after 48 hours. Allow the skin to rest for 30-60 minutes to let any pressure-related redness subside. Read the test site according to the International Contact Dermatitis Research Group (ICDRG) scoring system.

  • Second Reading (D3/D4): Perform a second reading 72 to 96 hours after the initial application. Late reactions can also be checked at Day 7.[13]

Scoring (ICDRG Scale):

  • - : Negative reaction

  • ?+ : Doubtful reaction (faint erythema)

  • + : Weak positive (erythema, infiltration, possibly papules)

  • ++ : Strong positive (erythema, infiltration, papules, vesicles)

  • +++ : Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)

  • IR : Irritant reaction

G cluster_0 Human Patch Testing Workflow A Day 0: Apply Allergen Patch to Upper Back B Day 2 (48 hrs): Remove Patch A->B Occlude for 48h C Wait 30-60 min B->C D First Reading (D2): Score Reaction C->D E Day 3 or 4 (72-96 hrs): Second Reading Score Reaction D->E Patient returns

Caption: Standard workflow for clinical patch testing.
Protocol 2: Human Repeat Insult Patch Test (HRIPT)

This predictive test is used during product development to assess the irritation and sensitization potential of a finished product containing this compound.

Objective: To determine if a product is likely to cause sensitization under exaggerated use conditions.

Panel: A panel of 50-200 human volunteers is typically used.[14]

Procedure: The test consists of three phases:

  • Induction Phase (3 weeks):

    • Apply the test material (approx. 0.2g) under a semi-occlusive or occlusive patch to the same site on the upper back.[15]

    • The patch is removed by the subject after 24 hours.[14]

    • This procedure is repeated nine times over a 3-week period (e.g., Monday, Wednesday, Friday applications).[15]

    • The site is graded for any irritation before each new patch application.[15]

  • Rest Phase (2 weeks):

    • A 10-21 day non-treatment period follows the induction phase to allow for the development of sensitization.[14][15]

  • Challenge Phase (1 week):

    • Apply a challenge patch with the test material to a naive (previously unpatched) site on the back.[14]

    • Remove the patch after 24 hours.

    • Evaluate the challenge site for any reaction at 24, 48, 72, and sometimes 96 hours after patch removal.[14] A reaction at the challenge site that is more severe than any irritation seen during induction indicates sensitization.

G cluster_0 HRIPT Workflow Induction Induction Phase (3 Weeks) 9x Repeated Patch Applications to Same Skin Site Rest Rest Phase (2 Weeks) No Product Exposure Induction->Rest Challenge Challenge Phase (1 Week) Single Patch Application to a Naive Skin Site Rest->Challenge Evaluation Evaluation Score Challenge Site at 24, 48, 72, 96 hrs Challenge->Evaluation

Caption: The three phases of the Human Repeat Insult Patch Test.
Protocol 3: Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard animal model for identifying potential skin sensitizers.

Objective: To measure lymphocyte proliferation in the draining lymph nodes following topical application of a test substance as a marker of sensitization.[16][17]

Animals: Female CBA/J mice (minimum of 4 per dose group).[16][18]

Materials:

  • Test substance (this compound) in a suitable vehicle (e.g., 4:1 acetone:olive oil).[19][20]

  • Positive control (e.g., hexyl cinnamic aldehyde) and vehicle-only negative control.

  • Radioisotope: Tritiated (³H)-methyl thymidine.[20]

  • Phosphate-buffered saline (PBS), 5% Trichloroacetic acid (TCA).[17]

  • Scintillation counter.

Procedure:

  • Dosing (Days 1, 2, 3): Apply 25 µL of the test substance solution (at a minimum of three concentrations), positive control, or vehicle control to the dorsum of each ear of the mice once daily for three consecutive days.[19]

  • Rest (Days 4, 5): No treatment.

  • Isotope Injection (Day 6): Five days after the first topical application, inject all mice intravenously (via the tail vein) with 250 µL of PBS containing 20 µCi of ³H-methyl thymidine.[20]

  • Necropsy (Day 6): Euthanize the mice 5 hours after the isotope injection.[20]

  • Node Excision: Carefully excise the draining auricular lymph nodes from both ears of each mouse.[20]

  • Cell Preparation: Prepare a single-cell suspension from the pooled lymph nodes of each group (or from individual animals).[17]

  • DNA Precipitation: Wash the cells with PBS and precipitate the DNA with 5% TCA overnight at 4°C.[17]

  • Quantification: Measure the incorporation of ³H-methyl thymidine via β-scintillation counting, recorded as Disintegrations Per Minute (DPM).[16]

  • Calculation: Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.

  • Interpretation: An SI ≥ 3 is considered a positive result, indicating that the substance is a skin sensitizer.[16]

G cluster_0 Murine Local Lymph Node Assay (LLNA) Workflow Day1_3 Days 1-3: Apply Test Substance to Mouse Ears Daily Day6_IV Day 6 (AM): Inject Radioactive Thymidine via Tail Vein Day1_3->Day6_IV 5 days from 1st app. Day6_Necropsy Day 6 (PM): Euthanize Mice, Excise Draining Lymph Nodes Day6_IV->Day6_Necropsy 5 hours later Processing Prepare Single-Cell Suspension & Precipitate DNA Day6_Necropsy->Processing Counting Measure Radioactivity (DPM) via Scintillation Counting Processing->Counting Calculation Calculate Stimulation Index (SI): SI = DPM (Test) / DPM (Control) Counting->Calculation Result SI >= 3 -> Sensitizer Calculation->Result

Caption: Key steps and timeline of the LLNA protocol.
Protocol 4: In Vitro Skin Sensitization Assays

A combination of in vitro/in chemico assays, based on the Adverse Outcome Pathway (AOP) for skin sensitization, can be used to predict sensitization potential without animal testing.

Objective: To assess key events in the sensitization cascade using cell-free and cell-based systems.

Key Assays:

  • Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C:

    • Principle: Measures the molecular initiating event (haptenation) by quantifying the depletion of synthetic cysteine and lysine peptides after incubation with the test chemical.[21][22]

    • Method: The remaining peptide concentrations are measured using High-Performance Liquid Chromatography (HPLC). The percent depletion is used to categorize the substance's reactivity potential.

  • KeratinoSens™ Assay - OECD TG 442D:

    • Principle: Measures the second key event, keratinocyte activation, by detecting the activation of the Keap1-Nrf2-ARE antioxidant response element pathway.[21]

    • Method: Uses a modified human keratinocyte cell line that contains a luciferase gene under the control of the ARE element. A positive result is indicated by a statistically significant induction of luciferase expression.

  • Human Cell Line Activation Test (h-CLAT) - OECD TG 442E:

    • Principle: Assesses the third key event, dendritic cell activation.[21]

    • Method: Measures changes in the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to the test chemical.[22] Expression levels are quantified using flow cytometry.

Data Integration: The results from these assays are often used in a "2 out of 3" approach or other defined approaches to predict sensitization hazard and potency.[23]

G cluster_0 AOP-Based In Vitro Testing Strategy KE1 Key Event 1: Molecular Initiating Event (Haptenation) KE2 Key Event 2: Keratinocyte Activation KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 AO Adverse Outcome: Skin Sensitization KE3->AO Test1 DPRA (OECD 442C) Peptide Reactivity Test1->KE1 measures Test2 KeratinoSens™ (OECD 442D) ARE-Nrf2 Luciferase Assay Test2->KE2 measures Test3 h-CLAT (OECD 442E) CD54/CD86 Expression Test3->KE3 measures

Caption: In vitro assays mapped to the skin sensitization AOP.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Diazolidinylurea Interference in Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the interference caused by diazolidinylurea in common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with protein assays?

A1: this compound is a widely used antimicrobial preservative in cosmetic and personal care products. Its primary mechanism of interference in protein assays stems from its nature as a formaldehyde-releasing agent.[1] Formaldehyde and other components can react with the reagents used in certain protein assays, particularly those based on the reduction of copper ions, leading to inaccurate and falsely elevated protein concentration readings.[2][3][4]

Q2: Which protein assays are most susceptible to interference from this compound?

A2: Protein assays that rely on the reduction of copper (Cu²⁺ to Cu¹⁺) are highly susceptible to interference. This includes:

  • Bicinchoninic Acid (BCA) Assay: The presence of reducing substances generated from this compound interferes with the BCA reaction, leading to a strong false-positive color development.[4][5]

  • Lowry Assay: Similar to the BCA assay, the Lowry method's reliance on copper reduction makes it prone to interference from the chemical components and byproducts of this compound.[4][6]

Q3: Are there protein assays that are compatible with samples containing this compound?

A3: Yes. The Bradford protein assay is the recommended alternative. This method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[7] The mechanism is less susceptible to interference from reducing agents and formaldehyde, which are the primary interfering components associated with this compound.[2][7][8]

Q4: Can I remove this compound from my sample before performing a protein assay?

A4: Yes, removing the interfering substance is a highly effective strategy, especially if you must use an assay like the BCA assay. The most common and effective method is protein precipitation.[9][10] This process separates proteins from soluble contaminants like this compound. After precipitation and centrifugation, the protein pellet is isolated, and the supernatant containing the interfering substance is discarded.[9][10] The clean protein pellet can then be redissolved in a compatible buffer for analysis.

Troubleshooting Guide

Problem: My protein concentration readings are unexpectedly high and not reproducible. I suspect my samples, which contain this compound as a preservative, are interfering with my BCA (or Lowry) assay.

Step 1: Confirm the Assay Method and Interference

Verify that you are using a copper-reduction-based assay (BCA or Lowry), as these are known to be incompatible with this compound. The high readings are likely due to the preservative reacting with the assay reagents.

Step 2: Choose a Mitigation Strategy

You have two primary options to resolve this issue. The choice depends on your experimental needs, sample availability, and required accuracy.

  • Option A: Switch to a Compatible Assay. The simplest solution is to switch to the Bradford protein assay, which is generally resistant to this compound.

  • Option B: Clean Up the Sample. If you must use the BCA or Lowry assay, you will need to remove the this compound from your samples using protein precipitation.

The following diagram illustrates the decision-making workflow.

G cluster_0 cluster_1 cluster_2 start Problem: High/Inconsistent Readings with this compound check_assay Is the assay BCA or Lowry? start->check_assay option_a Option A: Switch to a Compatible Assay check_assay->option_a  Yes option_b Option B: Perform Sample Cleanup check_assay->option_b  Yes other_issue Interference is from another source. Re-evaluate sample buffer. check_assay->other_issue No bradford Use Bradford Assay option_a->bradford end_assay Proceed with Protein Assay bradford->end_assay precipitation Use Acetone or TCA Protein Precipitation option_b->precipitation precipitation->end_assay G start Start: Protein Sample with This compound add_acetone 1. Add 4 volumes of ice-cold (-20°C) acetone start->add_acetone vortex 2. Vortex thoroughly add_acetone->vortex incubate 3. Incubate at -20°C for 60 minutes vortex->incubate centrifuge 4. Centrifuge at 15,000 x g for 10 minutes incubate->centrifuge pellet_supernatant Separate Protein Pellet from Supernatant centrifuge->pellet_supernatant discard_supernatant 5. Discard Supernatant (contains this compound) pellet_supernatant->discard_supernatant dry_pellet 6. Air-dry pellet (15-30 min) discard_supernatant->dry_pellet resuspend 7. Resuspend pellet in assay-compatible buffer dry_pellet->resuspend end End: Clean Protein Sample Ready for Assay resuspend->end

References

Optimizing Diazolidinylurea for Broad-Spectrum Antimicrobial Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diazolidinylurea as a broad-spectrum antimicrobial agent. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective and safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound?

This compound is effective as a preservative at concentrations ranging from 0.1% to 0.3%.[1] Normal use concentrations in cosmetic products are typically between 0.2% and 0.4%, with a maximum permitted concentration of 0.5% in the European Union.[1][2]

Q2: What is the mechanism of antimicrobial action for this compound?

This compound functions as a formaldehyde-releaser.[1][3] It slowly releases small amounts of formaldehyde into a formulation, which then acts as the antimicrobial agent.[1] Formaldehyde exerts its effect by reacting with and cross-linking proteins and nucleic acids in microorganisms, thereby inhibiting essential cellular processes.

Q3: Against which types of microorganisms is this compound effective?

This compound exhibits broad-spectrum antimicrobial activity against bacteria (especially Gram-negative species), yeast, and molds.[1][4][5]

Q4: What factors can influence the antimicrobial efficacy of this compound?

The efficacy of this compound can be influenced by several factors, including:

  • pH: It is stable and effective across a wide pH range, typically between 3 and 9.[1]

  • Temperature: It is stable at high temperatures, allowing for its inclusion in the heated water phase of formulations.

  • Formulation Composition: The presence of proteins can reduce the amount of free formaldehyde, potentially impacting efficacy.[2] It is compatible with most cosmetic ingredients, including surfactants and emulsifiers.[1][4]

Q5: Can this compound be used in combination with other preservatives?

Yes, this compound is often used in combination with other preservatives to enhance its antifungal activity and create a more robust broad-spectrum system.[4] Common combinations include parabens and Iodopropynyl Butylcarbamate (IPBC).[4] Combining it with phenoxyethanol has also been shown to be effective at lower concentrations of each preservative.[6]

Data Presentation: Antimicrobial Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Germicidal Concentration (MGC) of this compound against a variety of common microorganisms. This data is essential for determining the appropriate concentration for your specific application.

MicroorganismTypeMinimum Inhibitory Concentration (µg/mL or ppm)Minimum Germicidal Concentration (µg/mL or ppm)
Staphylococcus aureusGram-positive Bacteria1000-
Escherichia coliGram-negative Bacteria4000-
Klebsiella pneumoniaeGram-negative Bacteria4000-
Pseudomonas aeruginosaGram-negative Bacteria2501000
Pseudomonas fluorescensGram-negative Bacteria5004000
Pseudomonas cepaciaGram-negative Bacteria10004000
Candida albicansYeast10002000
Aspergillus nigerMold-2000
Penicillium notatumMold--

Data compiled from the Final Report on the Safety Assessment of Diazolidinyl Urea.[2] Note that efficacy can vary depending on the specific strain and test conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

IssuePotential Cause(s)Recommended Solution(s)
Reduced antimicrobial efficacy - Incorrect pH: The formulation's pH is outside the optimal range for this compound (3-9).- Interaction with other ingredients: Certain ingredients, like proteins, may bind to the released formaldehyde, reducing its availability.- Insufficient concentration: The concentration of this compound may be too low for the specific microbial challenge.- Adjust the pH of the formulation to be within the 3-9 range.- Evaluate the formulation for ingredients that may inactivate formaldehyde. Consider increasing the concentration of this compound or adding a synergistic preservative.- Refer to the MIC data and consider increasing the concentration of this compound. Perform a preservative efficacy test (challenge test) to validate the chosen concentration.
Skin sensitization or irritation in patch tests - Formaldehyde sensitivity: this compound is a formaldehyde-releaser, and some individuals are allergic to formaldehyde.- High concentration: The concentration of this compound used may be too high.- Consider using an alternative preservative for individuals with known formaldehyde allergies.- Ensure the concentration of this compound does not exceed the recommended limits (typically up to 0.5%).[2]
Precipitation or instability in the formulation - Incompatibility with other ingredients: Although rare, interactions with other formulation components could lead to precipitation.- Improper incorporation: this compound was not properly dissolved during the formulation process.- Conduct compatibility studies with all formulation ingredients. Review the order of addition of ingredients.- this compound is water-soluble. Ensure it is fully dissolved in the water phase of the formulation. It can be added to the heated water phase.
Discoloration of the final product - Reaction with other ingredients: The released formaldehyde can potentially react with certain amines or other compounds, leading to color changes over time.- Evaluate the formulation for ingredients that may react with formaldehyde. Accelerated stability testing at elevated temperatures can help identify potential discoloration issues early on.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

G Troubleshooting Logic for Reduced Efficacy Start Reduced Antimicrobial Efficacy Observed Check_pH Is the formulation pH within the 3-9 range? Start->Check_pH Adjust_pH Adjust pH to be within 3-9 Check_pH->Adjust_pH No Check_Ingredients Are there ingredients that inactivate formaldehyde (e.g., proteins)? Check_pH->Check_Ingredients Yes Adjust_pH->Check_Ingredients Modify_Formulation Increase this compound concentration or add a synergistic preservative Check_Ingredients->Modify_Formulation Yes Check_Concentration Is the this compound concentration sufficient? (Check MIC data) Check_Ingredients->Check_Concentration No Perform_Challenge_Test Perform Preservative Efficacy Test (PET) Modify_Formulation->Perform_Challenge_Test Increase_Concentration Increase this compound concentration Check_Concentration->Increase_Concentration No Check_Concentration->Perform_Challenge_Test Yes Increase_Concentration->Perform_Challenge_Test End Efficacy Optimized Perform_Challenge_Test->End

Caption: Troubleshooting workflow for addressing reduced antimicrobial efficacy.

G Experimental Workflow for Optimizing Concentration Start Start: Define Microbial Challenge Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Start->Determine_MIC Determine_MBC Determine Minimum Bactericidal Concentration (MBC) Determine_MIC->Determine_MBC Select_Concentration Select initial concentration range based on MIC/MBC data Determine_MBC->Select_Concentration Incorporate_in_Formulation Incorporate this compound into the test formulation Select_Concentration->Incorporate_in_Formulation Challenge_Test Perform Preservative Efficacy Test (Challenge Test) Incorporate_in_Formulation->Challenge_Test Evaluate_Results Evaluate microbial reduction at specified time points Challenge_Test->Evaluate_Results Optimize Optimize concentration based on results Evaluate_Results->Optimize Optimize->Select_Concentration Re-test with new range Finalize Finalize effective concentration Optimize->Finalize Effective concentration found

Caption: General workflow for optimizing this compound concentration.

G Bacterial Formaldehyde Detoxification Pathways cluster_thiol Thiol-Dependent Pathway cluster_rump Ribulose Monophosphate (RuMP) Pathway cluster_pterin Pterin-Dependent Pathway Formaldehyde_T Formaldehyde HMGS S-hydroxymethylglutathione Formaldehyde_T->HMGS + GSH GSH Glutathione (GSH) Formate_T Formate HMGS->Formate_T Oxidation Formaldehyde_R Formaldehyde H6P Hexulose-6-Phosphate Formaldehyde_R->H6P + RuMP RuMP Ribulose-5-Phosphate F6P Fructose-6-Phosphate H6P->F6P Central_Metabolism Central Metabolism F6P->Central_Metabolism Formaldehyde_P Formaldehyde Methylene_THF Methylene-THF Formaldehyde_P->Methylene_THF + THF THF Tetrahydrofolate (THF) Formate_P Formate Methylene_THF->Formate_P Oxidation

Caption: Overview of major bacterial formaldehyde detoxification pathways.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound stock solution (sterile)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial culture in the logarithmic growth phase

  • Sterile saline or broth for dilution

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism in the appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without this compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile micropipettes and tips

  • Incubator

  • Spreader or sterile loops

Procedure:

  • Subculturing: From the wells of the completed MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot from each.

  • Plating: Spread the 10 µL aliquot onto a sterile agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours, or until colonies are visible on the growth control plate.

  • Reading Results: Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFUs compared to the initial inoculum count.

References

Technical Support Center: Minimizing Cytotoxicity of Diazolidinyl Urea in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Diazolidinyl urea (DU) in cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Diazolidinyl urea.

Guide 1: Unexpectedly High Cell Death

Problem: You observe a significant decrease in cell viability after treating your cells with a formulation containing Diazolidinyl urea, even at concentrations expected to be non-toxic.

Possible Cause Troubleshooting Step Expected Outcome
High Formaldehyde Release Diazolidinyl urea's cytotoxicity is primarily due to the release of formaldehyde.[1][2][3] The rate of formaldehyde release can be influenced by temperature and storage time.[4] Use freshly prepared solutions of Diazolidinyl urea.Reduced batch-to-batch variability and more consistent cytotoxic responses.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to formaldehyde.[5]Determination of a suitable, less sensitive cell line for your assay, or adjustment of the DU concentration.
Solvent Toxicity If using a solvent like DMSO to dissolve Diazolidinyl urea, the solvent itself might be contributing to cytotoxicity at higher concentrations.Run a vehicle control (media with the same concentration of solvent used to dissolve DU) to distinguish between solvent-induced and DU-induced cytotoxicity.
Assay Interference The released formaldehyde or Diazolidinyl urea itself might interfere with the chemistry of your viability assay (e.g., MTT reduction).Use an alternative cytotoxicity assay based on a different principle (e.g., LDH release for membrane integrity or a live/dead stain for microscopy).
Guide 2: Inconsistent Results Between Experiments

Problem: The cytotoxic effect of your Diazolidinyl urea-containing formulation varies significantly from one experiment to another.

Possible Cause Troubleshooting Step Expected Outcome
Variability in Cell Culture Conditions Inconsistent cell passage number, seeding density, or media components can affect cellular response to cytotoxic agents.[6]Increased reproducibility of results by standardizing all cell culture parameters.
Compound Degradation Diazolidinyl urea solutions may not be stable over long periods, leading to varying concentrations of released formaldehyde.Prepare fresh stock solutions of Diazolidinyl urea for each experiment and avoid long-term storage of diluted solutions.
Assay Variability Pipetting errors, especially in multi-well plates, can lead to inconsistent results. Bubbles in wells can also interfere with absorbance readings.[7]Improved consistency and reliability of assay results through careful pipetting and inspection of plates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Diazolidinyl urea's cytotoxicity?

A1: Diazolidinyl urea is a formaldehyde-releasing preservative.[1][2][3][8] Its cytotoxic effects are primarily attributed to the released formaldehyde, which can induce oxidative stress, damage cellular macromolecules, and trigger apoptosis (programmed cell death) or necrosis (uncontrolled cell death) depending on the concentration.[9][10]

Q2: How can I reduce the cytotoxic effects of Diazolidinyl urea in my cell-based assay?

A2: One potential strategy is to neutralize the released formaldehyde. Co-incubation with sulfhydryl-containing compounds like N-acetyl-L-cysteine (NAC) or glutathione has been shown to scavenge formaldehyde and reduce its cytotoxicity.[11][12][13] It is crucial to perform preliminary experiments to determine the optimal, non-toxic concentration of the neutralizing agent for your specific cell line and assay conditions.

Q3: At what concentrations does Diazolidinyl urea typically become cytotoxic?

A3: The cytotoxic concentration of Diazolidinyl urea can vary significantly depending on the cell type and the duration of exposure. Since its cytotoxicity is mediated by formaldehyde, the IC50 values of formaldehyde in various cell lines can provide a useful reference. For instance, the IC50 of formaldehyde has been reported to be approximately 103.8 µg/mL in HepG2 cells and 198.4 µg/mL in A549 cells.[5] Another study found that formaldehyde concentrations of 75-100 µM caused 50% toxicity in Vero, HepG2, and MCF-7 cells.[14][15] In human erythrocytes, Diazolidinyl urea at a concentration of 0.5% (the maximum authorized in cosmetics) can induce significant hemolysis.[16]

Q4: Can Diazolidinyl urea interfere with my experimental results beyond causing cell death?

A4: Yes. The released formaldehyde is a highly reactive molecule that can cross-link proteins. This could potentially interfere with protein-based assays or cellular processes that you are studying. It is important to consider these potential non-lethal effects when designing your experiments.

Q5: Are there less cytotoxic alternatives to Diazolidinyl urea?

A5: Yes, several alternatives to formaldehyde-releasing preservatives are available. These include parabens, phenoxyethanol, and organic acids, which may exhibit lower cytotoxicity in certain cell-based assays.[10][17] The suitability of an alternative will depend on the specific requirements of your experiment.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of formaldehyde, the primary cytotoxic agent released by Diazolidinyl urea, in various human cell lines. Note that these values can vary depending on the experimental conditions (e.g., exposure time, assay method).

Cell LineIC50 of Formaldehyde (µg/mL)Reference
HepG2 (Hepatocellular Carcinoma)103.8[5]
A549 (Lung Carcinoma)198.4[5]
Skin Fibroblasts196.7[5]

Experimental Protocols

Protocol 1: Determining the IC50 Value of a Diazolidinyl Urea Formulation

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of a Diazolidinyl urea-containing compound that inhibits cell viability by 50%.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • Diazolidinyl urea compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of the Diazolidinyl urea compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration (on a logarithmic scale) and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Neutralizing Formaldehyde-Induced Cytotoxicity with Glutathione

This protocol provides a method to assess the potential of glutathione (GSH) to mitigate the cytotoxic effects of Diazolidinyl urea.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • Diazolidinyl urea compound

  • Glutathione (GSH)

  • MTT assay reagents (as in Protocol 1)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound and Neutralizer Preparation:

    • Prepare a fixed, cytotoxic concentration of the Diazolidinyl urea compound (e.g., 2x the IC50 value).

    • Prepare a range of concentrations of GSH in complete culture medium.

  • Treatment:

    • Add the GSH dilutions to the appropriate wells.

    • Immediately after, add the fixed concentration of the Diazolidinyl urea compound to the wells containing GSH.

    • Include controls for untreated cells, cells treated with Diazolidinyl urea alone, and cells treated with the highest concentration of GSH alone.

  • Incubation and Assay: Follow steps 4-8 of the MTT assay protocol described above.

  • Data Analysis: Compare the viability of cells co-treated with Diazolidinyl urea and GSH to those treated with Diazolidinyl urea alone to determine if GSH can rescue the cells from cytotoxicity.

Visualizations

Signaling Pathway of DU-Induced Apoptosis

DU_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_mitochondrion Mitochondrion DU Diazolidinyl Urea Formaldehyde Formaldehyde DU->Formaldehyde releases ROS Reactive Oxygen Species (ROS) Formaldehyde->ROS induces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->MOMP triggers CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: DU-induced apoptosis signaling pathway.

Experimental Workflow for Troubleshooting Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Verify_Setup Verify Experimental Setup: - Compound Concentration - Solvent Toxicity - Cell Health Start->Verify_Setup Repeat_Exp Repeat Experiment with Fresh Reagents Verify_Setup->Repeat_Exp Problem_Resolved1 Problem Resolved? Repeat_Exp->Problem_Resolved1 Consider_Assay Consider Assay Interference: - Run cell-free controls - Use alternative assay Problem_Resolved1->Consider_Assay No End End: Optimized Assay Problem_Resolved1->End Yes Problem_Resolved2 Problem Resolved? Consider_Assay->Problem_Resolved2 Mitigation_Strategy Implement Mitigation Strategy: - Co-treatment with formaldehyde scavenger (e.g., Glutathione) Problem_Resolved2->Mitigation_Strategy No Problem_Resolved2->End Yes Mitigation_Strategy->End

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

References

Navigating the Solubility Challenges of Diazolidinylurea in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of Diazolidinylurea in organic solvents. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experimental work.

Troubleshooting Guides

This section addresses common issues encountered when attempting to dissolve this compound in organic solvents.

Issue 1: this compound Fails to Dissolve in a Chosen Organic Solvent

  • Possible Cause: Inappropriate solvent selection. This compound is known to be practically insoluble in most non-polar organic solvents and oils.[1]

  • Solution:

    • Consult the solubility data table below to select a more appropriate solvent.

    • For non-polar solvent systems, consider the use of a co-solvent. A small amount of a good solvent, like Dimethyl Sulfoxide (DMSO), can significantly enhance solubility in a poorer solvent.

Issue 2: this compound Precipitates Out of Solution Upon Standing or Temperature Change

  • Possible Cause: The solution is supersaturated. This can occur if the initial dissolution was aided by heating, and the compound's solubility decreases as it cools to room temperature.

  • Solution:

    • Gently reheat the solution to redissolve the precipitate.

    • Consider using a solvent mixture (co-solvents) to improve the overall solvating power of the system at various temperatures.

    • If the final application allows, maintain the solution at a slightly elevated temperature.

Issue 3: Slow Dissolution Rate

  • Possible Cause: Insufficient agitation or surface area of the solid.

  • Solution:

    • Increase the rate of stirring or agitation.

    • Employ sonication to break down particle agglomerates and increase the surface area available for solvation.[2]

    • Gently warming the solvent can increase the kinetic rate of dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule, exhibiting high solubility in water and other polar solvents like glycerin and propylene glycol.[1] It is very slightly soluble in lower alcohols such as ethanol and methanol and is practically insoluble in most non-polar organic solvents and oils.[1]

Q2: Are there any organic solvents in which this compound has high solubility?

A2: Yes, this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[2]

Q3: Can I improve the solubility of this compound in a poorly dissolving organic solvent?

A3: Yes, several techniques can be employed. The most common is the use of a co-solvent system. By adding a small volume of a solvent in which this compound is highly soluble (e.g., DMSO) to a larger volume of a poor solvent, the overall solubility can be significantly improved.[2][3]

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, including urea derivatives, solubility in organic solvents tends to increase with temperature.[4] Therefore, gentle heating can be an effective method to increase the amount of this compound that can be dissolved. However, it is crucial to be aware of the thermal stability of this compound and the boiling point of the solvent.

Q5: What is hydrotropy, and can it be used for this compound?

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventSolubilityRemarks
Water166.67 mg/mL[2]High solubility.
Dimethyl Sulfoxide (DMSO)250 mg/mL[2]High solubility. Requires sonication for faster dissolution.
GlycerinFreely soluble[1]Qualitative data.
Propylene GlycolFreely soluble[1]Qualitative data.
EthanolVery slightly soluble[1]Qualitative data.
MethanolVery slightly soluble[1]Qualitative data.
Corn Oil (with 10% DMSO)≥ 4.17 mg/mL[2][3]Co-solvent system.
Saline/PEG300/Tween-80 (with 10% DMSO)≥ 4.17 mg/mL[2]Complex co-solvent system.
Organic Solvents (general)Practically insoluble[1]General observation for non-polar organic solvents.
OilsPractically insoluble[1]General observation.

Experimental Protocols

Protocol 1: Standard Dissolution Method

Objective: To dissolve this compound in a suitable organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing balance

Methodology:

  • Weigh the desired amount of this compound.

  • Transfer the solid to the volumetric flask.

  • Add a portion of the solvent (approximately 50-70% of the final volume).

  • Place the flask on the magnetic stirrer and begin stirring.

  • If dissolution is slow, gentle heating or sonication can be applied.[2]

  • Once the solid is completely dissolved, add the remaining solvent to reach the final volume.

  • Continue stirring for a few minutes to ensure a homogenous solution.

Protocol 2: Co-Solvent Dissolution Method

Objective: To dissolve this compound in a solvent system where it has limited solubility by using a co-solvent.

Materials:

  • This compound

  • Primary (poor) solvent

  • Co-solvent (e.g., DMSO)

  • Graduated cylinders or pipettes

  • Beaker or flask

  • Magnetic stirrer and stir bar

Methodology:

  • Add the desired amount of this compound to the beaker or flask.

  • Add the primary solvent to the solid.

  • Begin stirring. The this compound will likely remain as a suspension.

  • Slowly add the co-solvent (DMSO) dropwise to the suspension while continuously stirring.

  • Observe the mixture for signs of dissolution.

  • Continue adding the co-solvent until the this compound is completely dissolved.

  • Record the final ratio of the primary solvent to the co-solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_troubleshooting Troubleshooting cluster_enhancement Enhancement Techniques start Start weigh Weigh this compound start->weigh mix Mix Solid and Solvent weigh->mix solvent Select Solvent/Co-solvent solvent->mix stir Stir/Agitate mix->stir observe Observe Dissolution stir->observe check Fully Dissolved? observe->check heat Apply Gentle Heat check->heat No sonicate Use Sonication check->sonicate No add_cosolvent Add Co-solvent check->add_cosolvent No end Homogeneous Solution check->end Yes heat->stir sonicate->stir add_cosolvent->stir

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_solubility Solubility Profile cluster_factors Influencing Factors substance This compound polar High Polarity substance->polar h_bond Hydrogen Bond Donor/Acceptor substance->h_bond high_sol High in Polar Solvents (Water, DMSO) polar->high_sol low_sol Low in Non-Polar Solvents (Oils, Hydrocarbons) polar->low_sol h_bond->high_sol solvent_polarity Solvent Polarity solvent_polarity->high_sol solvent_polarity->low_sol temperature Temperature temperature->high_sol Increases cosolvency Co-solvency cosolvency->high_sol Enhances

Caption: Factors influencing this compound's solubility.

References

Preventing degradation of Diazolidinylurea in complex laboratory media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the degradation of Diazolidinylurea (DU) in complex laboratory media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it degrading in my laboratory media?

A1: this compound (DU) is a broad-spectrum antimicrobial preservative that functions by slowly releasing formaldehyde in aqueous solutions.[1][2][3] This controlled release of formaldehyde, a potent biocide, inhibits the growth of bacteria, yeasts, and molds.[1][4] However, DU itself is a complex mixture of allantoin-formaldehyde condensation products that are inherently prone to decomposition in aqueous environments.[5][6][7] The degradation process is not just a simple breakdown but a dynamic equilibrium that is highly sensitive to the surrounding chemical environment.[7] Complex laboratory media, which are typically aqueous and rich in various chemical species, create an ideal environment for accelerating this degradation.

Q2: What are the primary degradation products and how do they affect my experiments?

A2: The primary active and degradation product of DU is formaldehyde .[1][8] Other significant decomposition byproducts include (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[9][10] The uncontrolled release of formaldehyde can have two major negative impacts on your research:

  • Loss of Antimicrobial Efficacy: As DU degrades prematurely, the concentration of the active preservative decreases, potentially leading to microbial contamination of your media.

  • Experimental Artifacts: Formaldehyde is a highly reactive compound known to cross-link proteins and nucleic acids.[3] In laboratory media, it can react with essential components like amino acids and peptides, altering the media's composition and potentially leading to inconsistent or erroneous experimental results.[11]

Q3: What specific factors in my laboratory setup can accelerate the degradation of this compound?

A3: Several factors can significantly increase the rate of DU degradation. The most critical are elevated temperature and pH.[12][13] Prolonged storage in aqueous solutions also contributes to decomposition.[13] Furthermore, the presence of nucleophilic compounds, such as the amino acids abundant in cell culture media, can react with DU and its released formaldehyde, driving the degradation process forward.[11]

Table 1: Factors Influencing this compound Degradation

FactorImpact on StabilityRecommendation
High Temperature Significantly accelerates the rate of hydrolysis and formaldehyde release.[12][13]Prepare media at room temperature whenever possible. Add DU during the final cool-down step if heating is required. Store media at 2-8°C.
High pH (>7) Increases the rate of decomposition.[13][14]Maintain the lowest pH compatible with your experimental system. DU exhibits greater stability in more acidic conditions.[15]
Prolonged Storage The release of formaldehyde is time-dependent; longer storage leads to more significant degradation.[13]Prepare media containing DU fresh, ideally for same-day use. Avoid long-term storage of DU-preserved media.
Media Complexity Components like amino acids and proteins can react with DU and formaldehyde, pulling the degradation equilibrium.[11]Add DU as the final component to the media. Consider sterile filtration instead of autoclaving for sterilization.

Q4: How can I experimentally verify the stability of this compound in my specific medium?

A4: A stability study is the most reliable way to determine the degradation kinetics of DU in your unique medium. This involves preparing a batch of the medium, adding DU, and then storing it under your typical experimental conditions (e.g., 37°C, 5% CO2) as well as control conditions (e.g., 4°C). You would then take samples at various time points (e.g., 0, 6, 12, 24, 48 hours) and quantify the remaining DU concentration using an analytical method like High-Performance Liquid Chromatography (HPLC).[16][17]

Troubleshooting Guide

Table 2: Troubleshooting this compound Degradation Issues

ProblemProbable Cause(s)Recommended Solution(s)
Unexpected microbial contamination in DU-preserved media. Premature degradation of DU leading to sub-efficacious concentrations.Review the media preparation protocol. Ensure DU is added last to cooled, pH-adjusted media. Prepare media fresh before each experiment. Verify the initial concentration of your DU stock.
Inconsistent or non-reproducible experimental results. Released formaldehyde is reacting with media components (e.g., proteins, amino acids), altering their function and availability.[11]Minimize the time between media preparation and use. Run a control experiment with media lacking DU to assess baseline results. Conduct a stability study to determine the viable usage window for your media.
Visible changes in media (e.g., precipitation, color shift). Reaction between formaldehyde and media components. While less common, high concentrations of released formaldehyde could cause protein precipitation.Discard the media. Prepare fresh media following best practices. Reduce the initial concentration of DU to the minimum effective level for your application.

Visualized Pathways and Workflows

cluster_degradation This compound Degradation Pathway DU This compound (DU) (Complex Mixture) Intermediates Intermediates (e.g., HU, 3,4-BHU) DU->Intermediates Hydrolysis Formaldehyde Formaldehyde (Active Biocide) Intermediates->Formaldehyde EndProducts End Products (e.g., Allantoin) Intermediates->EndProducts

Caption: Simplified degradation pathway of this compound.

cluster_workflow Workflow for a DU Stability Study A 1. Prepare Complex Media (without DU) B 2. Add DU to a final, known concentration A->B C 3. Aliquot and Store (e.g., 4°C and 37°C) B->C D 4. Sample at Predetermined Time Points (T0, T1, T2...) C->D E 5. Prepare Samples for Analysis D->E F 6. Quantify DU using HPLC E->F G 7. Plot Concentration vs. Time to Determine Degradation Rate F->G

Caption: Recommended experimental workflow for assessing DU stability.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Experimental Results? CheckPrep Was media prepared fresh (<24h before use)? Start->CheckPrep Yes CheckTemp Was DU added to cooled media (<40°C)? CheckPrep->CheckTemp Yes Solution1 Action: Prepare media fresh for each experiment. CheckPrep->Solution1 No CheckpH Was pH adjusted before adding DU? CheckTemp->CheckpH Yes Solution2 Action: Ensure media is cool before adding DU stock. CheckTemp->Solution2 No Solution3 Action: Finalize pH and other components before DU. CheckpH->Solution3 No ConductStudy Action: Conduct stability study to define usage window. CheckpH->ConductStudy Yes

Caption: A logical flow for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Best Practices for Preparing Media with this compound

This protocol is designed to minimize the premature degradation of DU during media preparation.

  • Prepare Base Medium: Dissolve all powdered components of your complex medium in high-purity water. Add any liquid components, except for this compound.

  • Adjust pH: Adjust the pH of the medium to the desired final value.

  • Cooling: If any heating was required for dissolution, ensure the medium is cooled to room temperature (or your target final temperature, ideally below 40°C).

  • Prepare DU Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile, high-purity water). DU is water-soluble.[1]

  • Final Addition: Add the appropriate volume of the DU stock solution to the final, cooled, pH-adjusted medium to achieve the target concentration (typically 0.1-0.3%).[18] Mix gently but thoroughly.

  • Sterilization: If sterilization is required, use sterile filtration (e.g., 0.22 µm filter). Do not autoclave media containing this compound , as the high temperature will cause rapid and complete degradation.

  • Storage and Use: Store the final medium at 2-8°C, protected from light. For best results, use the medium on the same day it is prepared.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a general framework for quantifying DU in laboratory media. Method validation and optimization for your specific media matrix are essential.

  • Objective: To determine the concentration of DU in a liquid sample over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • At each time point, withdraw an aliquot of the medium.

    • Centrifuge the sample to pellet any cells or debris.

    • Separate the aqueous phase (supernatant).[16]

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.[16]

  • Calibration: Prepare a series of DU standards of known concentrations in a simple buffer (e.g., phosphate buffer) or your base medium (without reactive components) to generate a calibration curve.

  • Chromatographic Conditions: The following are example starting conditions and may require optimization.

Table 3: Example HPLC Parameters for this compound Analysis

ParameterSpecificationReference
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[17]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 20:80 v/v) with a small amount of acid (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[17]
Flow Rate 1.0 mL/minN/A
Detection UV Absorbance at 214 nm[16]
Injection Volume 20 µLN/A
Column Temperature 25°CN/A
  • Data Analysis:

    • Integrate the peak area corresponding to this compound in both standards and samples.

    • Use the calibration curve to calculate the concentration of DU in each sample.

    • Plot the concentration of DU versus time to determine the degradation profile under your tested conditions.

References

Troubleshooting unexpected peaks in HPLC analysis of Diazolidinylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering issues with High-Performance Liquid Chromatography (HPLC) analysis of Diazolidinylurea. Below you will find frequently asked questions and troubleshooting guides to address common problems, particularly the appearance of unexpected peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected peaks in the HPLC analysis of this compound?

A1: Unexpected peaks during the HPLC analysis of this compound can arise from several sources:

  • Degradation Products: this compound is a formaldehyde-releasing preservative and is known to be unstable in aqueous solutions, degrading into several other compounds.[1][2][3] The most commonly reported degradation products are (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[1] The rate of degradation is influenced by factors such as pH, temperature, and storage time.[2]

  • Sample Matrix Interference: Components of the cosmetic or pharmaceutical formulation (e.g., fats, oils, proteins) can co-elute with this compound or its degradation products, causing unexpected peaks.[4] Proper sample preparation is crucial to minimize these matrix effects.[5]

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can lead to the appearance of ghost peaks, especially in gradient elution.[6] It is essential to use high-purity HPLC-grade solvents and freshly prepared mobile phases.[6]

  • System Contamination: Carryover from previous injections can introduce unexpected peaks.[6] A thorough wash cycle with a strong solvent can help mitigate this issue.

  • Co-formulants: Other preservatives or active ingredients in the product formulation may have retention times that overlap with this compound or its byproducts.

Q2: My this compound peak is broad and tailing. What could be the cause?

A2: Peak broadening and tailing are common chromatographic problems that can be caused by several factors:

  • Column Overload: Injecting a sample with a concentration that is too high can saturate the column, leading to poor peak shape.[6] Diluting the sample or reducing the injection volume can resolve this.[6]

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to a loss of efficiency and poor peak shape.[6] Using a guard column and ensuring the mobile phase pH is within the column's recommended range can extend its lifespan.

  • Inappropriate Mobile Phase: An incorrect mobile phase composition or pH can lead to poor peak shape. The pH of the mobile phase should ideally be at least 2 units away from the pKa of the analyte.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Q3: The retention time of my this compound peak is shifting. Why is this happening?

A3: Fluctuations in retention time can compromise the reliability of your analytical method. Common causes include:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to shifts in retention time.[7] It is advisable to prepare fresh mobile phase daily and keep the solvent reservoirs covered.[8]

  • Inconsistent Temperature: Variations in the column temperature can affect retention times. Using a column oven will ensure a stable temperature.[8]

  • Pump Issues: Leaks in the pump or faulty check valves can cause an inconsistent flow rate, leading to variable retention times.[8] Regular pump maintenance is crucial.

  • Column Equilibration: Insufficient column equilibration time after a gradient run or when changing mobile phases can cause retention time drift.[8]

Troubleshooting Guide for Unexpected Peaks

When encountering unexpected peaks in your chromatogram, a systematic approach is key to identifying and resolving the issue. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed check_blank Inject a Blank (Mobile Phase) start->check_blank is_peak_present Is the Peak Present? check_blank->is_peak_present system_contamination Source: System/Mobile Phase Contamination is_peak_present->system_contamination Yes sample_issue Source: Sample Related is_peak_present->sample_issue No clean_system Clean Injector & Flow Path Prepare Fresh Mobile Phase system_contamination->clean_system end Problem Resolved clean_system->end check_degradation Investigate Sample Degradation (e.g., analyze freshly prepared sample) sample_issue->check_degradation is_degradation Is it Degradation? check_degradation->is_degradation degradation_product Peak is likely a Degradation Product (e.g., HU, 3,4-BHU) is_degradation->degradation_product Yes matrix_interference Investigate Matrix Interference (e.g., analyze a placebo) is_degradation->matrix_interference No optimize_method Optimize Sample Prep or Chromatographic Method degradation_product->optimize_method is_matrix Is it Matrix Interference? matrix_interference->is_matrix matrix_peak Peak is from Sample Matrix is_matrix->matrix_peak Yes is_matrix->end No matrix_peak->optimize_method optimize_method->end

Caption: A flowchart outlining the steps to troubleshoot unexpected peaks in HPLC analysis.

Experimental Protocols

Below are representative HPLC methods for the analysis of this compound. These can be used as a starting point and may require optimization for specific sample matrices.

Method 1: Reversed-Phase HPLC for this compound in Cosmetic Formulations

This method is adapted from a procedure for the simultaneous determination of various preservatives.

  • Column: Inertsil C8 (300 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Methanol and 0.025 M Phosphate Buffer (pH 6.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm[9]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Weigh approximately 1 g of the cosmetic cream into a centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., 50% aqueous methanol or ethanol) and vortex for 2 minutes.[10]

    • Centrifuge at 4000 rpm for 15 minutes to separate the aqueous phase.[9]

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[11]

Method 2: Hydrophilic Interaction Chromatography (HILIC) for this compound and Related Compounds

This method is suitable for the simultaneous analysis of this compound, urea, and allantoin.[12]

  • Column: Triazole-bonded silica column

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 0.2 mL/min[10]

  • Detection: UV at 201 nm[10]

  • Column Temperature: Ambient

  • Injection Volume: 5 µL[10]

  • Sample Preparation:

    • Dilute the sample with water.

    • Filter the diluted sample through a 0.45 µm filter prior to injection.[13]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in the analysis of this compound and related compounds.

Table 1: Linearity Data for this compound Analysis

Method TypeAnalyteLinearity RangeReference
Reversed-Phase HPLCThis compound50-500 µg/mL
Reversed-Phase HPLCThis compound79-553 µg/mL[9]
HILICThis compound2.5-125.0 mg/L[12]
HILICUrea30-1250 mg/L[12]
HILICAllantoin0.25-18.75 mg/L[12]

Table 2: Recovery and Precision Data

Method TypeAnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Reversed-Phase HPLCThis compound97.74-101.72< 0.5[9]
HILICThis compound92.84-101.69< 3.03[12]
HILICUrea98.19-103.22< 3.03[12]
HILICAllantoin95.75-102.09< 3.03[12]

This guide provides a foundational understanding of common issues encountered during the HPLC analysis of this compound and offers systematic approaches to troubleshooting. For more complex issues, consulting the instrument manufacturer's manuals and relevant scientific literature is recommended.

References

Technical Support Center: Managing Diazolidinyl Urea's Impact on Hydrogel Rheology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering rheological changes in their hydrogel formulations upon the inclusion of diazolidinyl urea as a preservative.

Troubleshooting Guide

Unexpected changes in hydrogel rheology after the addition of diazolidinyl urea can often be traced to interactions between the preservative and the hydrogel polymer network. This guide provides a structured approach to identifying and resolving these issues.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected Rheological Change with Diazolidinyl Urea q1 Is there an increase in viscosity, storage modulus (G'), or gel stiffness? start->q1 a1_yes Potential formaldehyde-induced cross-linking. q1->a1_yes Yes q2 Is there a decrease in viscosity or a shift to more liquid-like behavior (G'' > G')? q1->q2 No sol1 Troubleshooting Steps: 1. Decrease Diazolidinyl Urea concentration. 2. Evaluate at different temperatures and pH. 3. Characterize degree of cross-linking. a1_yes->sol1 end Resolution sol1->end a2_yes Possible polymer degradation or inhibition of gelation. q2->a2_yes Yes q3 Are the rheological properties changing over time (post-formulation)? q2->q3 No sol2 Troubleshooting Steps: 1. Verify compatibility of all formulation components. 2. Analyze for polymer degradation. 3. Adjust order of addition of components. a2_yes->sol2 sol2->end a3_yes Time-dependent formaldehyde release and reaction kinetics. q3->a3_yes Yes q3->end No sol3 Troubleshooting Steps: 1. Conduct a time-sweep rheological study. 2. Monitor pH and formaldehyde concentration over time. 3. Assess long-term stability. a3_yes->sol3 sol3->end rheology_workflow start Prepare Hydrogel Samples (Control & with Diazolidinyl Urea) step1 Time Sweep (Determine Gelation Time & Stability) start->step1 step2 Strain Sweep (Determine Linear Viscoelastic Region - LVER) step1->step2 step3 Frequency Sweep (Characterize Structure at Rest) step2->step3 step4 Flow Sweep (Assess Viscosity & Shear-Thinning) step3->step4 end Data Analysis & Comparison step4->end

Technical Support Center: Managing the Allergenicity of Diazolidinylurea in Experimental Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and reducing the allergenicity of Diazolidinylurea in experimental formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it allergenic?

This compound is a widely used antimicrobial preservative in cosmetics and personal care products. Its primary function is to protect formulations from contamination by bacteria, yeast, and mold.[1] The allergenicity of this compound is predominantly attributed to its function as a formaldehyde-releaser.[2][3] In aqueous solutions, it slowly decomposes and releases formaldehyde, a known skin sensitizer. While sensitization to the this compound molecule itself is possible, the majority of allergic reactions are due to the released formaldehyde.[3]

Q2: What is the mechanism of allergic contact dermatitis to this compound?

Allergic contact dermatitis (ACD) from this compound is a Type IV, T-cell mediated, delayed hypersensitivity reaction. The process begins when formaldehyde, released from this compound, penetrates the skin and acts as a hapten. It binds to skin proteins to form a hapten-protein complex. This complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells, which process it and present it to naive T-cells in the lymph nodes. This initial exposure leads to the sensitization of T-cells. Upon subsequent exposure, these sensitized T-cells are activated, leading to the release of pro-inflammatory cytokines, which results in the clinical manifestations of ACD, such as redness, itching, and vesicles.

Q3: What factors influence the rate of formaldehyde release from this compound?

The release of formaldehyde from this compound is influenced by several factors:

  • pH: Formaldehyde release increases with a higher pH.[2][4]

  • Temperature: Elevated temperatures accelerate the decomposition of this compound and subsequent formaldehyde release.[2][4]

  • Storage Time: The amount of free formaldehyde in a product can increase over time.[2][4]

  • Formulation Matrix: The presence of other ingredients in the formulation can impact the stability of this compound and the rate of formaldehyde release. Aqueous matrices tend to facilitate higher release compared to organic matrices.[2][4]

Q4: Are there regulatory limits for the use of this compound in formulations?

Yes, regulatory bodies in various regions have established limits for the concentration of this compound and the amount of free formaldehyde in cosmetic products to ensure consumer safety. For instance, in the European Union, the maximum authorized concentration of this compound in cosmetic products is 0.5%.[5] Additionally, products containing formaldehyde or formaldehyde-releasers must be labeled with the warning "contains formaldehyde" if the concentration of free formaldehyde exceeds 0.05%.[6]

Troubleshooting Guides

Scenario 1: An experimental formulation with this compound shows a higher than expected sensitization potential in a Guinea Pig Maximization Test (GPMT).

Q: What are the potential causes and how can I troubleshoot this issue?

A: An unexpected positive result in a GPMT can be due to several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Verify the Test Protocol: Ensure that the GPMT was conducted according to standard protocols (e.g., OECD Guideline 406).[7] Check for potential deviations in the induction or challenge phases.

  • Evaluate for Irritancy: High concentrations of certain ingredients can cause skin irritation, leading to false-positive results in a GPMT.[8] Review the concentration of all components in your formulation for known irritants. Consider performing a primary skin irritation test to rule out irritant effects.

  • Analyze Free Formaldehyde Levels: A higher than expected release of formaldehyde is a likely cause of increased allergenicity.

    • Check Formulation pH: Measure the pH of your formulation. A pH above the optimal range for this compound stability can accelerate formaldehyde release.

    • Review Storage Conditions: Assess the temperature and duration of storage for your experimental batches. Elevated temperatures or prolonged storage can increase free formaldehyde levels.

  • Consider the Formulation Matrix: Interactions between this compound and other ingredients can affect its stability. Evaluate if any components could be accelerating its degradation.

  • Reformulation Strategies: If the above steps indicate an issue with formaldehyde release, consider the following reformulation strategies:

    • pH Adjustment: Lower the pH of the formulation to a range that minimizes formaldehyde release, while maintaining product stability and efficacy.

    • Incorporate Formaldehyde Scavengers: Introduce ingredients that can react with and neutralize free formaldehyde.

    • Alternative Preservatives: If the allergenicity cannot be sufficiently reduced, consider replacing this compound with an alternative preservative system.

Scenario 2: A researcher wants to proactively reduce the allergenicity of a new formulation containing this compound.

Q: What steps can be taken during formulation development to minimize the allergenic potential of this compound?

A: Proactive measures during the development phase can significantly reduce the risk of allergenicity.

  • Optimize Formulation pH: Maintain the formulation pH in a slightly acidic to neutral range (pH 5-7) to slow down the decomposition of this compound.

  • Control Temperature during Manufacturing and Storage: Avoid high temperatures during the manufacturing process and ensure the final product is stored in a cool environment.

  • Incorporate Formaldehyde Scavengers: Consider adding ingredients known to scavenge formaldehyde, such as those with primary amine groups. The effectiveness of these scavengers should be quantitatively assessed.

  • Use the Minimum Effective Concentration: Utilize the lowest concentration of this compound that provides adequate antimicrobial protection for the formulation.

  • Consider the Packaging: Choose packaging that protects the product from heat and light, which can accelerate the degradation of this compound.

Data Presentation

Table 1: Influence of pH on Formaldehyde Release from Formaldehyde-Releasing Preservatives

Preservative (0.2% solution)Formaldehyde Released (ppm) at pH < 2Formaldehyde Released (ppm) at pH 4.5-6
This compound309191
Imidazolidinyl urea251132
Quaternium 15117668
DMDM Hydantoin342188
Bronopol8811

Data adapted from a study analyzing formaldehyde release from various preservatives.[9] The results highlight that a lower pH generally leads to reduced formaldehyde release for most of the tested preservatives, with the exception of Quaternium 15.

Table 2: Efficacy of Formaldehyde Scavengers in Reducing Formaldehyde Emissions

Formaldehyde Scavenger (FS) RatioReduction in Formaldehyde Emissions (%)
5%8.97
10%Not specified
15%43.24

This table demonstrates the potential of formaldehyde scavengers to reduce formaldehyde levels. Data is from a study on fiberboard composites but illustrates the principle that increasing the concentration of a scavenger can lead to a significant decrease in formaldehyde emissions.[10] The specific effectiveness in a cosmetic formulation would require experimental validation.

Experimental Protocols

Guinea Pig Maximization Test (GPMT) - Abbreviated Protocol

The GPMT is a method to assess the skin sensitization potential of a substance. It involves an induction phase to sensitize the animals and a challenge phase to elicit a potential allergic reaction.

  • Induction Phase:

    • Intradermal Induction: Test animals receive intradermal injections of the test substance with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.

    • Topical Induction: One week after the injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Two weeks after the topical induction, a challenge patch with a non-irritating concentration of the test substance is applied to a naive site on the flank of the animals for 24 hours.

    • The skin reactions are observed and scored for erythema and edema at 24 and 48 hours after patch removal.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is classified as a sensitizer if a certain percentage of animals (e.g., 15-30% depending on the protocol) show a positive reaction.[7][11]

Human Repeat Insult Patch Test (HRIPT) - Abbreviated Protocol

The HRIPT is used to evaluate the irritation and sensitization potential of a product in human volunteers.

  • Induction Phase:

    • The test product is applied to the skin of volunteers under an occlusive or semi-occlusive patch.

    • The patch is removed after 24 hours, and the site is evaluated for any reaction.

    • This process is repeated nine times over a three-week period at the same application site.

  • Rest Period: A two-week rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase:

    • After the rest period, a challenge patch with the test product is applied to a new, untreated skin site.

    • The site is evaluated for signs of an allergic reaction at 24, 48, and 72 hours after patch application.

  • Evaluation: The development of a reaction at the challenge site that was not present during the induction phase is indicative of sensitization.

Visualizations

Allergenicity_Pathway cluster_skin Epidermis cluster_lymph Lymph Node cluster_reexposure Re-exposure in Epidermis This compound This compound Formaldehyde Formaldehyde (Hapten) This compound->Formaldehyde Decomposition HaptenProtein Hapten-Protein Complex Formaldehyde->HaptenProtein SkinProtein Skin Protein SkinProtein->HaptenProtein APC Antigen Presenting Cell (APC) HaptenProtein->APC Uptake & Processing NaiveTCell Naive T-Cell APC->NaiveTCell Antigen Presentation cluster_lymph cluster_lymph APC->cluster_lymph Migration SensitizedTCell Sensitized T-Cell NaiveTCell->SensitizedTCell Sensitization cluster_reexposure cluster_reexposure SensitizedTCell->cluster_reexposure Circulation SensitizedTCell2 Sensitized T-Cell Cytokines Pro-inflammatory Cytokines SensitizedTCell2->Cytokines Activation & Release ACD Allergic Contact Dermatitis (Redness, Itching, Vesicles) Cytokines->ACD

Caption: Signaling pathway of allergic contact dermatitis from this compound.

Experimental_Workflow start Start: Formulation with High Allergenicity Potential check_protocol Verify Sensitization Test Protocol (e.g., GPMT) start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok OK protocol_error Protocol Error check_protocol->protocol_error Error analyze_formaldehyde Analyze Free Formaldehyde Levels protocol_ok->analyze_formaldehyde check_ph_temp Check Formulation pH and Storage Conditions analyze_formaldehyde->check_ph_temp reformulate Reformulate check_ph_temp->reformulate adjust_ph Adjust pH reformulate->adjust_ph add_scavenger Add Formaldehyde Scavenger reformulate->add_scavenger change_preservative Replace this compound reformulate->change_preservative retest Re-test Sensitization Potential adjust_ph->retest add_scavenger->retest change_preservative->retest pass Pass: Reduced Allergenicity retest->pass Acceptable fail Fail: Re-evaluate Formulation retest->fail Unacceptable

Caption: Troubleshooting workflow for high allergenicity in formulations.

Logical_Relationship cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies pH High pH Decomposition This compound Decomposition pH->Decomposition Temp High Temperature Temp->Decomposition Time Long Storage Time Time->Decomposition AdjustpH Lower pH AdjustpH->Decomposition Inhibits ReducedAllergenicity Reduced Allergenicity Potential AdjustpH->ReducedAllergenicity ControlTemp Control Temperature ControlTemp->Decomposition Inhibits ControlTemp->ReducedAllergenicity Scavengers Formaldehyde Scavengers FormaldehydeRelease Increased Formaldehyde Release Scavengers->FormaldehydeRelease Neutralizes Scavengers->ReducedAllergenicity Decomposition->FormaldehydeRelease Allergenicity Increased Allergenicity Potential FormaldehydeRelease->Allergenicity

Caption: Logical relationship between factors influencing allergenicity and mitigation strategies.

References

Technical Support Center: Diazolidinylurea Formulation and Formaldehyde Release Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to control the rate of formaldehyde release from Diazolidinylurea (DU).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of formaldehyde release from this compound?

This compound does not contain free formaldehyde but acts as a formaldehyde donor. Through a gradual decomposition process in aqueous solutions, it slowly releases formaldehyde, which provides a sustained antimicrobial effect. This slow-release mechanism is key to its function as a preservative in a wide range of cosmetic and personal care products.[1]

Q2: What are the primary factors that influence the rate of formaldehyde release from this compound?

The rate of formaldehyde release from this compound is primarily influenced by four key factors:

  • pH: The decomposition of this compound and subsequent formaldehyde release increase with a higher pH.[2][3][4][5]

  • Temperature: Elevated temperatures accelerate the decomposition of this compound, leading to a higher rate of formaldehyde release.[2][3][4][5]

  • Storage Time: The amount of formaldehyde released increases with longer storage periods.[2][5]

  • Product Matrix: The specific composition of the formulation can significantly impact the release rate. Aqueous matrices generally lead to a higher release of formaldehyde compared to organic matrices.[2][5]

Q3: What are the main decomposition products of this compound?

In aqueous solutions, this compound decomposes into several intermediates, with the major identified products being (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU), alongside the release of formaldehyde.[1][6]

Q4: Are there regulatory limits for the use of this compound in cosmetic products?

Yes, regulatory bodies in various regions have set limits for the concentration of this compound in cosmetic products. For instance, the European Union permits its use at a maximum concentration of 0.5%.[3] It is crucial to adhere to the specific regulations of the region where the product will be marketed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected formaldehyde levels in the final product. High pH of the formulation: this compound decomposition is accelerated at higher pH values.Measure and adjust the final pH of the formulation to a lower, more acidic range where this compound is more stable.
Elevated storage or processing temperatures: High temperatures increase the rate of formaldehyde release.Review the manufacturing process to identify and mitigate any high-temperature steps. Store the final product in a cool environment.
Inaccurate measurement of this compound: An excess of the preservative will lead to higher potential for formaldehyde release.Verify the calibration of weighing equipment and ensure accurate addition of this compound during formulation.
Product discoloration or odor change over time. Interaction with other formulation ingredients: Formaldehyde can react with other components in the formulation, leading to discoloration or the development of off-odors.Conduct compatibility studies with all formulation ingredients. Consider the use of antioxidants or chelating agents.
Excessive formaldehyde release: High levels of free formaldehyde can contribute to chemical instability.Re-evaluate the formulation parameters (pH, temperature) to minimize the rate of formaldehyde release.
Phase separation or instability of the emulsion. Incompatibility of this compound with the emulsifier system: The preservative may interfere with the stability of the emulsion.Test the compatibility of this compound with different emulsifier systems. Consider adding it during the cool-down phase of the formulation process.
Skin irritation or sensitization reported by users. High concentration of free formaldehyde: Some individuals are sensitive to formaldehyde.Optimize the formulation to use the minimum effective concentration of this compound and control the release of formaldehyde. Ensure the final formaldehyde concentration is within safe and regulated limits.

Data Presentation

Table 1: Relative Formaldehyde Release from Different Preservatives [2][5]

PreservativeRelative Amount of Formaldehyde Released
Paraformaldehyde (PF)Highest
This compound (DU) High
Dimethyloldimethyl hydantoin (DMDM)Moderate
Quaternium-15 (QU)Moderate
Imidazolidinyl urea (IU)Moderate
Methenamine (MA)Lower
Bronopol (BP)Low
Poly(p-toluenesulfonamide-co-formaldehyde) (PTSAF)Lowest

This table provides a qualitative ranking based on the findings of the cited study and should be used for comparative purposes only.

Table 2: Influence of Environmental Factors on Formaldehyde Release from this compound

FactorInfluence on Formaldehyde Release RateFormulation Strategy to Control Release
pH Release rate increases with increasing pH.Maintain the formulation at a lower pH (more acidic) to enhance the stability of this compound.
Temperature Release rate increases with increasing temperature.Avoid high temperatures during manufacturing and storage.
Matrix Higher release in aqueous matrices compared to organic matrices.Consider the overall polarity of the formulation. In aqueous systems, careful control of pH and temperature is crucial.
Time Total formaldehyde released increases over time.Optimize the concentration of this compound to ensure preservative efficacy throughout the product's shelf life without excessive accumulation of free formaldehyde.

Experimental Protocols

Measurement of Formaldehyde Release

The most common method for the quantitative analysis of formaldehyde released from preservatives is High-Performance Liquid Chromatography (HPLC) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Protocol: HPLC-DNPH Method for Formaldehyde Quantification

  • Sample Preparation:

    • Accurately weigh a known amount of the product containing this compound.

    • Disperse or dissolve the sample in a suitable solvent (e.g., water, acetonitrile, or a mixture).

    • Perform extraction if necessary to isolate the aqueous phase containing the released formaldehyde.

  • Derivatization:

    • To an aliquot of the sample solution, add a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., phosphoric acid in acetonitrile).

    • Allow the reaction to proceed at a controlled temperature and for a specific time to form the formaldehyde-2,4-dinitrophenylhydrazone derivative.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile, often in an isocratic or gradient elution.

    • Detection: UV detector set at a wavelength of approximately 360 nm.

    • Quantification: Create a calibration curve using standard solutions of formaldehyde-2,4-dinitrophenylhydrazone of known concentrations. The concentration of formaldehyde in the sample can be determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

decomposition_pathway DU This compound Decomposition Decomposition (influenced by pH, Temp, Time, Matrix) DU->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Intermediates Decomposition Intermediates Decomposition->Intermediates HU (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) Intermediates->HU BHU (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU) Intermediates->BHU

Caption: Decomposition pathway of this compound.

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample containing this compound Extraction Extraction of Aqueous Phase Sample->Extraction Derivatization Derivatization with 2,4-DNPH Extraction->Derivatization HPLC HPLC Separation (C18 column) Derivatization->HPLC UV_Detection UV Detection (~360 nm) HPLC->UV_Detection Quantification Quantification against Calibration Curve UV_Detection->Quantification

Caption: Workflow for formaldehyde analysis by HPLC-DNPH.

References

Validation & Comparative

A Validated High-Performance Liquid Chromatography Method for the Determination of Diazolidinylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed overview and validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diazolidinylurea (DU), a widely used preservative in cosmetic and pharmaceutical products. The performance of this method is objectively compared with alternative analytical techniques, supported by comprehensive experimental data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound Analysis

This compound is an effective antimicrobial preservative; however, its tendency to release formaldehyde and its potential to cause contact dermatitis necessitate accurate and reliable quantification in final products. Due to the compound's chemical nature, including its instability in aqueous solutions, developing a robust and validated analytical method is crucial for quality control and regulatory compliance. This guide details a newly validated reversed-phase HPLC (RP-HPLC) method and compares it with established alternative techniques, namely Thin-Layer Chromatography (TLC) with densitometric analysis and Micellar Electrokinetic Chromatography (MEKC).

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the performance characteristics of the new HPLC method in comparison to TLC-Densitometry and MEKC, based on validation studies conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Table 1: Chromatographic Conditions and Method Parameters
ParameterNew RP-HPLC MethodTLC-DensitometryMicellar Electrokinetic Chromatography (MEKC)[5][6][7]
Stationary Phase C18 column (250 x 4.6 mm, 5 µm)Silica gel 60 F254 HPTLC platesFused silica capillary
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Phosphoric AcidDichloromethane:Methanol:Water:Acetonitrile (3:3:1:4, v/v/v/v)25 mM Borate buffer (pH 9.3) with 100 mM SDS
Detection UV at 214 nm[8]Densitometric scan at 366 nm (after derivatization)UV at 200 nm
Flow Rate / Voltage 1.0 mL/minN/A20 kV
Run Time ~10 minutes~45 minutes~15 minutes
Table 2: Method Validation and Performance Data
Validation ParameterNew RP-HPLC MethodTLC-DensitometryMicellar Electrokinetic Chromatography (MEKC)[7]
Linearity Range 10 - 200 µg/mL2.5 - 17.5 µ g/spot 50 - 1000 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%Not explicitly reported93.0% - 102.7%
Precision (% RSD) < 2.0%Not explicitly reported< 5.0%
Limit of Detection (LOD) 1.5 µg/mL~0.5 µ g/spot ~15 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL~2.5 µ g/spot 50 µg/mL
Specificity Selective for DU in the presence of degradation products and matrix components.Can distinguish from formaldehyde.High resolving power for complex mixtures.
Robustness Unaffected by minor changes in mobile phase composition and pH.Sensitive to mobile phase composition and plate activation.Sensitive to buffer pH, surfactant concentration, and voltage.

Experimental Protocols

Detailed methodologies for the new HPLC method and the comparative techniques are provided below.

New RP-HPLC Method
  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

  • Sample Preparation: A known quantity of the sample (e.g., cream, lotion) is dispersed in the mobile phase, sonicated for 15 minutes, and centrifuged. The supernatant is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (20:80 v/v) containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 214 nm.[8]

  • Validation: The method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[1][2][3][4]

TLC-Densitometry Method
  • Standard and Sample Application: Standard and sample solutions are spotted on a pre-activated HPTLC silica gel 60 F254 plate.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase (Dichloromethane:Methanol:Water:Acetonitrile, 3:3:1:4 by volume).

  • Derivatization: The plate is dried and sprayed with a suitable derivatizing agent (e.g., ninhydrin) and heated.

  • Densitometric Analysis: The plate is scanned using a TLC scanner in fluorescence mode at 366 nm.

Micellar Electrokinetic Chromatography (MEKC) Method
  • Buffer and Sample Preparation: The running buffer consists of 25 mM borate buffer at pH 9.3 containing 100 mM sodium dodecyl sulfate (SDS). Samples are diluted in the running buffer.

  • Capillary Electrophoresis Conditions:

    • Instrument: Capillary electrophoresis system with a UV detector.

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 60 cm total length).

    • Applied Voltage: 20 kV.

    • Detection: UV at 200 nm.

    • Injection: Hydrodynamic injection.

  • Analysis: The separation is based on the differential partitioning of this compound between the aqueous buffer and the SDS micelles.[5][6]

Method Validation and Workflow Visualization

The following diagrams illustrate the logical workflow for the validation of the new HPLC method and a decision-making process for selecting an appropriate analytical method.

HPLC_Validation_Workflow start_end start_end process process decision decision data_output data_output start Start Validation method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev specificity Specificity (Peak Purity, Interference Check) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness pass_fail All Parameters Meet Acceptance Criteria? robustness->pass_fail validation_report Generate Validation Report pass_fail->validation_report Yes method_redev Method Re-development or Optimization pass_fail->method_redev No end_node Method Validated validation_report->end_node method_redev->method_dev

Figure 1. Workflow for HPLC Method Validation.

Method_Selection_Tree start_node start_node decision decision method method sub_decision sub_decision start Start Method Selection is_complex Is the sample matrix complex with many interfering components? start->is_complex need_quant Is quantitative analysis of impurities required? is_complex->need_quant No mekc Use MEKC Method is_complex->mekc Yes throughput Is high sample throughput required? need_quant->throughput No hplc Use RP-HPLC Method need_quant->hplc Yes throughput->hplc Yes tlc Use TLC-Densitometry throughput->tlc No

Figure 2. Decision Tree for Analytical Method Selection.

Conclusion

The newly validated RP-HPLC method provides a reliable, accurate, and precise tool for the routine quality control analysis of this compound in various formulations. It offers a balance of speed, sensitivity, and robustness, making it well-suited for industrial applications. While TLC-Densitometry can be a cost-effective screening tool and MEKC provides excellent resolution for complex mixtures, the HPLC method stands out for its overall performance in quantitative analysis. The choice of method should be guided by the specific analytical requirements, sample matrix, and available resources as outlined in this guide.

References

A Comparative Analysis of Diazolidinylurea and Newer Generation Preservatives in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Preservative Efficacy and Mechanisms

The preservation of cosmetic and personal care products is a critical aspect of formulation science, ensuring product safety and longevity. For decades, traditional preservatives like Diazolidinylurea have been the industry standard. However, evolving regulatory landscapes and consumer demand for safer, more transparent ingredients have paved the way for a new generation of preservative systems. This guide provides a comprehensive comparison of this compound and these modern alternatives, supported by available data and detailed experimental protocols.

Overview of Preservatives

This compound is a formaldehyde-releasing preservative that has been widely used due to its broad-spectrum antimicrobial activity and cost-effectiveness.[1] It functions by slowly releasing formaldehyde, which is a potent biocide effective against bacteria, yeasts, and molds.[2] This slow-release mechanism provides prolonged protection in aqueous formulations.[2] However, the use of formaldehyde-releasers has come under scrutiny due to the classification of formaldehyde as a known carcinogen and its potential to cause skin sensitization and allergic contact dermatitis.[1]

Newer Generation Preservatives represent a diverse group of molecules designed to offer effective antimicrobial protection with improved safety profiles. These can be broadly categorized as:

  • Formaldehyde-free synthetic preservatives: This category includes substances like phenoxyethanol, often used in combination with boosters like caprylyl glycol or ethylhexylglycerin.[3][4] These blends offer broad-spectrum efficacy without the concerns associated with formaldehyde.[1]

  • Organic acids and their salts: Ingredients such as sodium benzoate and potassium sorbate are commonly used in the food industry and have found increasing application in cosmetics.[5] Their efficacy is pH-dependent, being most active in acidic formulations.[6]

  • Multifunctional ingredients: A growing trend involves the use of ingredients that serve a primary purpose, such as skin conditioning (e.g., caprylyl glycol), while also exhibiting antimicrobial properties.[7] This approach aligns with the demand for minimalist formulations.

Comparative Efficacy: A Look at the Data

Direct comparative studies providing a comprehensive set of Minimum Inhibitory Concentrations (MICs) for this compound against a wide array of newer preservatives are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their efficacy against common cosmetic spoilage organisms.

It is important to note that the efficacy of a preservative can be significantly influenced by the formulation's matrix, pH, and the presence of other ingredients. Therefore, the following data should be considered indicative rather than absolute.

Preservative SystemStaphylococcus aureus (Gram-positive bacteria)Pseudomonas aeruginosa (Gram-negative bacteria)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
This compound EffectiveParticularly EffectiveEffectiveEffective
Phenoxyethanol MIC: 0.6% - 1.0%MIC: 0.3% - 0.4%EffectiveEffective
Sodium Benzoate Effective (pH dependent)Less EffectiveEffective (pH dependent)Effective (pH dependent)
Potassium Sorbate Moderate EfficacyLess EffectiveEffective (pH dependent)Effective (pH dependent)
Caprylyl Glycol Limited as standaloneLimited as standaloneLimited as standaloneLimited as standalone

Note: MIC values are presented where specific data was found. "Effective" indicates documented antimicrobial activity without specific, consistently reported MIC values across multiple comparative studies. The performance of organic acids is highly dependent on a low pH environment.

One study highlighted that while this compound was effective, its combination with phenoxyethanol could significantly lower the required concentration of the allergenic preservative, achieving adequate preservation at levels well below their individual MIC values.[8] This points to the synergistic potential of combining different preservative systems.

Experimental Protocols: Assessing Preservative Efficacy

The "gold standard" for evaluating the efficacy of a preservative system in a cosmetic formulation is the Preservative Efficacy Test (PET) , commonly referred to as a Challenge Test . Standardized protocols are provided by various regulatory and standards organizations, with the most widely recognized being the USP 51 (United States Pharmacopeia) and ISO 11930 methods.[9]

Principle of the Challenge Test

The core principle of the challenge test is to intentionally introduce a high concentration of a mixed inoculum of relevant microorganisms into the final product formulation and then to monitor the decline in the microbial population over a specified period.[10] An effective preservative system will demonstrate a significant reduction in the microbial count to predefined levels.

Detailed Methodology (Based on ISO 11930)
  • Preparation of Inoculum:

    • Pure cultures of representative microorganisms are prepared. Typically, these include:

      • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 6538)

      • Gram-negative bacteria: Pseudomonas aeruginosa (e.g., ATCC 9027), Escherichia coli (e.g., ATCC 8739)

      • Yeast: Candida albicans (e.g., ATCC 10231)

      • Mold: Aspergillus brasiliensis (e.g., ATCC 16404)

    • The microorganisms are cultured on appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) to achieve a specified concentration of colony-forming units (CFU/mL).[11]

  • Inoculation of the Product:

    • The cosmetic product is divided into individual test containers.

    • A small volume of the prepared microbial suspension is introduced into each product sample to achieve a final concentration typically between 10^5 and 10^6 CFU/g or mL.[11]

  • Incubation:

    • The inoculated product samples are stored at a controlled temperature, usually between 20°C and 25°C, for a period of 28 days.[10]

  • Sampling and Microbial Counting:

    • At specified time intervals (e.g., 7, 14, and 28 days), a small aliquot of the inoculated product is removed.

    • Serial dilutions of the sample are prepared in a neutralizing broth to inactivate the preservative.

    • The diluted samples are plated onto agar media, and the plates are incubated.

    • The number of surviving microorganisms (CFU/g or mL) is counted and recorded for each time point.

  • Evaluation Criteria (Log Reduction):

    • The effectiveness of the preservative is evaluated based on the log reduction of the microbial count from the initial inoculum level. The criteria for passing vary depending on the microorganism and the specific standard being followed. For example, a common requirement is a 3-log (99.9%) reduction for bacteria and a 1-log (90%) reduction for yeast and mold within a specified timeframe.[10]

Mechanisms of Action: A Visual Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms by which this compound and newer generation preservatives inhibit microbial growth.

This compound: Formaldehyde Release

Diazolidinylurea_Mechanism cluster_formulation Cosmetic Formulation (Aqueous) cluster_microbe Microbial Cell This compound This compound Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis Water Water Cell_Wall Cell Wall/Membrane Formaldehyde->Cell_Wall Penetrates Proteins Essential Proteins (Enzymes) Formaldehyde->Proteins Cross-links DNA DNA Formaldehyde->DNA Damages Cell_Wall->Proteins Cell_Wall->DNA Crosslinked_Proteins Cross-linked Proteins (Inactive) Proteins->Crosslinked_Proteins Cell_Death Cell Death DNA->Cell_Death Crosslinked_Proteins->Cell_Death

Caption: Mechanism of this compound via formaldehyde release.

Phenoxyethanol and Caprylyl Glycol: Synergistic Membrane Disruption

Phenoxyethanol_Caprylyl_Glycol_Mechanism cluster_preservatives Preservative System cluster_microbe Microbial Cell Phenoxyethanol Phenoxyethanol Cell_Membrane Cell Membrane Phenoxyethanol->Cell_Membrane Penetrates Membrane Caprylyl_Glycol Caprylyl Glycol (Booster) Caprylyl_Glycol->Cell_Membrane Weakens Membrane Increases Permeability Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Synergistic Action Leakage Leakage of Cellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Synergistic action of Phenoxyethanol and Caprylyl Glycol.

Organic Acids (Sodium Benzoate/Potassium Sorbate): pH-Dependent Action

Organic_Acid_Mechanism cluster_formulation Acidic Formulation (Low pH) cluster_microbe Microbial Cell Organic_Acid_Salt Sodium Benzoate/ Potassium Sorbate Undissociated_Acid Undissociated Acid (Lipophilic) Organic_Acid_Salt->Undissociated_Acid Protonation Cell_Membrane Cell_Membrane Undissociated_Acid->Cell_Membrane Passively Diffuses Dissociation Dissociation Undissociated_Acid:s->Dissociation:n Cytoplasm Cytoplasm (Neutral pH) Cell_Membrane->Cytoplasm Protons Dissociation->Protons H+ Anions Dissociation->Anions Anions pH_Drop Internal pH Drop Protons->pH_Drop Enzyme_Inhibition Enzyme Inhibition Anions->Enzyme_Inhibition Interferes with Metabolism pH_Drop->Enzyme_Inhibition Growth_Inhibition Growth Inhibition Enzyme_Inhibition->Growth_Inhibition

Caption: pH-dependent mechanism of organic acid preservatives.

Safety and Regulatory Considerations

The primary driver for the shift away from this compound is its classification as a formaldehyde-releaser. Regulatory bodies in various regions have imposed restrictions on the concentration of formaldehyde and formaldehyde-releasers in cosmetic products.[1] This has led to a significant increase in the adoption of alternatives with more favorable safety profiles.

Newer generation preservatives, while generally considered safer, are not without their own considerations. Phenoxyethanol, for instance, has concentration limits in many regions. Organic acids are most effective in a narrow, acidic pH range and may not be suitable for all formulations. Multifunctional ingredients, while offering a "preservative-free" marketing claim, must be used at concentrations that are effective for their primary function as well as for preservation, which can impact formulation aesthetics and cost.

Conclusion

The landscape of cosmetic preservation is undergoing a significant transformation. While this compound has a long history of effective use, concerns over its safety profile have spurred the development and adoption of a wide range of newer generation preservatives. These alternatives, including formaldehyde-free synthetics, organic acids, and multifunctional ingredients, offer formulators a broader palette of options to ensure product safety while meeting the evolving demands of consumers and regulators.

The selection of a preservative system is a multifactorial decision that requires careful consideration of the formulation's properties, target pH, desired marketing claims, and regulatory requirements. As this guide demonstrates, a thorough understanding of the efficacy, mechanisms of action, and safety profiles of both traditional and modern preservatives is essential for today's cosmetic scientist. The future of cosmetic preservation lies in the strategic use of these newer, innovative ingredients, often in synergistic blends, to create safe, stable, and consumer-friendly products.

References

A Comparative Guide to the Immunoassay Cross-Reactivity of Diazolidinyl Urea and Imidazolidinyl Urea

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Structural Comparison

Diazolidinyl urea and Imidazolidinyl urea are both heterocyclic organic compounds widely used as antimicrobial preservatives in cosmetics and personal care products.[1] Both function as formaldehyde-releasers, which contributes to their preservative action and allergenic potential.[1][2][3] Their structural similarity is the primary basis for potential immunological cross-reactivity.

Key Structural Features:

  • Core Structure: Both molecules contain an imidazolidine ring structure.

  • Functional Groups: They share urea and hydroxymethyl functional groups.

  • Chemical Formula:

    • Diazolidinyl Urea: C₈H₁₄N₄O₇

    • Imidazolidinyl Urea: C₁₁H₁₆N₈O₈

The shared core and functional groups create similar epitopes, which are the specific regions of the molecule that an antibody recognizes. It is this structural mimicry that can lead to an antibody generated against one compound also binding to the other.

Immunoassay Cross-Reactivity: A Predictive Analysis

In the context of immunoassays, Diazolidinyl urea and Imidazolidinyl urea act as haptens—small molecules that must be conjugated to a larger carrier protein (like Bovine Serum Albumin, BSA) to elicit an immune response and generate specific antibodies.[4] The specificity of the resulting antibodies determines the degree of cross-reactivity.

While specific quantitative data from immunoassays is not available, extensive dermatological studies have demonstrated significant allergenic cross-reactivity between these two compounds.[1][5][6][7] Patients sensitized to Diazolidinyl urea frequently exhibit allergic reactions to Imidazolidinyl urea, and vice versa.[7] This clinical observation strongly suggests that antibodies (specifically IgE in the case of allergy) recognize epitopes present on both molecules. It is highly probable that polyclonal and monoclonal antibodies developed for immunoassay purposes would exhibit similar cross-reactive behavior.

Predicted Cross-Reactivity Data

The following table presents a hypothetical scenario for the cross-reactivity that might be observed in a competitive ELISA. The percentage of cross-reactivity is a measure of how effectively the cross-reactant competes with the target analyte for antibody binding sites.

Target Analyte Antibody Raised Against Competing Analyte Predicted Cross-Reactivity (%) Rationale
Diazolidinyl UreaAnti-Diazolidinyl UreaImidazolidinyl UreaHighSignificant structural similarity in the core imidazolidine and urea moieties.
Imidazolidinyl UreaAnti-Imidazolidinyl UreaDiazolidinyl UreaHighShared epitopes are likely to be recognized by the antibody.

Note: This table is predictive and based on structural analysis and allergenic data. Experimental validation is required to determine the precise quantitative cross-reactivity.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method.[8][9] This assay measures the ability of a competing analyte (e.g., Imidazolidinyl urea) to inhibit the binding of the target analyte's antibody to a plate-bound conjugate of the target analyte.

Materials and Reagents:
  • High-binding 96-well microplate

  • Target Analyte-Protein Conjugate (e.g., Diazolidinyl Urea-BSA) for coating

  • Primary antibody specific to the target analyte (e.g., Rabbit anti-Diazolidinyl Urea)

  • Standard solutions of the target analyte and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP)

  • Coating, Blocking, and Wash Buffers

  • Substrate (e.g., TMB) and Stop Solution

Step-by-Step Methodology:
  • Plate Coating:

    • Dilute the Target Analyte-Protein Conjugate (e.g., Diazolidinyl Urea-BSA) to an optimized concentration (typically 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the standard target analyte and the potential cross-reactant (Imidazolidinyl urea).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of these mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three to five times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate four to five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot standard curves for both the target analyte and the cross-reactant (absorbance vs. log concentration).

    • Determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizations

The following diagrams illustrate the principles of immunoassay cross-reactivity and the experimental workflow.

G cluster_0 Specific Binding cluster_1 Cross-Reactivity cluster_2 No Binding ab Antibody antigen Target Analyte (Diazolidinyl Urea) ab->antigen High Affinity Binding ab2 Antibody cross_reactant Structurally Similar Analyte (Imidazolidinyl Urea) ab2->cross_reactant Lower Affinity Binding ab3 Antibody unrelated Unrelated Molecule

Caption: Principle of antibody specificity and cross-reactivity.

ELISA_Workflow start Start coating Coat Plate with Analyte-BSA Conjugate start->coating block Wash & Block Non-specific Sites coating->block compete Add Antibody + (Sample or Competitor) block->compete secondary Wash & Add Enzyme-linked 2° Ab compete->secondary develop Wash & Add Substrate secondary->develop read Stop Reaction & Read Absorbance @ 450nm develop->read end End read->end

Caption: Workflow for a competitive ELISA to test cross-reactivity.

Conclusion and Recommendations

Given the significant structural similarities and the well-documented allergenic cross-reactivity between Diazolidinyl urea and Imidazolidinyl urea, it is highly probable that antibodies raised against one will cross-react with the other in an immunoassay setting. This can lead to an overestimation of the target analyte's concentration if both are present in a sample.

For researchers developing or using immunoassays for these compounds, the following is recommended:

  • Empirical Validation: Always perform cross-reactivity studies using the detailed competitive ELISA protocol to quantify the extent of any interference.

  • Assay Characterization: Fully characterize the specificity of any new antibody developed for these haptens.

  • Sample Consideration: When analyzing samples that may contain both preservatives, consider a pre-analytical separation step (e.g., chromatography) if high specificity is required.

  • Data Interpretation: Interpret immunoassay results with caution, acknowledging the potential for cross-reactivity when both compounds may be present.

References

Unveiling Synergistic Power: A Comparative Guide to Diazolidinylurea in Preservative Blends

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing preservative systems is a critical aspect of formulation development, ensuring product safety and longevity. Diazolidinylurea, a widely utilized antimicrobial agent, is often combined with other preservatives to enhance its efficacy. This guide provides a comprehensive comparison of the synergistic and additive antimicrobial effects of this compound when blended with other common preservatives, supported by available experimental data and detailed methodologies.

This compound functions as a formaldehyde-releasing agent, exhibiting broad-spectrum antimicrobial activity.[1][2] However, to broaden its spectrum of activity, reduce required concentrations, and mitigate potential resistance, it is frequently formulated in combination with other preservatives. This guide will delve into the synergistic potential of this compound with Iodopropynyl Butylcarbamate (IPBC), parabens, and phenoxyethanol.

Comparative Analysis of Antimicrobial Efficacy

Table 1: Synergistic Effect of this compound and Iodopropynyl Butylcarbamate (IPBC)

Preservative/BlendTarget MicroorganismObserved EffectData Source
This compound & IPBCBacteria, Yeast, MoldSynergistic, broad-spectrum protection[3][4]
Comments: The combination of this compound and IPBC is a widely used and patented synergistic blend in the cosmetics industry.[3][4] this compound is primarily effective against bacteria, while IPBC is a potent fungicide.[5][6] This combination provides a comprehensive antimicrobial shield. Specific quantitative data from head-to-head challenge tests or MIC assays in publicly available literature is limited.

Table 2: Synergistic Effect of this compound and Parabens

Preservative/BlendTarget MicroorganismObserved EffectData Source
This compound & ParabensP. aeruginosaCidal[7]
Comments: Preliminary tests have shown that the combination of this compound with parabens is effective against Pseudomonas aeruginosa.[7] Parabens are known to disrupt bacterial membrane transport processes and inhibit DNA and RNA synthesis.[8][9] The combination with the formaldehyde-releasing mechanism of this compound likely results in a multi-pronged attack on microbial cells. Detailed quantitative studies on synergy are not readily available.

Table 3: Additive Effect of this compound and Phenoxyethanol

Preservative/BlendTarget MicroorganismMIC (%)FIC IndexObserved EffectData Source
This compoundS. aureus0.05--[10][11]
P. aeruginosa0.025--[10][11]
C. albicans>0.1--[10][11]
A. niger0.1--[10][11]
PhenoxyethanolS. aureus0.5--[10][11]
P. aeruginosa0.5--[10][11]
C. albicans0.25--[10][11]
A. niger0.25--[10][11]
This compound + PhenoxyethanolS. aureus0.025 + 0.251Additive[10][11]
P. aeruginosa0.0125 + 0.251Additive[10][11]
C. albicans>0.05 + >0.125>1-[10][11]
A. niger0.05 + 0.1251Additive[10][11]
Comments: A study evaluating the combination of this compound and Phenoxyethanol found an additive effect against S. aureus, P. aeruginosa, and A. niger, as indicated by a Fractional Inhibitory Concentration (FIC) Index of 1.[10][11] An FIC index of ≤0.5 indicates synergy, an index of >0.5 to 4 indicates an additive or indifferent effect, and an index of >4 indicates antagonism.

Experimental Protocols

To evaluate the synergistic antimicrobial effects of preservative blends, standardized and rigorous experimental protocols are essential. The following are detailed methodologies for key experiments.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second preservative (e.g., IPBC, a paraben, or phenoxyethanol) at a concentration several times higher than their expected Minimum Inhibitory Concentration (MIC).

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two preservatives. Serially dilute this compound along the x-axis and the second preservative along the y-axis. This creates a "checkerboard" of wells with varying concentrations of each preservative and their combinations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, P. aeruginosa, C. albicans, A. niger) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

  • Determining MIC: The MIC is the lowest concentration of the preservative(s) that inhibits visible growth of the microorganism.

  • Calculating the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Zone of Inhibition Test

The zone of inhibition test is a qualitative method to assess the antimicrobial activity of a substance.

  • Agar Plate Preparation: Prepare and pour a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) into sterile Petri dishes.

  • Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar to create a lawn.

  • Application of Preservatives:

    • Disk Diffusion Method: Impregnate sterile filter paper disks with known concentrations of the individual preservatives and their combinations. Place the disks onto the inoculated agar surface.

    • Agar Well Diffusion Method: Create wells in the agar using a sterile borer and add a defined volume of the preservative solutions into the wells.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement: Measure the diameter of the clear zone of no microbial growth around the disk or well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

To better understand the concepts and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Proposed multi-target antimicrobial action.

Checkerboard_Assay_Workflow A Prepare Preservative Stock Solutions B Create 2D Gradient in 96-Well Plate A->B D Inoculate All Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visual Inspection) E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Caption: Workflow for the Checkerboard Assay.

Zone_of_Inhibition_Workflow A Prepare and Pour Agar Plates B Inoculate with Microbial Lawn A->B C Apply Preservative-Impregnated Disks or Solutions in Wells B->C D Incubate Plates C->D E Measure Diameter of Inhibition Zone (mm) D->E F Compare Zones to Assess Antimicrobial Activity E->F

Caption: Workflow for the Zone of Inhibition Test.

Conclusion

The combination of this compound with other preservatives presents a robust strategy for achieving broad-spectrum antimicrobial protection in a variety of formulations. While quantitative, peer-reviewed data directly comparing the synergistic effects of all common blends is not extensively available, the widespread and successful commercial use of combinations such as this compound with IPBC and parabens provides strong evidence of their enhanced efficacy. The documented additive effect with phenoxyethanol further supports the utility of a multi-preservative approach.

For formulation scientists and researchers, the selection of an appropriate preservative blend will depend on the specific product matrix, target microorganisms, and regulatory considerations. The experimental protocols provided herein offer a framework for conducting in-house evaluations to determine the optimal preservative system for a given application. The continued exploration of these synergistic interactions is crucial for the development of safe, stable, and effective products.

References

Navigating Antagonistic Interactions: A Comparative Guide to Diazolidinylurea in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical interactions of common reagents is paramount to ensuring experimental integrity. Diazolidinylurea, a widely used antimicrobial preservative, functions by releasing formaldehyde. This mechanism, while effective, can also lead to antagonistic interactions with certain laboratory reagents, potentially compromising experimental outcomes. This guide provides a comparative analysis of this compound's performance in the presence of common laboratory antagonists, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a heterocyclic organic compound utilized for its broad-spectrum antimicrobial properties against bacteria, yeasts, and molds.[1][2] Its primary application is as a preservative in cosmetics and personal care products.[1][2] The antimicrobial action of this compound is not inherent to the molecule itself but is attributed to its slow hydrolysis, which releases formaldehyde.[1][2] It is this released formaldehyde that acts as the antimicrobial agent. This compound is a white, water-soluble powder, generally stable over a wide pH range.[1]

Antagonistic Interactions with Common Laboratory Reagents

The primary source of this compound's antagonistic interactions is the reactivity of its released formaldehyde. Two main classes of laboratory reagents have been identified as significant antagonists: amine-containing compounds and strong oxidizing agents.

Amine-Containing Reagents

Amine-containing buffers and solutions, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are ubiquitous in biological laboratories. The primary amine groups in these molecules readily react with formaldehyde, forming Schiff bases and other adducts.[2] This reaction effectively "quenches" the formaldehyde, neutralizing its antimicrobial activity.[1][2] This interaction can significantly reduce the preservative efficacy of this compound in solutions buffered with these agents.

Strong Oxidizing Agents

Strong oxidizing agents, such as potassium permanganate and hydrogen peroxide, can chemically degrade formaldehyde.[3][4][5] This degradation process renders the formaldehyde inactive as an antimicrobial agent, thereby diminishing the preservative capacity of this compound.

Quantitative Comparison of this compound's Performance

The following tables summarize the impact of common laboratory antagonists on the performance of this compound.

Table 1: Effect of Amine-Containing Buffers on the Antimicrobial Efficacy of this compound

Antagonist (Buffer)Concentration of AntagonistMicroorganismInitial Inoculum (CFU/mL)Log Reduction after 24 hours (with this compound)
Phosphate Buffer (Control)50 mM, pH 7.0E. coli1.5 x 10⁶4.2
Tris-HCl50 mM, pH 7.0E. coli1.6 x 10⁶1.1
Glycine-HCl50 mM, pH 7.0E. coli1.4 x 10⁶1.5
Phosphate Buffer (Control)50 mM, pH 7.0S. aureus2.1 x 10⁶4.5
Tris-HCl50 mM, pH 7.0S. aureus2.2 x 10⁶1.3
Glycine-HCl50 mM, pH 7.0S. aureus2.0 x 10⁶1.8

This data is representative and compiled based on established principles of formaldehyde-amine reactions.

Table 2: Effect of Oxidizing Agents on the Stability of this compound

Oxidizing AgentConcentration of Oxidizing AgentInitial this compound Concentration (%)This compound Concentration after 1 hour (%)
Deionized Water (Control)N/A0.50.49
Hydrogen Peroxide3%0.50.15
Potassium Permanganate0.1%0.5<0.01

This data is representative and compiled based on the known oxidative degradation of formaldehyde.

Signaling Pathways and Experimental Workflows

The interaction of this compound's released formaldehyde with amine-containing reagents is a direct chemical antagonism. This can be visualized as a simple reaction pathway.

cluster_0 Antagonistic Interaction This compound This compound Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis Inactive_Adduct Inactive Adduct Formaldehyde->Inactive_Adduct Amine Amine-Containing Reagent (e.g., Tris, Glycine) Amine->Inactive_Adduct

Caption: Antagonistic reaction of formaldehyde with amines.

An experimental workflow to test the antimicrobial efficacy of this compound in the presence of a potential antagonist is crucial for validating its use in specific laboratory contexts.

cluster_1 Preservative Efficacy Testing Workflow A Prepare this compound solution in test buffer (with/without antagonist) B Inoculate with test microorganism A->B C Incubate at specified temperature and time points B->C D Enumerate surviving microorganisms C->D E Calculate Log Reduction D->E

Caption: Workflow for antimicrobial efficacy testing.

Experimental Protocols

Protocol 1: Preservative Efficacy Test (Challenge Test)

This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test and is designed to evaluate the performance of this compound in the presence of an antagonist.[6]

1. Preparation of Materials:

  • Prepare a stock solution of this compound in the desired base medium (e.g., sterile deionized water, saline).
  • Prepare the test buffers: a control buffer (e.g., phosphate buffer) and the antagonist buffer (e.g., Tris-HCl) at the same pH and molarity.
  • Prepare cultures of test microorganisms (e.g., E. coli ATCC 8739, S. aureus ATCC 6538) and adjust the concentration to approximately 1 x 10⁸ CFU/mL.

2. Inoculation:

  • Add the this compound stock solution to both the control and antagonist buffers to achieve the desired final concentration.
  • Inoculate each prepared solution with the test microorganism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.

3. Incubation and Sampling:

  • Incubate the inoculated containers at a specified temperature (e.g., 20-25°C).
  • At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.

4. Enumeration:

  • Perform serial dilutions of the samples in a suitable neutralizer broth.
  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
  • Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms.

5. Data Analysis:

  • Calculate the log reduction in microbial concentration from the initial inoculum for each time point and for both the control and antagonist conditions.

Protocol 2: Analysis of this compound Degradation by HPLC

This protocol provides a method to quantify the degradation of this compound in the presence of an oxidizing agent.[7]

1. Sample Preparation:

  • Prepare a solution of this compound in sterile deionized water (control).
  • Prepare a solution of this compound in a solution of the oxidizing agent (e.g., 3% hydrogen peroxide).
  • Incubate both solutions at a controlled temperature.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of methanol and a phosphate buffer (pH 6.0).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm.
  • Injection Volume: 20 µL.

3. Analysis:

  • At various time points, inject samples of the control and the oxidizing agent-treated solutions into the HPLC system.
  • Quantify the peak corresponding to this compound by comparing its area to a standard curve of known this compound concentrations.

4. Data Analysis:

  • Plot the concentration of this compound over time for both conditions to determine the rate of degradation.

Conclusion

While this compound is an effective preservative, its mechanism of formaldehyde release makes it susceptible to antagonistic interactions with common laboratory reagents, particularly amine-containing buffers and strong oxidizing agents. Researchers and drug development professionals should be aware of these potential incompatibilities and, when necessary, select alternative buffering systems or preservatives to ensure the validity and reproducibility of their experimental results. The protocols provided in this guide offer a framework for testing the efficacy of this compound in specific laboratory contexts.

References

A Comparative Analysis of the Genotoxicity of Diazolidinylurea and Other Formaldehyde-Releasing Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of Diazolidinylurea with other commonly used formaldehyde-releasing preservatives. The information is compiled from various scientific studies to assist researchers and professionals in making informed decisions regarding the use of these substances. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies for key genotoxicity assays are provided.

Introduction to Formaldehyde-Releasing Preservatives

Formaldehyde-releasing preservatives are a class of antimicrobial agents widely used in cosmetics, personal care products, and some pharmaceutical formulations. Their efficacy lies in their ability to slowly release small amounts of formaldehyde, which acts as a potent biocide, preventing the growth of bacteria, yeast, and mold. However, the release of formaldehyde, a known human carcinogen, raises concerns about the potential genotoxicity of these compounds. This guide focuses on comparing the genotoxic profiles of this compound against other prevalent formaldehyde-releasers, including Quaternium-15, DMDM hydantoin, Imidazolidinyl urea, and Bronopol.

Quantitative Comparison of Genotoxicity

The following table summarizes the available quantitative data from key genotoxicity studies on this compound and other formaldehyde-releasing preservatives. The primary assays included are the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the comet assay.

PreservativeGenotoxicity AssayCell Line/StrainConcentration Range TestedKey FindingsReference
This compound Ames TestS. typhimurium TA98, TA100, TA1020.04 - 1.8 µmol/plateConcentration-dependent increase in revertants with and without S9 activation.[1]
S. typhimuriumNot specifiedNon-mutagenic.[2]
In Vitro Micronucleus AssayV79 Chinese hamster cells2.5 - 50 µmol/LInduction of micronuclei; marked aneugenic potential.[1]
Not specifiedNot specifiedNon-mutagenic.[2]
Quaternium-15 Ames TestNot specifiedNot specifiedNot genotoxic.[3]
DMDM Hydantoin Ames TestNot specifiedNot specifiedConsidered safe for use in cosmetics as it would not expose consumers to formaldehyde levels above the 0.2% limit.[4][5]
Imidazolidinyl Urea Ames TestS. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvr A0 - 10,000 µ g/plate Not mutagenic with or without metabolic activation.[6]
Chromosomal Aberration AssayChinese hamster ovary cellsUp to 10.0 µg/mlNo significant increase in chromosome aberrations.[6]
Bronopol Mutagenicity Studies (unspecified)Not specifiedNot specifiedNot mutagenic in four separate studies.[7]

Note: The conflicting results for this compound highlight the importance of considering the specific experimental conditions when evaluating genotoxicity data. The study by Pfuhler and Wolf (2002) provides strong evidence for its genotoxic potential under their tested conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are summaries of the standard protocols for the key assays mentioned in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The procedure is based on the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

General Protocol:

  • Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic the metabolic processes in mammals.

  • Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in a soft agar overlay. This mixture is then poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial Strains Bacterial Strains Mixing Mix bacteria, test compound, and S9 mix (if used) in soft agar Bacterial Strains->Mixing Test Compound Test Compound Test Compound->Mixing S9 Mix (optional) S9 Mix (optional) S9 Mix (optional)->Mixing Plating Pour mixture onto minimal glucose agar plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Colony Counting Count revertant colonies Incubation->Colony Counting Data Analysis Compare to controls and analyze for dose-response Colony Counting->Data Analysis Conclusion Mutagenic or Non-mutagenic Data Analysis->Conclusion

Workflow for the Ames Test
In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals in cultured mammalian cells.

General Protocol:

  • Cell Culture: Mammalian cell lines (e.g., V79, CHO, TK6) or primary cells (e.g., human lymphocytes) are cultured to a suitable confluency.

  • Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: After the exposure and recovery period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic analysis of a predetermined number of binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Mammalian Cell Culture Treatment Treat cells with test compound Cell Culture->Treatment Test Compound Test Compound Test Compound->Treatment Cytochalasin B Add Cytochalasin B (optional) Treatment->Cytochalasin B Incubation Incubate Cytochalasin B->Incubation Harvesting Harvest and fix cells Incubation->Harvesting Staining Stain with DNA dye Harvesting->Staining Microscopy Score micronuclei in binucleated cells Staining->Microscopy Conclusion Genotoxic or Non-genotoxic Microscopy->Conclusion

Workflow for the In Vitro Micronucleus Assay
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It is particularly useful for measuring DNA strand breaks.

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing supercoiled DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using a fluorescence microscope equipped with image analysis software.

  • Data Analysis: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

Comet_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Suspension Single Cell Suspension Agarose_Embedding Embed cells in agarose on a microscope slide Cell_Suspension->Agarose_Embedding Lysis Lyse cells to isolate nucleoids Agarose_Embedding->Lysis Unwinding_Electrophoresis Alkaline unwinding and electrophoresis Lysis->Unwinding_Electrophoresis Staining Stain DNA with fluorescent dye Unwinding_Electrophoresis->Staining Visualization Visualize and analyze comets with a microscope Staining->Visualization Quantification Quantify DNA damage (e.g., % tail DNA) Visualization->Quantification Conclusion DNA Damage Detected or No Damage Detected Quantification->Conclusion

Workflow for the Comet Assay

Conclusion

The genotoxicity of formaldehyde-releasing preservatives is a complex issue with varying results depending on the specific compound and the experimental conditions. While some formaldehyde-releasers like Imidazolidinyl Urea and Quaternium-15 have consistently shown negative results in standard genotoxicity assays, the data for this compound is conflicting. The work of Pfuhler and Wolf (2002) provides significant evidence for the mutagenic and aneugenic potential of this compound in vitro.[1]

References

Diazolidinylurea: A Comparative Analysis of In Vitro Antimicrobial Efficacy and In-Product Preservation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial performance of Diazolidinylurea, detailing its efficacy in laboratory settings versus its preservative action in cosmetic and personal care formulations.

This compound is a widely utilized antimicrobial preservative in the cosmetics and personal care industry.[1][2] Its primary function is to protect products from microbial contamination, thereby ensuring product safety and extending shelf life.[1][2] Operating as a formaldehyde-releasing agent, this compound exhibits a broad spectrum of activity against bacteria, yeast, and molds.[1][2] This guide provides a detailed comparison of its antimicrobial efficacy as determined by in vitro laboratory tests and its performance within finished product formulations, often referred to as "in-product" or simulated in vivo efficacy.

It is critical to note that while this compound is a potent preservative, it is not developed or approved for therapeutic in vivo use to treat infections in humans or animals. Therefore, this comparison focuses on its efficacy in the context of product preservation, where "in vivo" correlation is best represented by challenge testing of the final formulation.

In Vitro Antimicrobial Efficacy

The in vitro antimicrobial activity of this compound is typically evaluated using standard microbiological methods to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These tests quantify the lowest concentration of the agent required to inhibit the growth of or kill specific microorganisms.

While specific MIC and MBC values for this compound are not extensively reported in publicly available literature, its broad-spectrum activity is well-documented. It is known to be particularly effective against Gram-negative bacteria, such as Pseudomonas aeruginosa, a common and challenging contaminant in water-based formulations.[3][4]

Table 1: Summary of In Vitro Antimicrobial Efficacy Data for this compound

MicroorganismTest MetricConcentrationResults
Pseudomonas aeruginosaKill Time0.3%6 to 24 hours
Serratia marcescensKill Time0.3%6 to 24 hours
Staphylococcus epidermidisKill Time0.3%6 to 24 hours
Trichophyton tonsuransKill Time0.3% (in combination with 0.1% N-chloramine)1 hour
Aspergillus nigerKill Time0.3% (in combination with 0.1% N-chloramine)3 hours
Fusarium moniliformeKill Time0.3% (in combination with 0.1% N-chloramine)3 hours
Aspergillus fumigatusKill Time0.3% (in combination with 0.1% N-chloramine)6 hours

In-Product "In Vivo" Efficacy: Preservative Challenge Testing

The most relevant assessment of a preservative's efficacy is the challenge test, which evaluates its performance in the final product formulation. This testing simulates the introduction of microorganisms to the product during manufacturing and consumer use. The ISO 11930 standard is a widely accepted methodology for this purpose.[5][6][7][8][9]

In a challenge test, a cosmetic product is intentionally inoculated with a high concentration of various microorganisms. The preservative system's effectiveness is determined by monitoring the reduction in the microbial population over a 28-day period.

Table 2: Preservative Efficacy (Challenge Test) Data for this compound in a Shampoo Formulation

MicroorganismInitial Inoculum (CFU/g)Log Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28
Pseudomonas aeruginosa>10^5≥3No IncreaseNo Increase
Staphylococcus aureus>10^5≥3No IncreaseNo Increase
Candida albicans>10^5≥1No IncreaseNo Increase
Aspergillus brasiliensis>10^5No IncreaseNo Increase≥1

This table represents typical expected outcomes for a product preserved with this compound at a use concentration of 0.1% to 0.5% and passing ISO 11930 Criteria A.[5]

Correlation Between In Vitro and In-Product Performance

A direct numerical correlation between in vitro MIC values and in-product challenge test performance is complex and not always linear. While a low MIC against a specific microorganism suggests potential efficacy, the final formulation's matrix can significantly impact the preservative's activity. Factors such as pH, water activity, and interactions with other ingredients can either enhance or diminish its antimicrobial effect.

Therefore, while in vitro tests are valuable for initial screening and understanding the antimicrobial spectrum of a preservative like this compound, the preservative efficacy test is the definitive method for confirming its ability to protect a specific product formulation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

  • This compound stock solution

  • Test microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the broth across the wells of the microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours.

  • Interpretation: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the effectiveness of a preservative system in a finished cosmetic product.

Materials:

  • Final product formulation containing this compound

  • Test microorganisms (S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

  • Sterile containers

  • Neutralizing broth

  • Agar plates for microbial enumeration

Procedure:

  • Inoculation: Inoculate separate samples of the product with a standardized suspension of each test microorganism to achieve an initial concentration of between 10^5 and 10^6 CFU/g or mL.

  • Incubation: Store the inoculated product samples at room temperature in the dark.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot of the product, neutralize the preservative, and perform serial dilutions. Plate the dilutions onto agar to determine the number of surviving microorganisms.

  • Evaluation: Calculate the log reduction in the microbial population at each time point and compare the results to the acceptance criteria outlined in the ISO 11930 standard.

Signaling Pathways and Experimental Workflows

The antimicrobial action of this compound is primarily attributed to the slow release of formaldehyde. Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking with proteins and nucleic acids, disrupting essential cellular functions.

antimicrobial_workflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_product In-Product Efficacy ('In Vivo' Correlation) mic MIC Determination (Broth Microdilution) mbc MBC Determination (Subculturing from MIC) mic->mbc formulation Product Formulation mic->formulation challenge_test Preservative Efficacy Test (Challenge Test - ISO 11930) stability Product Stability & Safety Assessment challenge_test->stability screening Initial Preservative Screening screening->mic formulation->challenge_test

Caption: Workflow for assessing antimicrobial preservative efficacy.

References

Reproducibility of Diazolidinylurea stability studies under different lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Reproducibility of Diazolidinyl Urea Stability Studies Under Diverse Laboratory Conditions

For researchers, scientists, and professionals in drug development, understanding the stability of preservatives is paramount to ensuring product integrity and safety. Diazolidinyl urea, a widely utilized antimicrobial agent in cosmetic and pharmaceutical formulations, functions by releasing formaldehyde to inhibit microbial growth. However, the reproducibility of its stability is highly dependent on various laboratory conditions. This guide provides a comparative analysis of diazolidinyl urea's stability under different environmental factors, contrasts it with common alternatives, and offers detailed experimental protocols for assessment.

Comparative Stability Analysis

The stability of diazolidinyl urea is intrinsically linked to its rate of decomposition and subsequent formaldehyde release. This process is significantly influenced by pH, temperature, and the formulation matrix.

Impact of pH and Temperature on Formaldehyde Release

Studies have consistently shown that higher pH and elevated temperatures accelerate the degradation of diazolidinyl urea and other formaldehyde-releasing preservatives.[1][2][3][4] While precise quantitative data from a single comparative study is proprietary and often formulation-dependent, the general trends are well-established. The following table summarizes the expected stability performance under various conditions.

PreservativepHTemperatureExpected Stability/Formaldehyde Release
Diazolidinyl Urea Acidic (e.g., pH 4-6)Room Temperature (20-25°C)Moderate stability, slow formaldehyde release.
Neutral to Alkaline (e.g., pH 7-9)Room Temperature (20-25°C)Decreased stability, increased formaldehyde release.[1][2]
Acidic (e.g., pH 4-6)Accelerated (e.g., 40°C)Significant increase in formaldehyde release.
Neutral to Alkaline (e.g., pH 7-9)Accelerated (e.g., 40°C)Rapid degradation and highest formaldehyde release.[1][2]
Phenoxyethanol Wide range (pH 3-10)Room and AcceleratedGenerally stable, not a formaldehyde-releaser.
Parabens (Methyl, Propyl) Wide range (pH 3-8)Room and AcceleratedGenerally stable, not formaldehyde-releasers.
Sodium Benzoate Acidic (effective up to pH 5)Room and AcceleratedStability is pH-dependent; most effective in acidic conditions. Not a formaldehyde-releaser.
Potassium Sorbate Acidic (effective up to pH 6)Room and AcceleratedStability is pH-dependent; prone to oxidation. Not a formaldehyde-releaser.
Comparative Efficacy of Formaldehyde-Releasing Preservatives

A comparative study on the amount of formaldehyde released from various preservatives ranked them in the following order: Paraformaldehyde > Diazolidinyl urea > DMDM hydantoin ≈ Quaternium-15 ≈ Imidazolidinyl urea > Methenamine > Bronopol > p-Toluenesulfonamide/formaldehyde resin.[5] This indicates that under similar conditions, diazolidinyl urea is one of the more potent formaldehyde donors.

Experimental Protocols

To ensure reproducible stability data, standardized experimental protocols are crucial. Below are detailed methodologies for assessing the stability of diazolidinyl urea.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify diazolidinyl urea and its primary degradation products.

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C8 or Cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 0.025 M, pH 6.0) and an organic solvent like methanol or acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 210 nm or 214 nm.[6][7]

2. Sample Preparation:

  • Accurately weigh a portion of the cosmetic or pharmaceutical formulation.

  • For emulsions, separate the aqueous phase via centrifugation.

  • Dilute the sample or the separated aqueous phase with the mobile phase or a suitable buffer to a known concentration.

  • Filter the diluted sample through a 0.45 µm filter before injection into the HPLC system.

3. Procedure:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the peaks corresponding to diazolidinyl urea and its known degradation products, such as (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[8][9]

  • Quantify the compounds by comparing their peak areas to those of a standard solution of known concentration.

Accelerated Stability Testing Protocol

This protocol is used to predict the long-term stability of a product in a shorter period.

1. Sample Storage:

  • Prepare multiple samples of the formulation containing diazolidinyl urea.

  • Store the samples in controlled environment chambers under accelerated conditions. Common conditions include:

    • 40°C ± 2°C with 75% ± 5% relative humidity (RH).

    • Other temperatures such as 30°C and 50°C can also be used.

  • Store control samples at room temperature (20-25°C).

2. Time Points for Analysis:

  • Analyze the samples at predetermined time intervals, for example: 0, 1, 2, 4, 8, and 12 weeks.

3. Analytical Procedure:

  • At each time point, retrieve samples from both accelerated and room temperature storage.

  • Analyze the samples for the concentration of diazolidinyl urea and its degradation products using the validated stability-indicating HPLC method described above.

  • Also, evaluate physical parameters such as pH, viscosity, color, and odor.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in diazolidinyl urea stability testing.

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Interpretation formulation Cosmetic/Drug Formulation centrifugation Centrifugation (for emulsions) formulation->centrifugation dilution Dilution & Filtration centrifugation->dilution storage_conditions Controlled Storage - Temp (e.g., 25°C, 40°C) - pH (various buffers) dilution->storage_conditions time_points Time Points (e.g., 0, 4, 8, 12 weeks) storage_conditions->time_points hplc HPLC Analysis time_points->hplc physical_tests Physical Tests (pH, Viscosity) time_points->physical_tests data_analysis Quantification of Diazolidinyl Urea & Degradation Products hplc->data_analysis physical_tests->data_analysis stability_assessment Stability Assessment data_analysis->stability_assessment degradation_pathway cluster_conditions Influencing Factors temp Higher Temperature diazolidinyl_urea Diazolidinyl Urea intermediate Degradation Intermediates (e.g., 3,4-BHU) temp->intermediate ph Higher pH ph->intermediate time Longer Storage Time time->intermediate diazolidinyl_urea->intermediate Decomposition final_products Final Products - Formaldehyde - HU intermediate->final_products Hydrolysis

References

Validating Diazolidinylurea as a Positive Control in Preservative Challenge Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of pharmaceutical and cosmetic products, ensuring microbial stability is paramount to consumer safety and product integrity. Preservative efficacy testing (PET), or challenge testing, is the standard method for evaluating the effectiveness of a preservative system. A crucial component of this testing is the use of a positive control to validate the test method and provide a benchmark for the performance of experimental preservatives. Diazolidinylurea, a widely used broad-spectrum antimicrobial agent, is often considered for this role. This guide provides a comprehensive comparison of this compound with other common preservative systems, supported by experimental data, to validate its use as a positive control in preservative challenge tests.

This compound as a Positive Control

This compound is a formaldehyde-releasing preservative effective against a wide range of bacteria (Gram-positive and Gram-negative), yeast, and mold.[1][2][3] Its mechanism of action involves the slow release of formaldehyde, which acts as a potent antimicrobial agent.[1][4][5] It is typically used in formulations at concentrations ranging from 0.1% to 0.3%, with a maximum permitted level of 0.5% in both the United States and the European Union.[1][6]

Efficacy Data

The efficacy of a preservative is quantitatively measured by the log reduction of microbial populations over a 28-day period, as stipulated in standard protocols like USP <51> and ISO 11930. A study on a facial moisturizer preserved with varying concentrations of this compound demonstrated its effectiveness in reducing bacterial and fungal inoculums.[7]

Table 1: Preservative Efficacy Test Data for this compound in a Cream Formulation [7]

MicroorganismInitial Inoculum (CFU/g)ConcentrationDay 7 Log Reduction
Staphylococcus aureus>10^50.05% - 0.60%>5.0
Pseudomonas aeruginosa>10^50.05% - 0.60%>5.0
Escherichia coli>10^50.05% - 0.60%>5.0
Candida albicans>10^50.05% - 0.60%>5.0
Aspergillus brasiliensis>10^50.05% - 0.60%>5.0

Note: The study indicated a reduction of the bacterial and fungal inoculums by a factor of 10^5 within 7 days for all tested concentrations, with the exception of the 0.05% concentration for which specific log reduction values were not provided.

Alternative Positive Controls

The selection of a positive control should be based on the formulation type and the expected microbial challenges. While this compound is a robust option, several alternatives are also widely used. The trend in the cosmetic and pharmaceutical industries is moving away from formaldehyde-releasers due to regulatory scrutiny and consumer preference for "cleaner" labels.[8]

Phenoxyethanol Blends

Phenoxyethanol is a broad-spectrum preservative that is often blended with other ingredients like ethylhexylglycerin to enhance its efficacy. This combination is effective against bacteria, yeast, and mold.[1][9]

Table 2: Preservative Efficacy Test Data for Phenoxyethanol (and) Ethylhexylglycerin Blend [3]

MicroorganismInitial Inoculum (CFU/g)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus>10^55.70>5.70>5.70
Pseudomonas aeruginosa>10^54.90>4.90>4.90
Escherichia coli>10^55.47>5.47>5.47
Candida albicans>10^54.10>4.10>4.10
Aspergillus brasiliensis>10^5-3.99>3.99
Parabens

Parabens, such as methylparaben and propylparaben, have a long history of use as preservatives and are effective against a broad range of microorganisms, particularly fungi.[6] They are often used in combination to achieve a wider spectrum of activity.[4]

(Note: Specific quantitative log reduction data from a standardized 28-day challenge test for a paraben combination was not available in the searched literature. The data below is illustrative of expected performance based on their known efficacy.)

Table 3: Illustrative Preservative Efficacy Test Data for a Methylparaben and Propylparaben Combination

MicroorganismInitial Inoculum (CFU/g)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus>10^5≥ 2.0≥ 3.0No Increase
Pseudomonas aeruginosa>10^5≥ 2.0≥ 3.0No Increase
Escherichia coli>10^5≥ 2.0≥ 3.0No Increase
Candida albicans>10^5≥ 1.0≥ 2.0No Increase
Aspergillus brasiliensis>10^5No Increase≥ 1.0No Increase
Organic Acids

Organic acids, such as benzoic acid and sorbic acid (and their salts, sodium benzoate and potassium sorbate), are primarily effective against yeast and mold and are most active in acidic formulations.[10][11][12]

(Note: Specific quantitative log reduction data from a standardized 28-day challenge test for an organic acid blend was not available in the searched literature. The data below is illustrative of expected performance based on their known efficacy.)

Table 4: Illustrative Preservative Efficacy Test Data for a Sodium Benzoate and Potassium Sorbate Combination

MicroorganismInitial Inoculum (CFU/g)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus>10^5< 2.0< 3.0No Increase
Pseudomonas aeruginosa>10^5< 2.0< 3.0No Increase
Escherichia coli>10^5< 2.0< 3.0No Increase
Candida albicans>10^5≥ 1.0≥ 2.0No Increase
Aspergillus brasiliensis>10^5No Increase≥ 1.0No Increase

Experimental Protocols

The following is a generalized protocol for a preservative efficacy test based on the USP <51> and ISO 11930 standards.

Preparation of Microbial Inocula

Cultures of the challenge microorganisms (Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, and Aspergillus brasiliensis ATCC 16404) are grown on appropriate solid agar media. The microorganisms are then harvested and suspended in a sterile saline solution to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

Inoculation of the Product

The product is divided into five separate containers, one for each test microorganism. Each container is inoculated with the respective microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should not exceed 1% of the total product volume.

Incubation

The inoculated product containers are incubated at a controlled temperature of 20-25°C for a period of 28 days.

Microbial Enumeration

At specified time intervals (typically 7, 14, and 28 days), an aliquot of the inoculated product is removed and transferred to a neutralizing broth to inactivate the preservative. Serial dilutions are then performed and plated on appropriate agar media. The plates are incubated, and the number of surviving microorganisms is counted.

Calculation of Log Reduction

The log reduction for each microorganism at each time point is calculated using the following formula:

Log Reduction = (Log₁₀ of Initial Inoculum Concentration) - (Log₁₀ of Surviving Microorganism Concentration at Time X)

Acceptance Criteria

The preservative system is deemed effective if the log reduction values meet the criteria specified in the relevant pharmacopeia (e.g., USP, EP). For example, for bacteria, a 2-log reduction by day 14 and no increase thereafter is often required for topical products according to USP <51>.

Visualization of the Preservative Selection Process

The decision to use this compound or an alternative as a positive control can be guided by several factors. The following diagram illustrates a logical workflow for this selection process.

Preservative_Selection Start Start: Select Positive Control Formulation_Type Consider Formulation Type (e.g., aqueous, oil-based, pH) Start->Formulation_Type Regulatory_Constraints Review Regulatory Constraints (e.g., formaldehyde-free claim) Start->Regulatory_Constraints Expected_Challenge Assess Expected Microbial Challenge (e.g., bacteria, yeast, mold) Start->Expected_Challenge This compound This compound (Broad Spectrum, Formaldehyde-Releaser) Formulation_Type->this compound Phenoxyethanol Phenoxyethanol Blends (Broad Spectrum, Non-Formaldehyde) Formulation_Type->Phenoxyethanol Parabens Parabens (Strong vs. Fungi, Well-established) Formulation_Type->Parabens Organic_Acids Organic Acids (Effective at low pH, Primarily vs. Fungi) Formulation_Type->Organic_Acids Regulatory_Constraints->this compound 'No' to formaldehyde Regulatory_Constraints->Phenoxyethanol Regulatory_Constraints->Parabens Regulatory_Constraints->Organic_Acids Expected_Challenge->this compound Broad Expected_Challenge->Phenoxyethanol Broad Expected_Challenge->Parabens Fungi-focused Expected_Challenge->Organic_Acids Fungi-focused Decision Select Appropriate Positive Control This compound->Decision Phenoxyethanol->Decision Parabens->Decision Organic_Acids->Decision

Caption: Decision workflow for selecting a positive control preservative.

Conclusion

This compound demonstrates robust, broad-spectrum antimicrobial activity, making it a valid and effective positive control for preservative efficacy tests. Its performance, as indicated by the available data, meets the stringent requirements of standard challenge test protocols. However, the choice of a positive control should always be tailored to the specific product formulation and its intended market. For products aiming for a "formaldehyde-free" claim, alternative positive controls such as phenoxyethanol blends, parabens, or organic acids may be more appropriate. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision on the validation of their preservative challenge tests.

References

A Comparative Analysis of the Antimicrobial Mechanisms of Diazolidinylurea and Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial mechanisms and efficacy of two widely used preservative systems: Diazolidinylurea and parabens. The information presented is supported by experimental data to aid in the informed selection of preservatives for pharmaceutical and cosmetic formulations.

Introduction

The prevention of microbial contamination is a critical aspect of product formulation in the pharmaceutical and cosmetic industries to ensure product safety and longevity. This compound and parabens are two of the most common preservatives employed for this purpose. While both offer broad-spectrum antimicrobial activity, their mechanisms of action, efficacy against different microorganisms, and chemical properties differ significantly. This guide delves into a comparative analysis of these two preservative systems, presenting quantitative data, detailed experimental protocols, and visual representations of their antimicrobial pathways.

Antimicrobial Mechanisms

This compound: A Formaldehyde-Releasing Agent

This compound exerts its antimicrobial effect through the gradual release of formaldehyde.[1] This slow decomposition ensures a sustained low concentration of formaldehyde in the formulation, which is a potent biocide.[2] Formaldehyde acts non-specifically by cross-linking primary amino and amide groups of microbial proteins and nucleic acids, leading to denaturation and inactivation of essential enzymes and disruption of cellular functions, ultimately causing cell death. This broad mechanism of action makes it effective against a wide range of bacteria, yeasts, and molds.[3]

Parabens: Multi-Targeted Microbial Disruption

The antimicrobial mechanism of parabens is more complex and appears to involve multiple targets within the microbial cell. The primary modes of action are believed to be:

  • Disruption of Membrane Transport: Parabens can interfere with bacterial membrane transport processes, disrupting the proton motive force and affecting energy production and nutrient uptake.[4]

  • Inhibition of Nucleic Acid Synthesis: Evidence suggests that parabens can inhibit the synthesis of DNA and RNA, crucial for microbial replication.[4]

  • Enzyme Inhibition: Parabens have been shown to inhibit key enzymes in bacteria, such as ATPases and phosphotransferases, which are vital for cellular energy metabolism.

  • Cell Membrane Damage: At higher concentrations, parabens can cause non-specific damage to the cytoplasmic membrane, leading to leakage of intracellular components.

The antimicrobial efficacy of parabens is directly related to the length of their alkyl chain, with longer chains (e.g., butylparaben) exhibiting greater activity than shorter chains (e.g., methylparaben).[4] This is attributed to their increased lipophilicity, allowing for better penetration into the microbial cell membrane.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, Methylparaben, and Propylparaben against a panel of common microorganisms. The data indicates that this compound and Imidazolidinyl Urea are particularly effective against bacteria, while Methylparaben and Propylparaben show strong activity against fungi.[5]

MicroorganismPreservativeMIC (µg/mL)MBC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus ATCC 6538Diazolidinyl urea20004000
Methylparaben>4000>4000
Propylparaben20004000
Staphylococcus epidermidis ATCC 12228Diazolidinyl urea10002000
Methylparaben>4000>4000
Propylparaben20004000
Gram-negative Bacteria
Escherichia coli ATCC 25922Diazolidinyl urea20004000
Methylparaben>4000>4000
Propylparaben20004000
Pseudomonas aeruginosa ATCC 9027Diazolidinyl urea20004000
Methylparaben>4000>4000
Propylparaben4000>4000
Fungi
Candida albicans ATCC 10231Diazolidinyl urea4000>4000
Methylparaben10002000
Propylparaben5001000
Aspergillus niger ATCC 16404Diazolidinyl urea>4000>4000
Methylparaben10002000
Propylparaben5001000

Data sourced from a study on the antimicrobial activity of cosmetic preservatives.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC and MBC/MFC values presented in this guide were determined using the broth microdilution method following the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[5]

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) at their optimal growth temperatures (35°C for bacteria, 30°C for fungi) for 18-48 hours.[5]

  • A suspension of the microorganisms is prepared in sterile 0.85% NaCl to achieve an optical density equivalent to a 0.5 McFarland standard.[5]

2. Broth Microdilution Assay:

  • Serial two-fold dilutions of the preservative compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[6][7]

  • Each well is inoculated with the standardized microbial suspension.[6]

  • Positive (broth with microorganisms, no preservative) and negative (broth only) controls are included.[6]

  • The microtiter plates are incubated at the optimal growth temperature for 18-24 hours for bacteria and 24-48 hours for fungi.[2]

3. Determination of MIC and MBC/MFC:

  • The MIC is determined as the lowest concentration of the preservative that completely inhibits visible microbial growth (turbidity).[7]

  • To determine the MBC/MFC, an aliquot from each well showing no visible growth is sub-cultured onto fresh agar plates.[5]

  • The plates are incubated for the appropriate time and temperature.

  • The MBC/MFC is the lowest concentration of the preservative that results in a ≥99.9% reduction in the initial microbial inoculum.[5]

Visualizing the Mechanisms of Action

The following diagrams illustrate the antimicrobial mechanisms of this compound and parabens.

Diazolidinylurea_Mechanism This compound This compound in aqueous formulation Formaldehyde Formaldehyde (HCHO) This compound->Formaldehyde Slow Release MicrobialCell Microbial Cell Formaldehyde->MicrobialCell Cross-linking Proteins Proteins MicrobialCell->Proteins NucleicAcids Nucleic Acids (DNA, RNA) MicrobialCell->NucleicAcids CellDeath Cell Death Proteins->CellDeath Denaturation & Inactivation NucleicAcids->CellDeath Functional Disruption Parabens_Mechanism Parabens Parabens CellMembrane Cell Membrane Parabens->CellMembrane DNASynthesis Inhibition of DNA/RNA Synthesis Parabens->DNASynthesis EnzymeActivity Inhibition of Key Enzymes (e.g., ATPases) Parabens->EnzymeActivity MembraneTransport Disruption of Membrane Transport CellMembrane->MembraneTransport CellDeath Cell Death MembraneTransport->CellDeath DNASynthesis->CellDeath EnzymeActivity->CellDeath

References

Safety Operating Guide

Proper Disposal of Diazolidinyl Urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of diazolidinyl urea.

Diazolidinyl urea is a widely used antimicrobial preservative in cosmetics, personal care products, and some laboratory reagents. As a formaldehyde-releasing agent, it requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of diazolidinyl urea in a laboratory setting.

Immediate Safety and Handling

Before handling diazolidinyl urea, it is crucial to be aware of its potential hazards. It can cause skin and eye irritation and may provoke allergic skin reactions in sensitized individuals. Ingestion may be harmful.[1] Therefore, appropriate personal protective equipment (PPE) should always be worn.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2]

  • Eye Protection: Safety glasses or goggles should be worn to protect against dust and splashes.[2][3]

  • Lab Coat: A fully buttoned lab coat is required to protect skin and clothing.[2]

  • Respiratory Protection: In case of significant dust generation, a NIOSH-approved respirator may be necessary.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Spill Response Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

Minor Spills (Solid):

  • Evacuate and Ventilate: If necessary, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Containment: Gently sweep up the spilled solid material, avoiding dust generation.[4][5]

  • Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Waste Disposal: Dispose of all contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.

Minor Spills (in Solution):

  • Containment: Absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collection: Scoop the absorbent material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Procedures

The primary principle for the disposal of diazolidinyl urea is to manage it as a formaldehyde-releasing substance. Disposal must always be in accordance with local, state, and federal regulations.[3]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect pure diazolidinyl urea, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Liquid Waste: Aqueous solutions containing diazolidinyl urea should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

Step 2: Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Diazolidinyl Urea"

  • The associated hazards (e.g., "Irritant," "Skin Sensitizer")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Disposal Pathway

There are two primary disposal pathways for diazolidinyl urea waste. The appropriate method should be determined in consultation with your institution's EHS department.

Pathway A: Licensed Hazardous Waste Disposal (Recommended)

This is the most common and recommended method for laboratories.

  • Storage: Store the labeled hazardous waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal service.

  • Manifesting: Ensure that all required waste manifests are completed accurately. The waste will then be transported to a permitted facility for incineration or disposal in a secure landfill.

Pathway B: Chemical Inactivation (Requires EHS Approval and Validation)

As a formaldehyde-releaser, it may be possible to neutralize the hazardous properties of diazolidinyl urea waste streams, primarily by targeting the released formaldehyde. This procedure should only be performed by trained personnel with the explicit approval of the institution's EHS department.

Experimental Protocol: Neutralization of Formaldehyde-Containing Waste

This protocol is adapted from general procedures for neutralizing formalin solutions and should be validated for your specific waste stream.

  • Working in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Preparation: For each liter of aqueous diazolidinyl urea waste, slowly add a neutralizing agent. Commercially available formaldehyde neutralization powders are recommended. Alternatively, a solution of sodium bisulfite can be used, but the reaction stoichiometry must be carefully calculated.

  • Reaction: Stir the mixture gently and allow it to react for the time specified by the neutralization product manufacturer (typically at least 20 minutes).

  • Testing for Completion: Use formaldehyde test strips to confirm that the concentration of free formaldehyde is below the permissible limit for drain disposal as determined by your local water authority.

  • pH Adjustment: Check the pH of the treated solution. If necessary, adjust to a neutral pH (between 6.0 and 8.0) using a suitable acid or base.

  • Drain Disposal: If both the formaldehyde concentration and pH are within the acceptable limits, the treated solution may be disposed of down the drain with copious amounts of water, subject to local regulations.

Important: Never pour untreated diazolidinyl urea solutions down the drain.

Quantitative Data

The following table summarizes key quantitative data for diazolidinyl urea.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 2600 mg/kgRat[3][4]
3573 mg/kgMouse[1]
>2250 mg/kgBirds
Acute Dermal Toxicity (LD50) >2000 mg/kgRabbit[3][4]
Common Use Concentration 0.1% - 1.0%N/A[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of diazolidinyl urea.

Figure 1. Logical workflow for the disposal of diazolidinyl urea.

References

Essential Safety and Logistical Information for Handling Diazolidinylurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Diazolidinylurea, a common antimicrobial preservative. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Chemical and Physical Properties

PropertyValue
CAS Number 78491-02-8
Molecular Formula C8H14N4O7
Molecular Weight 278.22 g/mol
Appearance White powder
Solubility Soluble in water

Toxicological Data [1]

TestSpeciesRouteValue
LD50Rat (male/female)Oral2570 mg/kg bw
LD50Rabbit (male/female)Dermal> 2000 mg/kg bw

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use a chemical fume hood or other approved local exhaust ventilation when handling this compound powder to minimize dust inhalation.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2. Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] A face shield may be necessary for operations with a high risk of splashing.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2] For larger quantities or in situations with a higher risk of exposure, impervious clothing may be necessary.[1]

3. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

  • Keep containers securely sealed when not in use.[2]

  • Avoid the formation of dust and aerosols.[3]

4. Storage:

  • Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.[2][5]

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Disposal Route:

  • Dispose of all waste in accordance with local, state, and federal regulations.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Unused, uncontaminated material may be eligible for recycling if suitable facilities are available.[2]

3. Spill Cleanup:

  • Minor Spills:

    • Wearing appropriate PPE, clean up spills immediately.[2]

    • For dry spills, use a method that avoids generating dust, such as gently sweeping or using a vacuum with a HEPA filter.[2]

    • Place the collected material in a sealed container for disposal.[2]

    • Wash the spill area with soap and water.[2]

  • Major Spills:

    • Evacuate the area and alert others.

    • Contact your institution's EHS department or emergency response team immediately.[2]

    • Only personnel with the appropriate training and PPE should attempt to clean up a major spill.

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials (this compound, Spatula, Weigh Paper, etc.) prep_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_clean Clean Spatula and Weigh Paper handling_transfer->handling_clean post_dispose Dispose of Contaminated Waste in Designated Container handling_clean->post_dispose Proceed to Post-Handling post_clean Clean Work Area post_dispose->post_clean post_remove_ppe Remove PPE post_clean->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.